molecular formula C9H6F3NO5 B1315663 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS No. 113405-09-7

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Katalognummer: B1315663
CAS-Nummer: 113405-09-7
Molekulargewicht: 265.14 g/mol
InChI-Schlüssel: FMMDNTXLWDHKSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a useful research compound. Its molecular formula is C9H6F3NO5 and its molecular weight is 265.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)6-3-5(18-4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDNTXLWDHKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554819
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113405-09-7
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, is a complex organic molecule belonging to the phenoxyacetic acid class of compounds. This guide provides a comprehensive technical overview of its core properties, a proposed synthetic route, and its potential biological significance, synthesized from an analysis of its constituent moieties and the broader family of phenoxyacetic acid derivatives. While this specific molecule is not widely cataloged in commercial or research databases, its characteristics can be reliably inferred from its well-documented precursor, 4-nitro-3-(trifluoromethyl)phenol, and the established chemistry of Williamson ether synthesis. This document is intended for researchers and professionals in drug development and the chemical sciences who require a foundational understanding of this compound's synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and resulting physical properties. The molecule consists of a phenoxyacetic acid core, substituted with both a nitro group and a trifluoromethyl group on the phenyl ring.

IUPAC Name: 2-(4-Nitro-3-(trifluoromethyl)phenoxy)acetic acid Synonyms: [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid

The presence of the electron-withdrawing nitro and trifluoromethyl groups, combined with the acidic carboxylic acid moiety, dictates the compound's polarity, solubility, and potential for intermolecular interactions.

PropertyPredicted/Calculated ValueSource / Method
Molecular Formula C₉H₆F₃NO₅Calculated
Molecular Weight 265.14 g/mol Calculated
Appearance Expected to be a yellow to light orange crystalline solid.Inferred from Precursor
Melting Point > 80 °C (Estimated)Inferred from Precursor (76-79 °C) and related compounds
Boiling Point > 300 °C (Estimated)Inferred from related compounds
pKa ~2.5 - 3.0 (Estimated)Inferred from phenoxyacetic acids[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.General property of phenoxyacetic acids

Proposed Synthesis: Williamson Ether Synthesis

The most logical and well-established method for preparing phenoxyacetic acids is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which then attacks an α-halo acid.[2][3][4]

The proposed synthesis for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- begins with the commercially available precursor, 4-Nitro-3-(trifluoromethyl)phenol (CAS No: 88-30-2).[5][6]

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup Precursor 4-Nitro-3-(trifluoromethyl)phenol Deprotonation Step 1: Deprotonation Formation of Sodium Phenoxide Precursor->Deprotonation Reagent1 Chloroacetic Acid SN2_Attack Step 2: SN2 Attack Phenoxide attacks Chloroacetic Acid Reagent1->SN2_Attack Base Sodium Hydroxide (NaOH) Base->Deprotonation Deprotonation->SN2_Attack Intermediate Acidification Step 3: Acidification (e.g., with HCl) SN2_Attack->Acidification Isolation Step 4: Isolation & Purification (Extraction & Recrystallization) Acidification->Isolation Product Final Product: 2-(4-Nitro-3-(trifluoromethyl)phenoxy)acetic acid Isolation->Product

Caption: Proposed Williamson Ether Synthesis Workflow.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[2][4]

  • Deprotonation of Phenol:

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-3-(trifluoromethyl)phenol (CAS 88-30-2) in an aqueous solution of sodium hydroxide (2.0-3.0 equivalents, e.g., 30% w/v).

    • Gentle warming and stirring may be required to ensure complete dissolution and formation of the sodium phenoxide salt. The solution should be homogenous.

  • Nucleophilic Substitution:

    • To the phenoxide solution, add 1.2-1.5 equivalents of chloroacetic acid.

    • Fit the flask with a reflux condenser and heat the reaction mixture in a water bath at 90-100°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acidification and Precipitation:

    • After cooling the reaction mixture to room temperature, dilute it with deionized water.

    • Slowly acidify the solution by adding 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with litmus paper).

    • The target product, being less soluble in acidic aqueous solution, will precipitate out as a solid.

  • Isolation and Purification:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove inorganic salts.

    • For further purification, recrystallize the crude product from a suitable solvent, such as hot water or an ethanol/water mixture.[2]

Analytical Characterization (Predicted)

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques would be employed. The expected spectral data are as follows:

  • ¹H NMR: The spectrum should show a singlet for the methylene protons (-O-CH₂ -COOH) expected around 4.8-5.0 ppm. The aromatic region would display a complex pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Characteristic peaks would include the carboxylic acid carbon (~170-175 ppm), the methylene carbon (~65-70 ppm), and distinct signals for the aromatic carbons, including those bonded to the trifluoromethyl and nitro groups.

  • Infrared (IR) Spectroscopy: Key absorption bands would be a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch at ~1700 cm⁻¹, C-O ether stretches around 1250 cm⁻¹, and strong C-F and N-O stretches.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M-H]⁻ should be observed at m/z corresponding to the calculated molecular weight (265.14).

Potential Biological Activity and Applications

The biological profile of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- can be inferred from the well-documented activities of the phenoxyacetic acid class.

Herbicidal Activity: Synthetic Auxin Mimicry

Phenoxyacetic acids, most notably 2,4-D and MCPA, are widely used as selective herbicides for broadleaf weeds.[7][8] They function as synthetic mimics of the natural plant growth hormone, indole-3-acetic acid (IAA).[1][8]

Mechanism of Action: The herbicide binds to auxin receptors in plant cells, leading to a persistent and unregulated growth signal.[1][8] Unlike natural IAA, which is tightly regulated by the plant, the synthetic auxin is not easily degraded, causing a cascade of detrimental effects:

  • Uncontrolled Growth: Continuous stimulation of auxin-responsive genes leads to abnormal cell division and elongation.[8]

  • Hormonal Imbalance: The plant produces excessive ethylene and abscisic acid, leading to epinasty, senescence, and oxidative stress.[8]

  • Metabolic Disruption: The uncontrolled growth depletes the plant's metabolic reserves, ultimately leading to death.[1]

Auxin_Mimicry cluster_herbicide Herbicidal Action cluster_plant_response Plant Cellular Response Herbicide Phenoxyacetic Acid (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds & Activates Signal Unregulated Signal Transduction Receptor->Signal Gene Overexpression of Auxin-Responsive Genes Signal->Gene Growth Uncontrolled Cell Division & Elongation Gene->Growth Ethylene Ethylene Production Gene->Ethylene Death Plant Death Growth->Death Stress Oxidative Stress Ethylene->Stress Stress->Death

Caption: Signaling pathway of phenoxyacetic acid herbicides.

Other Potential Applications

Derivatives of phenoxyacetic acid have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[8] The specific combination of the nitro and trifluoromethyl groups on this particular molecule could modulate its activity and selectivity, making it a candidate for screening in these areas.

Safety, Handling, and Toxicology (Inferred)

A definitive Safety Data Sheet (SDS) for this compound is unavailable. The following information is inferred from the known hazards of its precursor, 4-nitro-3-(trifluoromethyl)phenol, and the general class of phenoxyacetic acids.[9][10]

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral: Category 3 or 4. Toxic or harmful if swallowed.[10]

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[9]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[9]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or apron should be worn to prevent skin contact.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

  • Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

References

  • The Williamson Ether Synthesis. University of Missouri - St. Louis. [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia. [Link]

  • Phenoxy herbicide. Wikipedia. [Link]

  • Experiment 06 Williamson Ether Synthesis. St. Norbert College. [Link]

  • Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 4-Fluoro-3-nitrophenylacetic acid. PubChem. [Link]

  • Safety Data Sheet: 2-Nitrophenol. Carl ROTH. [Link]

  • Safety Data Sheet: p-Nitrophenol. MP Biomedicals. [Link]

  • 1H and 13 C NMR Chemical Shift Prediction Models. ResearchGate. [Link]

  • 1H and 13C NMR Spectrum Prediction. Patcore. [Link]

  • Preparation of 3-trifluoromethyl-4-nitrophenol.
  • 2-(4-(Trifluoromethoxy)phenoxy)acetic acid. PubChem. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. National Center for Biotechnology Information. [Link]

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]

Sources

The Core Mechanism of Acetic Acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (Acifluorfen): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, commonly known as Acifluorfen, is a prominent member of the diphenyl ether class of herbicides.[1] It is recognized for its potent, light-dependent herbicidal activity against a wide spectrum of broadleaf weeds and grasses.[1] The primary molecular target of Acifluorfen is the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway.[1] Inhibition of PPO by Acifluorfen disrupts the synthesis of essential molecules like chlorophyll and heme, leading to a cascade of cytotoxic events that culminate in rapid cell death.[1] This guide provides a comprehensive technical overview of the mechanism of action of Acifluorfen, detailing the molecular interactions, downstream signaling consequences, and key experimental methodologies for its study.

The Primary Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)

The herbicidal efficacy of Acifluorfen is rooted in its specific and potent inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (PpIX), the final common precursor for the biosynthesis of chlorophylls and hemes.[1]

Acifluorfen functions as a competitive inhibitor of PPO, binding to the active site and preventing the association of the natural substrate, Protogen IX.[1][2] This competitive inhibition is a hallmark of many diphenyl ether herbicides.[3] The structural characteristics of Acifluorfen, particularly the diphenyl ether linkage, are crucial for its inhibitory activity.[4]

Quantitative Analysis of PPO Inhibition

The inhibitory potency of Acifluorfen against PPO has been quantified across various species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in assessing its efficacy.

Parameter Organism/Tissue Value Type of Inhibition Reference
Ki Nicotiana tabacum (Tobacco)70 nMNot Specified[5]
Ki Human1710 nMNot Specified[5]
IC50 Corn Etioplast4 nMNot Specified[6]
Ki Human Liver MitochondriaNot SpecifiedCompetitive[7]
Ki Human Placenta MitochondriaNot SpecifiedCompetitive[7]
Ki Mouse Liver MitochondriaNot SpecifiedCompetitive[7]
Ki Pig Placenta MitochondriaNot SpecifiedCompetitive[7]
Ki Pig Liver MitochondriaNot SpecifiedMixed-type[7]

Downstream Consequences of PPO Inhibition

The inhibition of PPO by Acifluorfen sets off a well-defined cascade of events that lead to cellular demise.

Accumulation of Protoporphyrin IX (PpIX)

The blockage of PPO results in the accumulation of its substrate, Protogen IX.[2] This excess Protogen IX is then auto-oxidized to PpIX, a potent photosensitizer.[8]

Oxidative Stress and Lipid Peroxidation

In the presence of light and molecular oxygen, PpIX becomes excited and generates reactive oxygen species (ROS), such as singlet oxygen.[9] These highly reactive molecules initiate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes, including the plasma membrane and organellar membranes.[10] This leads to a loss of membrane integrity and uncontrolled leakage of cellular contents.[10]

Induction of Cell Death Pathways

The severe oxidative stress and cellular damage triggered by PpIX accumulation can induce programmed cell death (apoptosis) or necrosis.[11][12] In human macrophages, PpIX has been shown to induce a necrotic form of cell death.[11][12] This process involves the production of ROS, which in turn activates the c-Jun N-terminal protein kinase (JNK) signaling pathway.[11][12] The activation of the ROS/JNK axis leads to the opening of the mitochondrial permeability transition pore (mPTP), a key event in necrotic cell death.[11][12] While the primary mode of cell death in plants is often rapid necrosis due to membrane disruption, elements of programmed cell death have also been implicated. In some cell types, PpIX can induce apoptosis through mitochondrial-dependent pathways, involving the release of apoptosis-inducing factor (AIF) and subsequent DNA damage.[8]

dot graph "Downstream Signaling of Acifluorfen Action" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Acifluorfen [label="Acifluorfen", fillcolor="#F1F3F4"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)", fillcolor="#F1F3F4"]; ProtogenIX [label="Protoporphyrinogen IX\n(Protogen IX)", fillcolor="#FFFFFF"]; PpIX [label="Protoporphyrin IX\n(PpIX)", fillcolor="#FBBC05"]; LightOxygen [label="Light + O₂", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335"]; LipidPeroxidation [label="Lipid Peroxidation", fillcolor="#EA4335"]; MembraneDamage [label="Membrane Damage", fillcolor="#EA4335"]; JNK [label="JNK Pathway\nActivation", fillcolor="#4285F4"]; mPTP [label="Mitochondrial Permeability\nTransition Pore (mPTP) Opening", fillcolor="#4285F4"]; Necrosis [label="Necrosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AIF [label="AIF Translocation", fillcolor="#4285F4"]; DNADamage [label="DNA Damage", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acifluorfen -> PPO [label="Inhibits", style=bold, color="#EA4335"]; ProtogenIX -> PPO [label="Substrate", style=dashed]; PPO -> PpIX [label="Blocked Conversion", style=bold, color="#EA4335"]; ProtogenIX -> PpIX [label="Auto-oxidation"]; PpIX -> ROS [style=bold, color="#EA4335"]; LightOxygen -> ROS [style=dashed]; ROS -> LipidPeroxidation [style=bold, color="#EA4335"]; LipidPeroxidation -> MembraneDamage [style=bold, color="#EA4335"]; MembraneDamage -> Necrosis; ROS -> JNK [style=bold, color="#4285F4"]; JNK -> mPTP [style=bold, color="#4285F4"]; mPTP -> Necrosis; ROS -> AIF [style=bold, color="#4285F4"]; AIF -> DNADamage [style=bold, color="#EA4335"]; DNADamage -> Apoptosis; } caption: Downstream signaling cascade of Acifluorfen action.

Off-Target Effects and Mammalian Toxicology

While the primary target of Acifluorfen is PPO, its effects on mammalian systems are a crucial consideration for drug development professionals. Acifluorfen has been shown to inhibit mammalian PPO, albeit with a lower potency compared to its effect on plant PPO.[5] The inhibition of PPO in mammals can lead to the accumulation of porphyrins, potentially causing porphyria-like symptoms with prolonged exposure at high doses.[13] In rodents, Acifluorfen has been associated with liver tumors, liver injury, and cardiac dysfunction.[13] These toxicological effects are important considerations in the assessment of its safety profile.

Chemical Synthesis

The synthesis of Acifluorfen is most commonly achieved through an Ullmann condensation.[14] This reaction involves the coupling of 2-chloro-4-(trifluoromethyl)phenol with 2-nitro-5-fluorobenzonitrile.[4] The resulting intermediate is then hydrolyzed to yield Acifluorfen.[4]

dot graph "Acifluorfen Synthesis Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactant1 [label="2-chloro-4-(trifluoromethyl)phenol", fillcolor="#F1F3F4"]; Reactant2 [label="2-nitro-5-fluorobenzonitrile", fillcolor="#F1F3F4"]; Ullmann [label="Ullmann\nCondensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate", fillcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acifluorfen [label="Acifluorfen", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactant1 -> Ullmann; Reactant2 -> Ullmann; Ullmann -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Acifluorfen; } caption: Simplified workflow for the synthesis of Acifluorfen.

Experimental Protocols

A thorough understanding of Acifluorfen's mechanism of action relies on robust experimental methodologies. The following are key protocols for its study.

Protoporphyrinogen Oxidase (PPO) Activity Assay (Fluorometric Method)

This assay measures the enzymatic conversion of the non-fluorescent Protogen IX to the fluorescent PpIX.[15][16]

Materials:

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Enzyme source (e.g., isolated mitochondria, chloroplasts, or cell homogenates)

  • Protoporphyrinogen IX (substrate)

  • Acifluorfen stock solution (in a suitable solvent like DMSO)

  • Fluorometer or microplate reader with appropriate filters (e.g., excitation ~405 nm, emission ~630 nm)

Procedure:

  • Enzyme Preparation: Isolate organelles or prepare cell homogenates in cold phosphate buffer. Determine the protein concentration of the enzyme preparation.

  • Reaction Mixture: In a microplate well or cuvette, combine the phosphate buffer, a known amount of the enzyme preparation, and the desired concentration of Acifluorfen (or solvent control).

  • Initiate Reaction: Add Protogen IX to the reaction mixture to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time at the specified wavelengths. The rate of fluorescence increase is proportional to the PPO activity.

  • Data Analysis: Calculate the initial reaction rates. For inhibition studies, plot the reaction rates against a range of Acifluorfen concentrations to determine the IC50 value.

Quantification of Protoporphyrin IX (PpIX) by HPLC

This method allows for the precise measurement of PpIX accumulation in cells or tissues.[17][18]

Materials:

  • Cell or tissue samples treated with Acifluorfen

  • Extraction solvent (e.g., acetone or a mixture of ethyl acetate and acetic acid)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile/water with formic acid or methanol/ammonium acetate)

  • PpIX standard for calibration

Procedure:

  • Sample Preparation: Homogenize the treated cells or tissues in the extraction solvent. Centrifuge to pellet the debris and collect the supernatant.

  • HPLC Analysis: Inject a known volume of the extract onto the HPLC column.

  • Detection: Monitor the eluent with the fluorescence detector set to the excitation and emission wavelengths for PpIX (e.g., excitation ~405 nm, emission ~630 nm).

  • Quantification: Compare the peak area of PpIX in the sample to a standard curve generated with known concentrations of PpIX to determine the amount of PpIX in the sample.

Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major product of lipid peroxidation.[19][20]

Materials:

  • Cell or tissue homogenates

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize the treated cells or tissues in a suitable buffer.

  • Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.

  • Reaction with TBA: Add TBA solution to the supernatant and incubate at high temperature (e.g., 95°C) for a specific time to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at approximately 532 nm.

  • Quantification: Calculate the concentration of MDA using its molar extinction coefficient.

Conclusion

The mechanism of action of Acifluorfen is a well-elucidated process centered on the competitive inhibition of protoporphyrinogen oxidase. This primary molecular event triggers a cascade of downstream effects, including the accumulation of the photosensitizer protoporphyrin IX, leading to light-dependent oxidative stress, lipid peroxidation, and ultimately, cell death. A thorough understanding of this mechanism, supported by robust experimental protocols, is essential for the development of novel herbicides and for assessing the toxicological profile of this class of compounds in non-target organisms, a critical aspect for both environmental science and drug development.

References

  • Xu, H., Sun, Y., Zhang, Y., Wang, W., Dan, J., Yao, J., ... & Tian, Y. (2014). Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore. Cellular Physiology and Biochemistry, 34(6), 1835-1848.
  • Xu, H., Sun, Y., Zhang, Y., Wang, W., Dan, J., Yao, J., ... & Tian, Y. (2014). Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore. PubMed, 25502879.
  • Dayan, F. E., & Duke, S. O. (1999). Structure-Activity Relationships of Diphenyl Ethers and Other Oxygen-Bridged Protoporphyrinogen Oxidase Inhibitors. In Peroxidizing Herbicides (pp. 141-161). Springer, Berlin, Heidelberg.
  • Rouhollahi, A., Ghasemi, J. B., & Babaee, E. (2010). Quantitative Structure Activity Relationship Modeling of Environmentally Important Diphenyl Ether Herbicides Using MLR and PLS. Current Analytical Chemistry, 6(1), 3-10.
  • Bio-protocol. (n.d.). 4.5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay. Retrieved from [Link]

  • MMPC. (2004, August 13). Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from [Link]

  • Wang, Y., An, P., & Liu, J. (2022). Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. Frontiers in Pharmacology, 13, 848419.
  • Zhang, Y., Wang, Y., & Liu, J. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers in Marine Science, 9, 969984.
  • Oxford Biomedical Research. (n.d.). 2-Thiobarbituric Acid Reactive Substances (TBARS). Retrieved from [Link]

  • Wang, Y., & Liu, J. (2022). The mechanisms of protoporphyrin IX production and ROS release. In the...
  • Corradi, V., & Al-awar, R. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1113.
  • Hausman, N. E., Singh, S., Tranel, P. J., Riechers, D. E., Kaundun, S. S., Polge, N. D., ... & Satchivi, N. M. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 569.
  • Li, J., Wang, Y., Zhang, H., Liu, Y., Li, Y., & Li, Y. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(5), 1469-1481.
  • Labbe, P., Camadro, J. M., & Chambon, H. (1985). Fluorometric assays for coproporphyrinogen oxidase and protoporphyrinogen oxidase. Analytical Biochemistry, 149(1), 248-260.
  • Dailey, T. A., & Dailey, H. A. (2002). A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation. Analytical Biochemistry, 302(1), 84-89.
  • Wauters, J., Verplaetse, A., & De Meulenaer, B. (2014). Simultaneous Quantification of Protoporphyrin IX, Zn Protoporphyrin IX, and Hemin in Parma Ham via TLC and HPLC.
  • Wang, G., Chen, H., & Li, Y. (2021). Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture. Journal of Agricultural and Food Chemistry, 69(42), 12415-12431.
  • ResearchGate. (n.d.). ROS production by endogenously generated Protoporphyrin IX in murine leukemia cells. Retrieved from [Link]

  • Brenner, D. A., & Bloomer, J. R. (1980). A fluorometric assay for measurement of protoporphyrinogen oxidase activity in mammalian tissue. Clinica Chimica Acta, 100(3), 259-266.
  • Dailey, T. A., & Dailey, H. A. (2002). A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation.
  • Wang, G., Chen, H., & Li, Y. (2025). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. Molecules, 30(7), 1563.
  • HSC Cores. (2023, December 1). Protoporphyrinogen Oxidase Activity Assay. BookStack. Retrieved from [Link]

  • Deybach, J. C., & Puy, H. (2006). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias.
  • Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons: LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Plant Physiology, 69(2), 502-507.
  • Wauters, J., Verplaetse, A., & De Meulenaer, B. (2009). Quantitative determination of Zn protoporphyrin IX, heme and protoporphyrin IX in Parma ham by HPLC. Food Chemistry, 114(2), 739-744.
  • Corcoran, M., & Rizzardini, M. (1995). Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen. Toxicology Letters, 78(2), 131-137.
  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Wang, G., Chen, H., & Li, Y. (2021). Design, Synthesis, and Metabolism Studies of N-1,4-Diketophenyltriazinones as Protoporphyrinogen IX Oxidase Inhibitors.
  • Lermontova, I., & Grimm, B. (2000). Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen. Plant Physiology, 122(1), 75-84.
  • Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. (1989). Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. The Biochemical Journal, 260(1), 231-235.
  • Soldatova, O., Apchelimov, A., Radukina, N., & Shestakov, S. (2005). An Arabidopsis mutant that is resistant to the protoporphyrinogen oxidase inhibitor acifluorfen shows regulatory changes in tetrapyrrole biosynthesis. Molecular Genetics and Genomics, 273(4), 311-318.
  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Duke, S. O., Becerril, J. M., Sherman, T. D., Lydon, J., & Matsumoto, H. (1991). Physiological Basis for Differential Sensitivities of Plant Species to Protoporphyrinogen Oxidase-Inhibiting Herbicides. Plant Physiology, 95(1), 136-143.
  • Li, N., Wang, Y., & Liu, J. (2013). DNA damage and cell cycle arrest induced by protoporphyrin IX in sarcoma 180 cells. Cellular Physiology and Biochemistry, 32(4), 989-998.
  • BindingDB. (n.d.). BDBM50359942 ACIFLUORFEN. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase-9. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) of Acetic Acid,[4-nitro-3-(trifluoromethyl)phenoxy]-: A Dual-Target Scaffold in Medicinal and Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS: 113405-09-7) represents a highly privileged, dual-purpose chemical scaffold. By merging a phenoxyacetic acid core with a heavily functionalized 4-nitro-3-(trifluoromethyl)phenyl moiety, this molecule bridges two distinct scientific domains: rational agrochemical design and metabolic drug discovery. This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, detailing how specific functional groups dictate its binding affinity to Peroxisome Proliferator-Activated Receptors (PPARs) in mammalian cells, while simultaneously acting as a Protoporphyrinogen oxidase (PPO) inhibitor and auxin mimic in plant biology.

Structural Deconstruction & Mechanistic Rationale

The pharmacological and herbicidal versatility of this compound is driven by the synergistic effects of its three primary structural domains.

The Phenoxyacetic Acid Core

The phenoxyacetic acid moiety is a classic bioisostere and anionic anchor. In plant physiology, it acts as a structural mimic of indole-3-acetic acid (IAA), binding to the TIR1 ubiquitin ligase complex to induce unregulated, lethal growth (auxinic herbicidal activity) 1. In mammalian medicinal chemistry, the carboxylic acid head group is critical for engaging the ligand-binding domain (LBD) of PPAR γ and PPAR α . The deprotonated carboxylate forms a vital hydrogen bond network with Tyr473, His323, and His449 in the AF-2 helix of PPAR γ , stabilizing the active conformation required for co-activator recruitment [[2]]().

The 4-Nitro-3-(trifluoromethyl)phenyl Moiety

This heavily electron-deficient aromatic ring governs the molecule's lipophilicity, metabolic stability, and target specificity:

  • Trifluoromethyl (-CF3) Group: Positioned meta to the ether linkage, the -CF3 group drastically increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. Furthermore, the strong C-F bonds sterically and electronically shield the aromatic ring from cytochrome P450-mediated hydroxylation, increasing the compound's half-life 3.

  • Nitro (-NO2) Group: Positioned para to the ether linkage, the nitro group acts as a strong electron-withdrawing group (EWG). In agrochemistry, this specific para-nitro/meta-CF3 arrangement is an absolute requirement for potent inhibition of Protoporphyrinogen IX oxidase (PPO), leading to rapid lipid peroxidation in plants 3. However, in mammalian systems, this highly lipophilic weak acid profile can inadvertently act as a protonophore, leading to the uncoupling of mitochondrial oxidative phosphorylation—a toxicological mechanism shared with the lampricide TFM (4-nitro-3-(trifluoromethyl)phenol) 4.

Fig 1. Divergent pharmacological and agrochemical signaling pathways engaged by the scaffold.

Structure-Activity Relationship (SAR) Landscapes

To optimize this scaffold for either targeted drug development or advanced herbicide formulation, specific structural modifications yield highly predictable phenotypic outcomes. The quantitative and qualitative SAR data is summarized below:

Structural ModificationTarget / PathwayObserved Effect on ActivityRationale / Causality
Esterification of -COOH Cellular AssaysIncreased intracellular accumulationMasks the anionic charge, enhancing membrane permeability. The ester is subsequently cleaved by intracellular esterases to yield the active acid 5.
Shift of -CF3 to para Agrochemical (PPO)Complete loss of herbicidal activityMoving the bulky CF3 group from the meta to the para position creates a severe steric clash within the Protoporphyrinogen oxidase binding pocket [[3]]().
Reduction of -NO2 to -NH2 Medicinal (PPAR)Decreased binding affinityLoss of a critical hydrogen bond acceptor. The amino group acts as an electron-donating group (EDG), fundamentally altering the electron density of the phenyl ring [[2]]().
Substitution of -COOH with Tetrazole Medicinal (PPAR)Maintained or enhanced agonismTetrazole acts as a bioisostere for the carboxylic acid. It resists metabolic degradation (glucuronidation) while maintaining the necessary anionic anchor at physiological pH 2.

Experimental Protocols & Validation

The following methodologies provide self-validating systems for synthesizing the core scaffold and evaluating its biological activity.

Chemical Synthesis Workflow

The synthesis of Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- is achieved via a two-step Williamson etherification and saponification sequence.

Step 1: Williamson Etherification

  • Causality: The phenolic hydroxyl of 4-nitro-3-(trifluoromethyl)phenol is highly acidic due to the strong electron-withdrawing effects of the -NO2 and -CF3 groups. Therefore, a mild base like anhydrous potassium carbonate ( K2​CO3​ ) is perfectly sufficient for complete deprotonation, avoiding the need for stronger, moisture-sensitive bases (e.g., NaH) which could cause unwanted side reactions.

  • Protocol:

    • Dissolve 1.0 eq of 4-nitro-3-(trifluoromethyl)phenol in anhydrous DMF.

    • Add 1.5 eq of anhydrous K2​CO3​ and stir at room temperature for 30 minutes to form the phenoxide anion.

    • Dropwise add 1.2 eq of ethyl bromoacetate. Heat the reaction mixture to 80°C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow phenoxide anion indicates complete conversion to the intermediate ester.

Step 2: Mild Saponification

  • Causality: Lithium hydroxide (LiOH) in a THF/H2O co-solvent system is selected over NaOH or KOH. LiOH provides milder conditions, preventing potential nucleophilic aromatic substitution ( SN​Ar ) at the highly activated para-nitro position, which could occur with harsher hydroxides.

  • Protocol:

    • Dissolve the intermediate ester in a 3:1 mixture of THF and H2​O .

    • Add 2.0 eq of LiOH· H2​O and stir at room temperature for 4 hours.

    • Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free carboxylic acid.

    • Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

    • Self-Validation: Confirm structural integrity via LC-MS. A distinct peak at m/z 264 [M-H]- confirms the presence of the desired carboxylic acid.

Fig 2. Step-by-step synthetic workflow for generating the phenoxyacetic acid derivative.

In Vitro PPAR Transactivation Assay

To evaluate the medicinal SAR of the synthesized analogs, a luciferase reporter assay is utilized.

  • Causality: Because PPARs are nuclear receptors that act as transcription factors, measuring downstream gene expression (via a luciferase reporter linked to a Peroxisome Proliferator Response Element, PPRE) provides a direct, functional readout of target engagement and agonism, rather than mere binding affinity.

  • Protocol:

    • Co-transfect HEK293T cells with a PPAR γ expression plasmid and a PPRE-driven luciferase reporter plasmid using Lipofectamine 3000.

    • Incubate for 24 hours to allow for protein expression.

    • Treat cells with varying concentrations (0.1 μ M to 10 μ M) of the synthesized compound dissolved in DMSO (final DMSO concentration < 0.1%). Use Rosiglitazone as a positive control.

    • Incubate for an additional 24 hours.

    • Lyse cells and measure luminescence using a microplate reader.

    • Self-Validation: Normalize luciferase activity against a co-transfected Renilla luciferase control to account for variations in transfection efficiency and potential compound cytotoxicity (e.g., mitochondrial uncoupling effects).

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]

  • Carboxylic Acid Derivatives in Herbicide Development Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • US7109226B2 - PPAR-activating compound and pharmaceutical composition comprising the compound Google Patents URL
  • Review and Evaluation of Available Techniques for Determining Persistence and Routes of Degradation of Chemical Substances in the Environment U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Environmentally Friendly Alkylphosphonate Herbicides National Academic Digital Library of Ethiopia URL:[Link]

Sources

Comprehensive Solubility Profiling of 2-[4-Nitro-3-(trifluoromethyl)phenoxy]acetic Acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the physicochemical boundaries of a lead compound is the cornerstone of successful formulation and assay design. 2-[4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid (CAS: 4864-02-2; Formula: C9H6F3NO5) presents a fascinating solubility paradox. It combines a highly lipophilic, electron-deficient aromatic core with a polar, titratable carboxylic acid tail.

This whitepaper provides an in-depth, mechanistic analysis of this compound's solubility profile. By dissecting its structural determinants, providing empirical predictive models, and outlining a self-validating experimental protocol, this guide equips scientists with the actionable intelligence needed to navigate its complex phase behaviors.

Structural Determinants of Solubility: The Mechanistic "Why"

To predict how 2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid behaves in solution, we must deconstruct its molecular architecture. The solubility of this molecule is a tug-of-war between hydrophobic hydration penalties and ion-dipole stabilization[1].

  • The Trifluoromethyl ( −CF3​ ) Group: This moiety is intensely lipophilic. The dense electron cloud of the fluorine atoms creates a sterically bulky, hydrophobic shield that disrupts the hydrogen-bonded network of water. This significantly increases the compound's logP (partition coefficient) and drives it out of aqueous phases.

  • The Nitro ( −NO2​ ) Group: While highly polar, the nitro group is a poor hydrogen-bond donor. Its primary effect here is strongly electron-withdrawing (via both induction and resonance), which pulls electron density away from the aromatic ring.

  • The Phenoxyacetic Acid Core: The ether oxygen normally donates electron density, but the −NO2​ and −CF3​ groups heavily deplete it. This inductive effect transmits through the ether linkage, stabilizing the conjugate base of the acetic acid tail. Consequently, the pKa of this compound is predicted to be lower (more acidic, ≈2.8−3.1 ) than unsubstituted phenoxyacetic acid ( pKa≈3.17 )[2].

Because of this specific pKa , the compound's aqueous solubility is exquisitely sensitive to physiological pH shifts, governed by the Henderson-Hasselbalch relationship.

G pH_low Acidic pH (< 3.0) State_U Unionized Form (R-COOH) pH_low->State_U pH_high Physiological pH (7.4) State_I Ionized Form (R-COO⁻) pH_high->State_I Prop_U Lipophilic Core Dominates (High Lattice Energy) State_U->Prop_U Prop_I Polar Carboxylate Dominates (Ion-Dipole Hydration) State_I->Prop_I Result_U Poor Aqueous Solubility (< 10 µg/mL) Prop_U->Result_U Result_I High Aqueous Solubility (> 1 mg/mL) Prop_I->Result_I

Figure 1: pH-dependent solubility logic governed by the phenoxyacetic acid pKa.

Empirical Solubility Profile

Quantitative solubility data is essential for vehicle selection during in vitro assays and in vivo dosing. The table below synthesizes the predicted thermodynamic solubility across distinct solvent classes based on dielectric constants ( ε ) and functional group interactions.

Solvent SystemDielectric Constant ( ε )Predicted Solubility RangeMechanistic Rationale
Aqueous Buffer (pH 1.2) ≈80 < 10 µg/mL Compound is >98% unionized. The lipophilic −CF3​ and aromatic core dominate, leading to poor hydration and high crystal lattice energy.
Aqueous Buffer (pH 7.4) ≈80 > 1 mg/mL Compound is >99.9% ionized. Strong ion-dipole interactions between water and the carboxylate anion overcome the hydrophobic penalty[1].
Dimethyl Sulfoxide (DMSO) 46.7 > 50 mg/mL Aprotic, highly polar solvent. Excellent solvation of both the polar −NO2​ /carboxylate groups and the lipophilic aromatic core.
Ethanol 24.3 10 - 50 mg/mL Protic solvent. Forms hydrogen bonds with the carboxylate and nitro groups, while the ethyl chain solvates the aromatic ring.
Hexane 1.89 < 1 µg/mL Non-polar solvent. Incapable of disrupting the strong intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state.

Experimental Workflow: Thermodynamic Solubility Profiling

Kinetic solubility (often measured via solvent-shift methods) is prone to supersaturation artifacts and is insufficient for rigorous drug development. To determine the true thermodynamic solubility ( S0​ ), a self-validating Shake-Flask Method coupled with LC-MS/MS must be employed[3].

Step-by-Step Methodology
  • Solid Phase Preparation: Ensure the compound is in its most stable crystalline polymorph. Using an amorphous solid will yield artificially high, transient solubility values that will crash out during later formulation stages.

  • Solvent Addition: Add an excess of the compound (e.g., 5 mg) to 1 mL of the target solvent/buffer in a sealed borosilicate glass vial. Causality: An excess solid phase ensures the chemical potential of the solute in solution equals the chemical potential of the pure solid, a strict prerequisite for thermodynamic equilibrium[4].

  • Equilibration: Agitate the suspension at a constant temperature (37.0 ± 0.5 °C) using an orbital shaker. Sample at 24, 48, and 72 hours. Causality: Highly crystalline, lipophilic compounds have a high activation energy barrier for dissolution; multiple timepoints prove that a concentration plateau (equilibrium) has been reached.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes to pellet undissolved solid. Causality: The lipophilic −CF3​ core makes this compound highly prone to non-specific binding to filter membranes (e.g., Nylon or PES). Centrifugation avoids this surface-area loss artifact.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via LC-MS/MS against a validated calibration curve.

  • pH Verification: For aqueous buffers, measure the pH of the final suspension. Causality: Dissolution of a strong organic acid can overwhelm weak buffers, artificially shifting the pH and invalidating the measurement.

G A 1. Solid Compound (Excess Polymorph) B 2. Solvent/Buffer Addition A->B C 3. Equilibration (Shake Flask, 24-72h, 37°C) B->C D 4. Phase Separation (Centrifugation avoids binding) C->D E 5. Quantification (LC-MS/HPLC-UV) D->E F 6. Thermodynamic Solubility (S0) E->F

Figure 2: Standardized workflow for thermodynamic solubility determination via Shake-Flask.

Implications for Drug Development and Formulation

The solubility profile of 2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid places it firmly in the realm of a BCS Class II (Biopharmaceutics Classification System) molecule: low solubility, high permeability.

Because of its extremely low solubility at gastric pH (pH 1.2 - 2.0), oral administration of the free acid will likely result in dissolution-rate-limited absorption, leading to erratic pharmacokinetics and high inter-subject variability.

Strategic Formulation Countermeasures:

  • Salt Formation: Converting the free acid to a sodium or potassium salt will dramatically increase its intrinsic dissolution rate in the stomach.

  • Lipid-Based Formulations: Leveraging the lipophilicity of the −CF3​ and phenoxy core, the compound is an excellent candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) using lipid excipients and surfactants (e.g., Labrasol, Tween 80) to keep the drug solubilized in the gastrointestinal tract regardless of ambient pH.

References

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State | Source: Wiley-VCH | URL: [Link]

  • Title: Predicting the pKa of Small Molecules | Source: Combinatorial Chemistry & High Throughput Screening | URL: [Link]

Sources

Technical Guide: Stability, Storage, and Handling of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a substituted phenoxyacetic acid derivative characterized by two potent electron-withdrawing groups on the phenyl ring: a nitro group (NO₂) and a trifluoromethyl group (-CF₃). These substituents significantly influence the molecule's electronic properties, reactivity, and, consequently, its stability. This guide serves as a comprehensive technical resource for professionals in research and drug development, providing a detailed analysis of the compound's stability profile, evidence-based storage and handling protocols, and methodologies for ensuring its integrity over time. As a Senior Application Scientist, my objective is to explain not only the protocols but the underlying chemical principles that dictate them, ensuring the reliability and reproducibility of your experimental outcomes.

Chemical Structure and Physicochemical Properties

The stability of a compound is intrinsically linked to its structure. The key features of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- are the carboxylic acid functional group, an ether linkage, and a highly substituted aromatic ring.

Figure 1: Chemical Structure

Caption: Structure of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-.

The physicochemical properties dictate its behavior in solution and storage. While experimental data for this specific molecule is not publicly available, we can infer properties from structurally similar compounds like (4-Nitrophenoxy)acetic acid.[1]

Table 1: Estimated Physicochemical Properties

Property Estimated Value/Information Justification / Source Analogy
Molecular Formula C₉H₆F₃NO₅ -
Molecular Weight 265.14 g/mol -
Physical State Likely a light brown or yellow solid Based on related nitroaromatic compounds.[2]
pKa ~3.0 - 4.0 The electron-withdrawing groups (-NO₂, -CF₃) increase the acidity of the carboxylic acid compared to unsubstituted phenoxyacetic acid.

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, acetone. | Common for organic acids. |

Stability Profile

The compound is generally stable under standard laboratory conditions but is susceptible to specific degradation pathways when exposed to certain stressors.[2]

Intrinsic Chemical Stability
  • Trifluoromethyl Group (-CF₃): The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group highly stable and chemically inert under most conditions. It does not readily participate in metabolic or chemical degradation, a property often leveraged in drug design to block metabolic oxidation.

  • Nitroaromatic System: The nitro group is a strong deactivating, meta-directing group in electrophilic substitution. It is, however, susceptible to reduction under specific chemical (e.g., catalytic hydrogenation, strong reducing agents) or biological conditions, which would convert it to a hydroxylamine or an amine.[3]

  • Phenoxyacetic Acid Moiety: The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr, HI) or bases at elevated temperatures. The carboxylic acid function is the most reactive site for acid-base chemistry.

Potential Degradation Pathways

Understanding potential degradation is critical for designing stability-indicating assays and for interpreting experimental results. Key vulnerabilities include hydrolysis, reduction, and photochemical degradation.

G parent Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- hydrolysis Ether Hydrolysis (Strong Acid/Base, Heat) parent->hydrolysis reduction Nitro Reduction (Reducing Agents, e.g., NaBH₄, H₂/Pd) parent->reduction photolysis Photochemical Degradation (UV Light Exposure) parent->photolysis prod_hydrolysis Products: 4-Nitro-3-(trifluoromethyl)phenol + Glycolic Acid hydrolysis->prod_hydrolysis Cleavage of C-O bond prod_reduction Product: Acetic acid, [4-amino-3-(trifluoromethyl)phenoxy]- reduction->prod_reduction NO₂ → NH₂ prod_photolysis Complex mixture of degradation products photolysis->prod_photolysis Radical formation, rearrangement

Caption: Potential degradation pathways for the target compound.

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, particularly with heat, the ether bond can undergo hydrolysis. This would yield 4-nitro-3-(trifluoromethyl)phenol and glycolic acid. This pathway is generally slow at neutral pH and ambient temperature.

  • Reductive Degradation: The nitro group is the most susceptible to reduction. Common laboratory reagents like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation (H₂/Pd), will readily convert the nitro group to an amine. This fundamentally changes the electronic nature and pharmacology of the molecule.

  • Photodegradation: Nitroaromatic compounds can be sensitive to UV light. Prolonged exposure can lead to complex degradation pathways. Therefore, protection from light is a critical storage requirement.[4]

Recommended Storage and Handling Conditions

Adherence to proper storage and handling protocols is paramount to preserving the compound's purity and ensuring user safety. The following recommendations are synthesized from safety data sheets of structurally analogous compounds.[2][5][6][7]

Summary of Storage Conditions

Table 2: Recommended Storage Parameters

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated) To minimize the rate of any potential slow degradation reactions.[8] A cool, dry place is an acceptable alternative for short-term storage.[2][5]
Atmosphere Dry, Inert (e.g., Argon) Protects from atmospheric moisture which can facilitate hydrolysis and from oxygen which can participate in oxidative degradation. Store in a tightly closed container.[2][5]
Light Protect from Light (Amber Vial) Prevents photochemical degradation, a known pathway for nitroaromatic compounds.[4]

| Container | Borosilicate Glass or suitable plastic | Use chemically resistant containers like amber glass vials with PTFE-lined caps.[4] |

Protocol for Receiving and Storing the Compound
  • Inspection: Upon receipt, verify the container is sealed and undamaged.

  • Environment: Transfer the compound to a designated, well-ventilated storage area.[2][5]

  • Short-Term Storage (< 3 months): Store in the original, tightly sealed container inside a refrigerator (2-8°C), protected from light.

  • Long-Term Storage (> 3 months): For maximum stability, aliquot the material into smaller amber glass vials. Backfill each vial with an inert gas like argon or nitrogen before sealing with a PTFE-lined cap. Store these aliquots at 2-8°C or, for enhanced stability, at -20°C.

  • Documentation: Log the date of receipt, storage conditions, and any observations.

Handling Precautions

This compound should be handled with appropriate personal protective equipment (PPE), as related structures are known to be irritants and potentially harmful.[1][6][9]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard lab coat is required.

Material and Chemical Compatibility

Preventing unintended reactions is crucial for both safety and compound integrity.

Incompatible Chemicals

Avoid storing this compound in proximity to the following chemical classes:

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides): Can react vigorously or explosively with organic materials.[7]

  • Strong Bases / Alkalis (e.g., sodium hydroxide, potassium hydroxide): Will cause a violent acid-base reaction with the carboxylic acid moiety and can promote hydrolysis of the ether linkage.[4]

  • Strong Reducing Agents (e.g., hydrides, catalytic hydrogenation setups): Will reduce the nitro group, altering the chemical identity of the compound.

  • Reactive Metals (e.g., sodium, potassium, magnesium): The acidic proton can react to form flammable hydrogen gas.

Recommended Container Materials
  • Primary Containers: Type 1 borosilicate glass (amber).

  • Secondary Containment: Polypropylene or polyethylene trays should be used to contain any potential spills.[4]

  • Avoid: Do not store in containers made of materials susceptible to acid corrosion, such as certain metals.[10]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability of a new batch or formulation, a forced degradation study is the industry-standard approach. This protocol provides a self-validating system to understand the compound's liabilities.

G cluster_stress Stress Conditions (Incubate Aliquots) start Start: Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (Solution, UV light) start->photo neutralize Neutralize/Quench Reactions (e.g., add equivalent base/acid) acid->neutralize base->neutralize oxidative->neutralize analyze Analyze All Samples by HPLC-UV/MS (Including T=0 control) thermal->analyze photo->analyze neutralize->analyze end End: Compare Chromatograms (Assess % degradation, identify degradants) analyze->end

Caption: Workflow for a forced degradation stability study.

Protocol: Step-by-Step Methodology
  • Preparation: Prepare an accurate stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water. This is your T=0 control sample.

  • Acid Stress: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution (final concentration 0.1 M HCl). Incubate at 60°C for 24 hours.

  • Base Stress: Add an equal volume of 0.2 M NaOH to an aliquot (final concentration 0.1 M NaOH). Incubate at room temperature for 4 hours.

  • Oxidative Stress: Add an equal volume of 6% hydrogen peroxide to an aliquot (final concentration 3% H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Stress: Store a sample of the solid compound in an oven at 80°C for 48 hours, then dissolve to the target concentration.

  • Photolytic Stress: Expose a solution sample to a calibrated UV light source (e.g., 254 nm) for 24 hours, alongside a control sample wrapped in foil.

  • Quenching/Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.

    • Dilute all samples, including the T=0 control, to a suitable concentration for analysis.

    • Analyze by a stability-indicating method, typically reverse-phase HPLC with UV detection. A mass spectrometer (LC-MS) is invaluable for identifying degradant products.

  • Interpretation: Compare the peak area of the parent compound in the stressed samples to the T=0 control to calculate the percentage of degradation. The appearance of new peaks indicates the formation of degradation products.

Conclusion

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a stable compound when stored and handled under the appropriate conditions outlined in this guide. Its primary liabilities stem from the reactivity of the nitro group to reduction and the potential for hydrolysis or photodegradation under stressful conditions. By implementing these protocols—storing the compound in a cool, dark, and dry environment in a tightly sealed, inert container and handling it with appropriate safety measures—researchers can ensure its chemical integrity. This meticulous approach is fundamental to achieving valid, reproducible, and reliable scientific results.

References

  • Vertex AI Search. SAFETY DATA SHEET 3-trifluoromethyl-4- nitro pheno l.
  • Key Organics. (2017, December 1).
  • Safety Data Sheet 1. Chemical product and company identification 2.
  • TCI Chemicals.
  • Tokyo Chemical Industry. (2025, October 27).
  • Angene Chemical. (2021, May 1).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 5).
  • Carl ROTH.
  • TCI Chemicals. (2023, March 4).
  • Compatibility Table for Chemical Storage at room temper
  • TCI Chemicals. (2023, March 5).
  • Arvind Anticor. (2025, March 5).
  • Fisher Scientific.
  • Chemical Comp
  • ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15720, (4-Nitrophenoxy)acetic acid. Retrieved from [Link].

  • Fisher Scientific.

Sources

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" as a synthetic auxin

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- as a Synthetic Auxin

Disclaimer: Direct experimental data on the biological and chemical properties of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" is limited in publicly available scientific literature. This guide, therefore, provides a predictive overview based on the established principles of synthetic auxin chemistry and the known activities of structurally analogous compounds. The information herein is intended for research and drug development professionals as a theoretical framework to guide future experimental investigation.

Introduction

Synthetic auxins represent a cornerstone of modern agriculture and plant science, serving as potent herbicides and versatile plant growth regulators.[1] These molecules mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but often exhibit greater stability and persistence, leading to exaggerated physiological responses in susceptible plants.[2][3] The phenoxyacetic acid class of synthetic auxins, which includes the well-known herbicide 2,4-D, has been extensively studied.[4][5] This guide focuses on a specific, less-characterized derivative: "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-".

The unique structural features of this molecule—a trifluoromethyl group and a nitro group on the phenoxy ring—suggest a high potential for biological activity. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, while the nitro group can influence electronic properties and receptor binding. This guide will provide a comprehensive technical overview of its predicted chemical properties, a plausible synthesis route, its expected mechanism of action as a synthetic auxin, and detailed protocols for its experimental validation.

Chemical Profile and Properties

While a specific CAS Registry Number for "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" is not readily found, its chemical identity can be clearly defined. The key precursor for its synthesis is 4-Nitro-3-(trifluoromethyl)phenol (CAS No: 88-30-2).

Table 1: Predicted and Known Chemical Properties

PropertyPredicted Value for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-Known Value for 4-Nitro-3-(trifluoromethyl)phenol
IUPAC Name 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetic acid4-nitro-3-(trifluoromethyl)phenol
CAS Number Not assigned88-30-2
Molecular Formula C9H6F3NO5C7H4F3NO3
Molecular Weight 265.14 g/mol 207.11 g/mol
Appearance Predicted to be a solid at room temperatureYellowish crystalline solid
Solubility Predicted to have low solubility in water and good solubility in organic solvents like acetone and ethanol.-
pKa Predicted to be in the range of 2.8 - 3.5-

Plausible Synthesis Pathway

The synthesis of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" can be logically deduced from established methods for preparing phenoxyacetic acids.[6] A common and effective method is the Williamson ether synthesis, reacting the corresponding phenol with an α-haloacetic acid ester, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetic acid

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Esterification:

    • To a solution of 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

    • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the final product, 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure solid.

Predicted Mechanism of Action: The TIR1/AFB Pathway

Synthetic auxins, including phenoxyacetic acid derivatives, exert their effects by co-opting the plant's natural auxin signaling pathway.[2] The core of this pathway is the SCFTIR1/AFB E3 ubiquitin ligase complex, where TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its AFB (AUXIN SIGNALING F-BOX) paralogs act as auxin receptors.[7][8]

The key steps are as follows:

  • Auxin Binding: In the presence of auxin, the hormone acts as a "molecular glue," binding to the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA transcriptional repressor protein.[9]

  • Ubiquitination: This ternary complex formation (TIR1/AFB-auxin-Aux/IAA) allows the SCF complex to polyubiquitinate the Aux/IAA protein.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, leading to downstream physiological effects.

At herbicidal concentrations, the high stability and persistence of synthetic auxins lead to a continuous degradation of Aux/IAA proteins, causing a massive and uncontrolled expression of auxin-responsive genes. This disrupts normal plant growth and development, leading to cell death.[3]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds in presence of Auxin SCF SCF Complex TIR1_AFB->SCF Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Physiological_Response Uncontrolled Growth & Plant Death Auxin_Response_Genes->Physiological_Response Leads to

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Experimental Validation Protocols

To validate the predicted auxin-like activity of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-", a series of well-established bioassays can be performed.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

This assay is a sensitive method to quantify auxin activity. At low concentrations, auxins can stimulate root elongation, while at higher concentrations, they inhibit it.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • Sucrose

  • Agar

  • Petri dishes

  • "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" stock solution (in DMSO or ethanol)

  • IAA (as a positive control)

Procedure:

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds and plate them on MS medium containing 1% sucrose and 0.8% agar.

    • Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.

    • Germinate the seeds vertically in a growth chamber under a long-day photoperiod.

  • Treatment:

    • After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" (e.g., 10-9 M to 10-5 M) and IAA as a positive control.

    • Include a solvent control plate.

  • Measurement and Analysis:

    • Mark the position of the root tip at the time of transfer.

    • After 2-3 days of further growth, measure the length of the new root growth from the mark.

    • Calculate the percentage of root growth inhibition or stimulation relative to the solvent control.

    • Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) for root growth inhibition.

Protocol 2: Competitive TIR1/AFB Receptor Binding Assay

This in vitro assay directly assesses the ability of the compound to interact with the auxin receptor complex.

Materials:

  • Recombinant purified TIR1 or AFB protein

  • Recombinant purified Aux/IAA protein (or a peptide containing the degron motif)

  • Radiolabeled auxin (e.g., 3H-IAA)

  • "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-"

  • Unlabeled IAA (for standard curve)

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a microtiter plate, combine the purified TIR1/AFB protein, the Aux/IAA protein/peptide, and a fixed concentration of radiolabeled auxin.

    • Add increasing concentrations of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" or unlabeled IAA (for the standard curve) to compete for binding.

  • Incubation and Separation:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the protein-bound radiolabeled auxin from the free radiolabeled auxin using a suitable method (e.g., size-exclusion chromatography, filter binding assay).

  • Quantification and Analysis:

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC50 (half-maximal inhibitory concentration) for "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-", which reflects its binding affinity for the receptor complex.

Structure-Activity Relationship and Potential Applications

The presence of both a nitro group and a trifluoromethyl group on the phenoxy ring is expected to significantly influence the biological activity of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-". The trifluoromethyl group is a strong electron-withdrawing group that can increase the lipophilicity of the molecule, potentially enhancing its uptake and transport within the plant. The nitro group, also electron-withdrawing, can affect the electronic distribution of the aromatic ring, which is crucial for receptor binding.

Based on its structural similarity to known phenoxyacetic acid herbicides, the primary application of this compound would likely be as a selective herbicide for the control of broadleaf weeds in monocot crops. Its efficacy would depend on factors such as its binding affinity for the TIR1/AFB receptors of the target weeds, its metabolic stability within the plant, and its environmental persistence.

Conclusion

While "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" remains a largely uncharacterized compound in the public domain, its chemical structure strongly suggests its potential as a potent synthetic auxin. This guide provides a theoretical framework for its synthesis, mechanism of action, and experimental validation. The detailed protocols outlined herein offer a clear path for researchers to synthesize and characterize this compound, potentially leading to the development of a novel herbicide or plant growth regulator. Further research is necessary to elucidate its precise biological activity and to assess its potential for agricultural applications.

References

Sources

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" toxicological profile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicological Profile and Mechanistic Assessment of Acetic Acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS 113405-09-7)

Executive Summary

Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- (CAS 113405-09-7) is a highly specialized synthetic intermediate utilized in the development of advanced agrochemicals and targeted pharmaceutical prodrugs, such as camptothecin-20-O-conjugates[1]. As a Senior Application Scientist, I approach the toxicological profiling of this compound by deconstructing its pharmacophore. The molecule merges a phenoxyacetic acid backbone with a strongly electron-withdrawing 3-trifluoromethyl group and a redox-active 4-nitro moiety. This unique structural triad dictates its pharmacokinetic behavior, metabolic stability, and inherent toxicological liabilities.

Because direct in vivo toxicological data for this specific intermediate is sparse, a rigorous predictive framework must be established based on its structural components and known metabolites[2]. This whitepaper provides a comprehensive, self-validating guide to understanding and testing the toxicity of this compound.

Structural Determinants of Toxicity

The toxicological profile of this compound is driven by the synergistic effects of its three primary functional groups:

  • Phenoxyacetic Acid Scaffold : Compounds in this structural class are weak acids that typically undergo rapid renal clearance via phase II glucuronidation. However, they are also known to interact with Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPAR-alpha by phenoxyacetic derivatives can lead to hepatocellular hypertrophy and peroxisome proliferation, a hallmark of hepatotoxicity in rodent models[3] .

  • Nitroaromatic Group : The 4-nitro substituent is the primary driver of acute cellular toxicity. It is highly susceptible to single-electron reduction by hepatic cytochrome P450 reductases and bacterial nitroreductases. This reduction initiates a futile redox cycle that generates reactive oxygen species (ROS) and highly reactive nitroso intermediates[4][5] .

  • Trifluoromethyl Group : The inclusion of the trifluoromethyl (-CF3) group at the meta-position serves a dual purpose. It drastically increases the molecule's lipophilicity (log P), thereby enhancing cellular membrane permeation. Furthermore, its strong electron-withdrawing nature stabilizes the nitro-anion radical formed during phase I metabolism, exacerbating the duration and severity of oxidative stress[2].

Mechanistic Toxicity Pathways

A critical toxicological consideration is the metabolic stability of the ether linkage. If cleaved in vivo by non-specific etherases or during environmental degradation, the compound yields 4-nitro-3-(trifluoromethyl)phenol (TFM). TFM is a well-documented toxicant and piscicide that acts as a protonophore. It disrupts the mitochondrial proton gradient, effectively uncoupling oxidative phosphorylation and causing a catastrophic failure to match ATP supply with cellular demand[6] .

ToxicityPathway cluster_0 Metabolic Activation (Hepatic/Bacterial) cluster_1 Receptor-Mediated Toxicity Compound [4-nitro-3-(trifluoromethyl)phenoxy]acetic acid Nitroreduction Nitroreductase Activity (CYP450 / Bacterial NR) Compound->Nitroreduction PPAR PPAR-alpha Activation Compound->PPAR ROS Reactive Oxygen Species (ROS) & Nitroso Intermediates Nitroreduction->ROS OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress Peroxisome Peroxisome Proliferation PPAR->Peroxisome Hepatotoxicity Hepatocellular Hypertrophy Peroxisome->Hepatotoxicity

Fig 1. Dual-pathway mechanistic toxicity model for nitro-trifluoromethyl-phenoxy derivatives.

In Vitro & In Vivo Toxicological Assessment Workflows

To empirically validate the predicted toxicological liabilities, a multi-tiered in vitro screening approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow CompoundPrep Compound Preparation (DMSO Stock) HepG2 HepG2 Cell Culture (2D & 3D Spheroids) CompoundPrep->HepG2 Assay1 Seahorse XF Mitochondrial Stress Test HepG2->Assay1 Assay2 H2DCFDA Assay (ROS Quantification) HepG2->Assay2 Assay3 qPCR Panel (CYP & PPAR Genes) HepG2->Assay3 DataAnalysis Multi-Omics & IC50 Determination Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis

Fig 2. High-throughput toxicological screening workflow for phenoxyacetic acid derivatives.

Protocol 1: High-Resolution Respirometry (Seahorse XF96) for Uncoupling Activity

Rationale (Causality): Because the CF3-nitrophenoxy moiety is a known protonophore in its free phenol form, we must determine if the acetic acid ether linkage masks this toxicity or if intracellular metabolism cleaves it to release the toxic pharmacophore.

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a 96-well XF microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Exposure: Pre-incubate cells with the test compound (0.1 to 100 µM) for 1 hour. This window allows for cellular uptake and potential metabolic cleavage of the ether bond.

  • Mitochondrial Stress Test: Sequentially inject Oligomycin (1 µM) to block ATP synthase, FCCP (0.5 µM) to uncouple the membrane, and Rotenone/Antimycin A (0.5 µM) to shut down the electron transport chain.

  • Self-Validation Check: The assay is only valid if the FCCP injection produces at least a 2-fold increase over basal Oxygen Consumption Rate (OCR). If the test compound increases OCR prior to Oligomycin injection, it is definitively confirmed as a mitochondrial uncoupler.

Protocol 2: High-Throughput ROS Quantification via H2DCFDA

Rationale (Causality): The 4-nitro group undergoes single-electron reduction by flavoenzymes, creating a nitro-anion radical that reacts with oxygen to form superoxide. This assay captures that specific redox cycling event.

  • Dye Loading: Plate HepG2 cells in black, clear-bottom 96-well plates. Load cells with 5 µM H2DCFDA for 30 minutes in the dark. Note: H2DCFDA is non-fluorescent until its acetate groups are cleaved by intracellular esterases and the core is oxidized by ROS, ensuring we only measure intracellular oxidative stress.

  • Washing: Wash cells twice with PBS to remove excess extracellular dye, strictly minimizing background auto-oxidation.

  • Treatment: Treat with the compound (1-100 µM). Include Menadione (50 µM) as a positive control for redox cycling.

  • Kinetic Measurement: Measure fluorescence (Ex 485 nm / Em 535 nm) kinetically over 4 hours to capture transient oxidative bursts.

Quantitative Toxicological Data (Extrapolated & Analog-Based)

The following table summarizes the physicochemical properties and predicted toxicological endpoints based on structural analogs and quantitative structure-activity relationship (QSAR) modeling.

ParameterValue / PredictionMechanistic Rationale
Molecular Weight 265.15 g/mol Optimal for small-molecule membrane permeation.
Log P (Predicted) ~2.8 - 3.2Driven by the -CF3 group; ensures rapid systemic distribution.
Primary Toxicity Target Mitochondria / LiverDue to uncoupling potential and first-pass hepatic nitroreduction.
Expected IC50 (ROS) 10 - 50 µMExtrapolated from the redox cycling efficiency of related nitrophenols.
Clearance Route Renal (Phase II)The carboxylic acid moiety facilitates rapid glucuronide conjugation.

References

  • Title: 4-Nitro-3-(trifluoromethyl)phenol (CID 6931) Source: PubChem, National Institutes of Health URL:

  • Title: Phenoxyacetic acid (CID 1001) Source: PubChem, National Institutes of Health URL:

  • Title: Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives Source: National Center for Biotechnology Information (PMC) URL:

  • Title: Design, synthesis and biological evaluation of novel FFA1/GPR40 agonists: New breakthrough in an old scaffold Source: PubMed URL:

Sources

Navigating the Environmental Odyssey of Acetic Acid, [4-nitro-3-(trifluoromethyl)phenoxy]-: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting Unexplored Territory

In the landscape of environmental science and drug development, a thorough understanding of a compound's environmental fate is paramount for responsible innovation and risk assessment. This guide delves into the predicted environmental journey of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-," a molecule for which direct environmental fate studies are not publicly available. Consequently, this document adopts a predictive approach, leveraging established knowledge of structurally analogous compounds to forecast its behavior. By dissecting the molecule into its constituent functional groups—the phenoxyacetic acid core, the nitroaromatic system, and the trifluoromethyl moiety—we can construct a scientifically robust, albeit inferential, profile of its persistence, mobility, and potential for bioaccumulation. This guide is intended for researchers, scientists, and drug development professionals who will appreciate the necessity of such a structure-activity relationship-based assessment in the absence of empirical data.

Molecular Architecture and Its Environmental Implications

The structure of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is the very blueprint of its environmental interactions. The molecule possesses:

  • A Phenoxyacetic Acid Moiety: This group is characteristic of a class of herbicides and suggests potential for microbial degradation pathways involving ether bond cleavage.

  • A 4-Nitro-Substituted Phenyl Ring: The nitro group is an electron-withdrawing group that can influence the molecule's susceptibility to nucleophilic attack and is a chromophore, suggesting a potential for photodegradation. Nitroaromatic compounds are known to be of environmental concern due to their potential toxicity and persistence.[1][2]

  • A Trifluoromethyl (CF3) Group: This highly stable group is known to enhance the persistence of molecules by being resistant to both biotic and abiotic degradation.[3] Its presence is a key factor in predicting the overall environmental half-life of the compound and its potential degradation products.

A chemical supplier provides some basic predicted properties for a structurally similar compound, Acetic acid, [4-(trifluoromethyl)phenoxy]-, which lacks the nitro group. These include a predicted boiling point of 289.1°C and a pKa of 3.01.[4] While not exact, these values suggest that our target compound is likely a solid at room temperature and will exist as an anion in most environmental compartments due to its acidic nature.

Abiotic Degradation: The Influence of Light and Water

Abiotic degradation pathways are the first line of defense against the persistence of chemical compounds in the environment. For Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, hydrolysis and photolysis are the most probable routes of abiotic transformation.

Hydrolysis

The ether linkage in the phenoxyacetic acid structure is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, the presence of the electron-withdrawing nitro group on the aromatic ring could potentially activate the ring to nucleophilic attack by water, although this is not expected to be a rapid process. Studies on related nitrophenyl esters, such as p-nitrophenyl acetate and p-nitrophenyl trifluoroacetate, demonstrate that the rate of hydrolysis is significantly influenced by the leaving group.[5][6][7] While our target compound is an ether and not an ester, the principles of electronic effects are still relevant.

Experimental Protocol: Hydrolysis Study (OECD 111)

A standardized approach to empirically determine the rate of hydrolysis would involve the following steps:

  • Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- to each buffer solution in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, collect aliquots from each solution.

  • Analysis: Analyze the concentration of the parent compound and any potential hydrolysis products (e.g., 4-nitro-3-(trifluoromethyl)phenol) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the hydrolysis rate constant and the half-life at each pH.

Diagram: Hydrolysis Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) add_compound Add Test Compound prep_buffers->add_compound incubate Incubate in Dark at Constant Temperature add_compound->incubate sample Collect Aliquots Over Time incubate->sample hplc HPLC Analysis sample->hplc calc Calculate Rate Constants & Half-life hplc->calc

Caption: Workflow for a standard hydrolysis experiment.

Photolysis

The presence of the nitroaromatic chromophore strongly suggests that Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- will be susceptible to photodegradation in aqueous environments and on soil surfaces.[1] The absorption of UV light can lead to the formation of excited states, which can then undergo various reactions, including cleavage of the ether bond or transformation of the nitro group. The quantum yield of these reactions would determine the overall rate of photolysis.

Experimental Protocol: Aqueous Photolysis Study (OECD 316)

  • Solution Preparation: Prepare a solution of the test compound in sterile, purified water.

  • Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control should be run in parallel.

  • Sampling and Analysis: At various time points, collect samples from both the irradiated and dark control solutions and analyze for the parent compound and photoproducts.

  • Data Interpretation: Calculate the photolytic half-life.

Biotic Degradation: The Microbial Gauntlet

The ultimate fate of many organic compounds in the environment is determined by microbial degradation. The biodegradability of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- will be a balance between the degradable phenoxyacetic acid portion and the more recalcitrant trifluoromethyl and nitro-substituted parts.

Microorganisms have been shown to degrade phenoxyacetic acid herbicides like MCPA and 2,4-D, often initiating the attack by cleaving the ether linkage to form the corresponding phenol and an aliphatic side chain that can be further metabolized.[8][9] Similarly, various bacteria are capable of degrading nitrophenols, although the nitro group can sometimes be inhibitory to microbial activity.[2][10] The trifluoromethyl group is notoriously resistant to microbial degradation and is expected to increase the persistence of the molecule or its degradation intermediates.[3]

A plausible degradation pathway could involve the initial cleavage of the ether bond to form 4-nitro-3-(trifluoromethyl)phenol and glyoxylic acid. The resulting nitrophenol would then be subject to further degradation, potentially through reduction of the nitro group followed by ring cleavage. The persistence of trifluoroacetic acid (TFA), a potential breakdown product, is well-documented.[3][11][12][13]

Experimental Protocol: Aerobic Soil Biodegradation Study (OECD 307)

  • Soil Selection: Choose a well-characterized, viable agricultural soil.

  • Treatment: Treat the soil with a known concentration of the radiolabeled test compound (e.g., ¹⁴C-labeled).

  • Incubation: Incubate the treated soil in the dark under controlled temperature and moisture conditions. A sterile control should be included.

  • Analysis: Periodically analyze soil extracts for the parent compound and major metabolites. Monitor the evolution of ¹⁴CO₂ as an indicator of complete mineralization.

  • Data Analysis: Calculate the degradation half-life (DT50) of the parent compound and identify major transformation products.

Diagram: Predicted Biotic Degradation Pathway

parent Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- ether_cleavage Ether Cleavage (Microbial) parent->ether_cleavage product1 4-nitro-3-(trifluoromethyl)phenol ether_cleavage->product1 product2 Glyoxylic Acid ether_cleavage->product2 further_degradation Further Degradation product1->further_degradation mineralization Mineralization (CO2, H2O) product2->mineralization tfa Trifluoroacetic Acid (TFA) (Persistent) further_degradation->tfa further_degradation->mineralization

Caption: A hypothesized microbial degradation pathway.

Mobility in Soil and Water: A Question of Sorption

The mobility of a compound in the soil is largely governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This is quantified by the soil organic carbon-water partitioning coefficient (Koc).

The presence of the carboxylic acid group, which will be deprotonated at typical environmental pH, suggests that Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- will be relatively water-soluble and potentially mobile in soils.[14] However, the aromatic ring and the trifluoromethyl group will contribute to its hydrophobicity, leading to some degree of sorption to soil organic matter. The mobility of acidic compounds can also be influenced by soil pH.[14]

By analogy with trifluoroacetic acid (TFA), which is known to be highly mobile in most soils, we can predict that the target compound may also have a significant potential for leaching into groundwater, particularly in soils with low organic matter content.[11]

Table 1: McCall's Soil Mobility Classification Based on Koc [15]

Koc RangeMobility Class
0 - 50Very High
50 - 150High
150 - 500Medium
500 - 2000Low
> 2000Slightly to Immobile

Experimental Protocol: Soil Adsorption/Desorption Study (OECD 106)

  • Soil and Solution Preparation: Use a range of characterized soils with varying organic carbon content and pH. Prepare a solution of the test compound in 0.01 M CaCl₂.

  • Equilibration: Shake aliquots of the soil with the test solution for a defined period (e.g., 24 hours) to reach equilibrium.

  • Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the test compound. The amount adsorbed to the soil is determined by the difference from the initial concentration.

  • Calculation: Calculate the adsorption coefficient (Kd) for each soil and normalize to the organic carbon content to obtain the Koc.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The potential for a compound to bioaccumulate is often estimated from its octanol-water partition coefficient (Kow). A high log Kow (typically > 3) suggests a potential for bioaccumulation.

While the trifluoromethyl group and the aromatic ring would increase the lipophilicity of the molecule, the ionizable carboxylic acid group will significantly increase its water solubility and reduce its potential to partition into fatty tissues. Trifluoroacetic acid, a potential metabolite, is not considered to be bioaccumulative.[3] Therefore, it is predicted that Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is unlikely to significantly bioaccumulate in aquatic or terrestrial organisms.

Synthesis: An Integrated Environmental Fate Profile

Based on the analysis of its structural components and comparison with related compounds, the following integrated environmental fate profile for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is proposed:

  • Persistence: The compound is expected to be moderately persistent in the environment. While photolysis and biodegradation of the phenoxyacetic acid portion are likely to occur, the presence of the trifluoromethyl group will likely lead to the formation of persistent metabolites such as trifluoroacetic acid.

  • Mobility: Due to the presence of the carboxylic acid group, the compound is expected to be mobile in soil and has the potential to leach into groundwater.

  • Bioaccumulation: The potential for bioaccumulation is predicted to be low due to the high water solubility conferred by the carboxylic acid group.

Diagram: Overall Environmental Fate and Transport

Compound Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- Water Surface Water Compound->Water Soil Soil Compound->Soil Air Atmosphere Biota Biota Water->Biota Low Bioaccumulation Degradation Degradation (Biotic & Abiotic) Water->Degradation Soil->Degradation Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Groundwater Groundwater Uptake Low Uptake Biota->Uptake Leaching->Groundwater Runoff->Water

Caption: Conceptual model of environmental distribution and fate.

Conclusion: A Call for Empirical Verification

This technical guide has provided a predictive assessment of the environmental fate of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- based on established principles of environmental chemistry and data from structurally analogous compounds. The analysis suggests a molecule of moderate persistence with a potential for mobility in soil and low bioaccumulation potential. However, it is crucial to underscore that this is a theoretical framework. Empirical studies, following standardized protocols such as those outlined by the OECD, are essential to definitively characterize the environmental behavior of this compound and to validate the predictions made herein. Such data is indispensable for a comprehensive risk assessment and for ensuring the environmental safety of any potential applications.

References

  • California Department of Pesticide Regulation. (2025, January 1). Environmental fate and aquatic risk assessment of oxyfluorfen in California rice fields.
  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Berendsen, B. J. A., et al. (n.d.). Prediction of the mobility and persistence of eight antibiotics based on soil characteristics.
  • ChemSafetyPro.COM. (2019, December 5). Mobility Classification of Chemicals in Soil.
  • Helling, C. S. (1971, September 1). Pesticide Mobility in Soils III. Influence of Soil Properties. R Discovery.
  • Sinclair, C. (2009, October 27). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products.
  • Modi, A. (2025, July 28). The development of an acetic acid-degrading microbial strain that tolerates 4-chloro-2-methylphenoxyacetic acid and 2,4-dichlorophenoxyacetic acid. PubMed.
  • LookChem. (n.d.). Cas 163839-73-4, Acetic acid, [4-(trifluoroMethyl)phenoxy]-.
  • USGS Publications Warehouse. (2024, October 23). Assessment of the sensitivity of Percina caprodes (logperch) to the pesticide 4-nitro-3-(trifluoromethyl)phenol.
  • PubMed. (1996, June 1). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation.
  • Molecules. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
  • European Commission. (2017, January 24). review report.
  • Journal of Fluorine Chemistry. (2022, June). Acetic Acid-Promoted Photoredox Catalyzed Trifluoromethylation of Aldehyde Hydrazones.
  • H.J. Andrews Experimental Forest. (n.d.). Soil Retention of Trifluoroacetate.
  • Academia.edu. (n.d.). Kinetics of the hydrolysis of acetic anhydride and the reaction of 4-nitrophenyl acetate with imidazole in aqueous-organic mixed solvents.
  • Thermo Fisher Scientific. (n.d.). picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O).
  • Research Collection. (n.d.). Comprehensive screening of polar emerging organic contaminants including PFASs and evaluation of the trophic transfer behavior in a freshwater food web.
  • Chemical Substances Control Law. (n.d.). Trifluoroacetic acid Reference No..
  • Eurofins Scientific. (n.d.). Accumulation of TFA (trifluoroacetic acid) in the environment.
  • Applied Ecology and Environmental Research. (n.d.). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp..
  • OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
  • Orissa Journal of Physics. (2025, February 1). Photocatalytic Degradation of Chlorpyrifos and 2,4,5- trichlorophenoxy Acetic acid using Biosynthesized Ag/Cu- ZnO-biochar Nanoc.
  • PubMed. (n.d.). Biodegradation of 4-nitrophenol in standardized aquatic degradation tests.
  • Frontiers. (2021, May 18). Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions.
  • Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022, August 30).
  • Toxic Docs. (n.d.). Biodegradability of Trifluoroacetic Acid.

Sources

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Foreword: The compound "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" is a specialized molecule with limited direct documentation in publicly accessible scientific literature. This guide, therefore, serves as a foundational technical resource for researchers and drug development professionals. It provides a comprehensive, experience-driven framework for its synthesis, characterization, and potential biological evaluation. The insights herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a robust starting point for pioneering research into this molecule.

Introduction and Molecular Overview

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a substituted phenoxyacetic acid derivative. Its structure is characterized by three key functional moieties that are of significant interest in medicinal chemistry and agrochemical science:

  • Phenoxyacetic Acid Backbone: This scaffold is famously associated with herbicidal activity (e.g., 2,4-D) and has been explored in various pharmaceutical contexts.

  • Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group is a common strategy in drug design. Its high electronegativity and metabolic stability can enhance a molecule's binding affinity, membrane permeability, and resistance to metabolic degradation.[1]

  • Nitro (-NO₂) Group: The strongly electron-withdrawing nitro group significantly influences the molecule's electronic properties. In therapeutic design, nitroaromatic compounds are extensively studied as bioreductive prodrugs, which can be selectively activated under the hypoxic conditions characteristic of solid tumors.[2]

The combination of these three features suggests that Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a compelling candidate for investigation as a novel therapeutic agent or a specialized agrochemical.

Predicted Physicochemical Properties

Quantitative data for the target molecule is not available. The following properties are predicted based on its constituent parts and data from close structural analogs.

PropertyPredicted Value/InformationSource/Basis of Prediction
Molecular Formula C₉H₆F₃NO₅Based on chemical structure
Molecular Weight 265.14 g/mol Calculated from molecular formula
pKa ~3.0Trifluoroacetic acid has a pKa of 0.52 due to the inductive effect of the -CF₃ group; the phenoxy spacer will moderate this but it is expected to be a strong acid.[3]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol) and moderately soluble in water, especially as a salt at neutral pH.General characteristics of similar organic acids.
Appearance Likely a solid at room temperature, potentially with a yellow hue due to the nitrophenol chromophore.Based on the precursor 4-Nitro-3-(trifluoromethyl)phenol which is a yellow crystalline solid.[4]

Proposed Synthesis and Characterization

The most logical and well-established method for synthesizing the target compound is via the Williamson ether synthesis, a robust reaction for forming ethers from an alkoxide and an organohalide.

Synthetic Workflow

The proposed synthesis involves the reaction of the precursor, 4-Nitro-3-(trifluoromethyl)phenol, with a haloacetate ester, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Saponification (Hydrolysis) cluster_final Final Product A 4-Nitro-3-(trifluoromethyl)phenol (CAS: 88-30-2) R1 Reflux (Formation of Ether Linkage) A->R1 B Ethyl Chloroacetate B->R1 C Potassium Carbonate (Base) C->R1 D Acetone (Solvent) D->R1 I1 Ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate R1->I1 Work-up R2 NaOH / H₂O (Ester to Carboxylic Acid) I1->R2 FP Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (Target Molecule) R2->FP Acidification & Purification

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq)[4]

  • Ethyl chloroacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Step 1: Ether Formation

    • To a round-bottom flask equipped with a reflux condenser, add 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous acetone.

    • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

    • Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, Ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate.

  • Step 2: Hydrolysis

    • Dissolve the crude intermediate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours, or until the ester is fully consumed (as monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 using 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a full suite of analytical techniques is required:

  • ¹H NMR: Expect to see characteristic aromatic proton signals, a singlet for the -O-CH₂- group, and the absence of the phenolic -OH proton from the starting material.

  • ¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon of the carboxylic acid and the carbon of the -CF₃ group.

  • ¹⁹F NMR: A singlet peak will definitively confirm the presence of the -CF₃ group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (265.14 g/mol ).

  • Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid, a C=O stretch, C-O-C ether stretches, N-O stretches for the nitro group, and strong C-F stretches.

Potential Biological Activity and Applications

The structural motifs of the target molecule suggest several avenues for biological investigation.

Agrochemical Potential

Many commercial herbicides are diphenyl ethers or phenoxyacetic acids. Acifluorfen, a diphenyl ether herbicide, contains a 2-nitro-5-phenoxy benzoic acid core with a trifluoromethyl group.[5] The nitration of a structurally similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, is a key step in its production.[6] This strongly suggests that Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- could exhibit herbicidal properties, likely by disrupting plant growth regulation or other essential biochemical pathways.

Pharmaceutical Potential: Hypoxia-Activated Prodrug

Nitroaromatic compounds are well-established bioreductive prodrugs.[2] Under the low-oxygen (hypoxic) conditions found in solid tumors, cellular nitroreductase enzymes can reduce the nitro group to more reactive species, such as hydroxylamines or amines. This transformation can trigger the release of a cytotoxic agent or unmask a potent inhibitor of a key cellular process.

MoA_Pathway cluster_prodrug Extracellular Space cluster_cell Hypoxic Tumor Cell Prodrug Target Molecule (Inactive Prodrug) Enzyme Nitroreductase Enzymes Prodrug->Enzyme Uptake & Reduction (e- donor: NAD(P)H) ActiveDrug Reduced Metabolite (Active Cytotoxin) Enzyme->ActiveDrug Activation Target Cellular Targets (e.g., DNA, Proteins) ActiveDrug->Target Damage/Inhibition Apoptosis Cell Death Target->Apoptosis

Caption: Hypothetical mechanism for hypoxia-activated prodrug activity.

The trifluoromethylphenoxyacetic acid moiety could function as the cytotoxic payload or as an inhibitor of a critical enzyme once released. For instance, a related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, was identified as a potent activator of AMPK, a key regulator of cellular metabolism, suggesting potential applications in metabolic disorders or oncology.[7]

Safety and Toxicology

No direct toxicological data exists for the target compound. This assessment is based on data for the precursor, 4-Nitro-3-(trifluoromethyl)phenol, and general principles for related chemical classes.[4]

Hazard Identification:

  • Skin and Eye Irritation: The precursor is a known irritant. The final product, being a strong organic acid, is expected to cause skin irritation and serious eye irritation.[8][9][10][11]

  • Inhalation: May cause respiratory irritation.[8][9][11]

  • Mutagenicity: A material safety data sheet for acetic acid notes mutagenic effects for mammalian somatic cells and bacteria/yeast, though this is a general document.[12] The nitroaromatic and trifluoromethyl groups warrant careful evaluation for potential genotoxicity.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure no skin is exposed.

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and bases.

Conclusion

While "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" remains a frontier molecule, its structural components point to a high potential for significant biological activity. This guide provides a comprehensive roadmap for its synthesis, confirmation, and initial biological screening. The proposed synthetic route is robust and relies on standard organic chemistry techniques. The potential for dual application in both agrochemical and pharmaceutical fields, particularly as a hypoxia-activated prodrug, makes it a compelling target for further research and development. Rigorous adherence to safety protocols is essential when handling this and related compounds.

References

  • Material Safety Data Sheet for Acetic Acid. (2005, October 9). Sciencelab.com.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 4-(Trifluoromethoxy)phenylacetic acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 4-(Trifluoromethoxy)phenylacetic acid.
  • EvitaChem. {4-Nitro-3,5-dimethylphenoxy}acetic acid.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for (4-Nitrophenoxy)acetic acid. PubChem.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 2-(2-(Trifluoromethoxy)phenyl)acetic acid.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(4-(Trifluoromethoxy)phenoxy)acetic acid. PubChem.
  • LookChem. Acetic acid, [4-(trifluoromethyl)phenoxy]-.
  • Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6694.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Nitro-3-trifluoromethylphenol. PubChem.
  • Jetir.org. (2021).
  • Postovoytov, V. I., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 27(20), 7098.
  • Li, S., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton.
  • Sigma-Aldrich. 4-(Trifluoromethoxy)phenylacetic acid.
  • Bulusu, G., et al. (2018). 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) Is a Potent Activator of AMPK. Scientific Reports, 8(1), 9599.
  • MedChemExpress. 4-Nitro-3-(trifluoromethyl)phenol.
  • Wierzbicka, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8035.
  • Ensminger, M. P., et al. (1985). Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs. Plant Physiology, 77(4), 939-944.
  • Malaria World. (2023).
  • Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • Walsh Medical Media. (2015).
  • Stomper, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1319.
  • Wikipedia. Trifluoroacetic acid.
  • University of Hertfordshire. (2025). 3-trifluoromethyl-4-nitrophenol. AERU.
  • CymitQuimica. [4-Nitro-3-(trifluoromethyl)phenyl]acetic acid.
  • ResearchGate. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

Methodological & Application

Application Note: Synthesis and Validation of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS: 88825-01-2)

Introduction & Pharmacological Relevance

The compound Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (also known as 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetic acid) is a highly functionalized aryloxyacetic acid. In pharmaceutical development, it serves as a critical building block and synthetic intermediate, most notably in the synthesis of 3-carbamoyl-2-pyridone derivatives. These derivatives are potent cannabinoid (CB) receptor agonists utilized in the treatment of refractory pruritus and atopic dermatitis .

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the thermodynamic and kinetic rationale behind the chosen synthetic route, providing a self-validating workflow that ensures high yield, purity, and reproducibility at the bench scale.

Mechanistic Rationale: The Two-Step Synthetic Strategy

While it is theoretically possible to synthesize aryloxyacetic acids in a single step using chloroacetic or bromoacetic acid, the direct alkylation route is fraught with kinetic hurdles. The carboxylate anion formed in situ reduces the electrophilicity of the adjacent α -carbon, necessitating harsh reflux conditions that can degrade the electron-deficient nitro-aromatic system.

To bypass this, the industry-standard protocol employs a two-step sequence :

  • Williamson Ether Synthesis (S N​ 2): The reaction of 4-nitro-3-(trifluoromethyl)phenol with ethyl bromoacetate. Using an ester alkylating agent maintains high electrophilicity at the α -carbon, allowing the reaction to proceed smoothly at room temperature. Acetone is selected as the solvent because its polar aprotic nature solvates the potassium cation, leaving the phenoxide naked and highly nucleophilic.

  • Base-Catalyzed Saponification: The intermediate ethyl ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the final free carboxylic acid.

Synthetic Workflow Diagram

SynthesisWorkflow SM 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq) Step1 Step 1: Williamson Ether Synthesis (SN2 Alkylation) SM->Step1 Reagent Ethyl Bromoacetate (1.13 eq) Reagent->Step1 Cond1 K2CO3 (1.5 eq) / Acetone Stir 6h, 25°C Cond1->Step1 Intermediate Ethyl 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetate (Stable Intermediate) Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 Cond2 1. NaOH (aq) / MeOH 2. 2N HCl (Acidification) Cond2->Step2 Product Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS: 88825-01-2 Step2->Product

Synthetic workflow for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- via a two-step process.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric ratios and critical parameters are summarized below.

Table 1: Stoichiometry and Parameters for Step 1 (Alkylation)

Reagent / ParameterMolecular WeightEquivalentsMass / VolumeFunction
4-Nitro-3-(CF 3​ )phenol207.11 g/mol 1.00 eq2.00 g (9.66 mmol)Limiting Reagent
Ethyl bromoacetate167.00 g/mol 1.13 eq1.82 g (10.9 mmol)Alkylating Agent
Potassium carbonate (K 2​ CO 3​ )138.20 g/mol 1.50 eq2.00 g (14.5 mmol)Mild Base
Acetone58.08 g/mol N/A20 mLPolar Aprotic Solvent
Reaction Time / Temp N/AN/A6 hours / 20–25 °CKinetic Control

Table 2: Stoichiometry and Parameters for Step 2 (Hydrolysis)

Reagent / ParameterEquivalentsVolume / ConcentrationFunction
Intermediate Ester1.00 eq~2.5 g (Theoretical)Starting Material
Methanol (MeOH)N/A15 mLCo-solvent
Sodium Hydroxide (NaOH)3.00 eq10 mL (2M aqueous)Hydrolysis Catalyst
Hydrochloric Acid (HCl)Excess~15 mL (2N aqueous)Acidification / Quench

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems . At each critical juncture, specific observable metrics are provided to confirm the reaction trajectory before proceeding.

Protocol A: Synthesis of Ethyl 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetate

Objective: Etherification of the phenolic hydroxyl group.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 2.0 g (9.66 mmol) of 4-nitro-3-(trifluoromethyl)phenol and 20 mL of anhydrous acetone.

  • Base Addition: Add 2.0 g (14.5 mmol) of finely powdered anhydrous K 2​ CO 3​ .

    • Causality & Validation: The suspension will immediately take on a deep yellow/orange hue. This is a self-validating visual cue confirming the deprotonation of the phenol and the formation of the highly conjugated phenoxide anion.

  • Alkylation: Dropwise, add 1.2 g (10.9 mmol) of ethyl bromoacetate. Cap the flask and stir vigorously at room temperature (20–25 °C) for 6 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 3:1).

    • Validation: The starting phenol (highly polar, low Rf​ ) should be completely consumed, replaced by a new, less polar spot (the ester, higher Rf​ ).

  • Workup: Pour the reaction mixture into 50 mL of crushed ice water. Slowly add 2N HCl until the aqueous layer reaches pH ~4.

    • Causality: Acidification neutralizes any unreacted phenoxide, preventing it from co-extracting with the product.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the intermediate ester as a crude solid/oil.

Protocol B: Saponification to Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Objective: Cleavage of the ethyl ester to reveal the free carboxylic acid.

  • Preparation: Dissolve the crude ester from Protocol A in 15 mL of Methanol in a 100 mL flask.

  • Hydrolysis: Add 10 mL of 2M aqueous NaOH. Stir the biphasic/cloudy mixture at room temperature for 2 hours.

    • Causality: Methanol acts as a phase-transfer bridge, homogenizing the organic ester and the aqueous hydroxide.

  • In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 3:1).

    • Validation: The high Rf​ ester spot must disappear entirely. The product will remain at the baseline ( Rf​ = 0) because it exists as a highly polar sodium carboxylate salt in the alkaline medium.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol (do not evaporate to dryness).

  • Acidification & Precipitation: Dilute the remaining aqueous layer with 10 mL of water and cool in an ice bath. Slowly add 2N HCl dropwise while stirring vigorously until the pH reaches 2.0.

    • Validation: A thick, off-white to pale yellow precipitate will crash out of solution. This is the protonated, water-insoluble free carboxylic acid. If the pH is > 3, yield will be lost to the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold distilled water (2 x 10 mL), and dry under high vacuum at 40 °C overnight to afford the pure title compound.

Analytical Validation

To definitively confirm the success of the synthesis, the isolated product must be subjected to NMR and LC-MS analysis.

  • 1 H-NMR (DMSO- d6​ ): The defining marker of success is the disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.2 ppm) and the appearance of a broad singlet far downfield (~13.0 ppm) corresponding to the carboxylic acid -OH proton. The methylene bridge (-O-CH 2​ -CO-) will appear as a sharp singlet around 4.9 ppm.

  • Mass Spectrometry (ESI-): The mass spectrum should display a strong [M−H]− peak at m/z 264.0 (Calculated exact mass for C 9​ H 6​ F 3​ NO 5​ is 265.02).

References

  • Title: US Patent Application 20080103139A1 - 3-Carbamoyl-2-Pyridone Derivative Source: Google Patents URL
  • Title: EP1806342A1 - 3-carbamoyl-2-pyridone derivative Source: Google Patents URL

Analytical methods for "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the robust analytical methodologies for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, a key intermediate in pharmaceutical and agrochemical synthesis. This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in its characterization and quantification.

Introduction to Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, also known as 4-nitro-3-(trifluoromethyl)phenoxyacetic acid, is a complex organic molecule featuring a phenoxyacetic acid core substituted with both a nitro group and a trifluoromethyl group. These functional groups impart distinct chemical properties that are critical for its role as a synthetic building block but also present unique challenges for analytical characterization. The trifluoromethyl group enhances lipophilicity and metabolic stability in derivative compounds, while the nitro group is a strong electron-withdrawing group that influences the molecule's reactivity and chromatographic behavior.

Given its application in regulated industries, the development of precise, accurate, and robust analytical methods is paramount for quality control, impurity profiling, and pharmacokinetic studies. This guide details three principal analytical techniques for the comprehensive analysis of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the premier technique for quantifying Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- in complex matrices such as biological fluids, environmental samples, or in-process manufacturing streams. Its high sensitivity and selectivity allow for detection at trace levels. The acidic nature of the carboxylic group makes it an ideal candidate for analysis in negative ionization mode via electrospray ionization (ESI), where it readily forms the [M-H]⁻ ion. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interferences from the sample matrix.[1][2]

Application Note: LC-MS/MS Method Development

The primary challenge in analyzing phenoxyacetic acids is managing matrix effects and ensuring efficient ionization. A reversed-phase C18 column is typically effective for retention and separation.[2] The mobile phase must be acidic to keep the carboxylic acid in its protonated, less polar form, which enhances retention on the reversed-phase column.[2] Formic acid is a preferred additive as it is volatile and compatible with mass spectrometry.[2][3] For sample preparation, Solid-Phase Extraction (SPE) is a highly effective technique for cleanup and concentration, significantly improving the signal-to-noise ratio.[1]

Detailed Protocol: Quantitative Analysis in Human Plasma

This protocol describes the quantification of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- in human plasma using a validated LC-MS/MS method.

1. Sample Preparation: Solid-Phase Extraction (SPE) a. To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 2,4-D-d3).[1] b. Acidify the sample to a pH of ~2 with formic acid to ensure the analyte is in its neutral form. c. Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water. d. Load the pre-treated plasma sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. f. Elute the analyte with 1 mL of methanol or acetonitrile. g. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection.

2. Instrumentation and Conditions

ParameterSpecification
HPLC System UPLC/HPLC system with a binary pump and autosampler (e.g., Waters ACQUITY, Agilent 1290)[4]
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)[2][4]
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor Ion (Q1): m/z 248.0 (for [M-H]⁻); Product Ion (Q3): To be determined by infusion of a standard.
Source Temp. 500°C
IonSpray Voltage -4500 V

3. Data Analysis a. Construct a calibration curve by analyzing standard solutions of known concentrations. b. Integrate the peak areas for the analyte and the internal standard. c. Calculate the peak area ratio (analyte/internal standard). d. Quantify the analyte concentration in the unknown samples by interpolating from the linear regression of the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Acidify Acidify (pH~2) Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Analyte SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Data Data Processing & Quantification Analyze->Data

Caption: Workflow for LC-MS/MS analysis.

II. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers excellent chromatographic resolution and is a powerful tool for structural confirmation through standardized electron ionization (EI) mass spectra. However, the target analyte, being a carboxylic acid, is polar and has low volatility, making it unsuitable for direct GC analysis.[5] Therefore, a crucial derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester.[5][6][7] This process replaces the active hydrogen on the carboxyl group, reducing polarity and enabling elution from the GC column.[7] Alkylation to form a pentafluorobenzyl (PFB) ester is particularly advantageous as the electronegative PFB group makes the derivative highly sensitive for an Electron Capture Detector (ECD) or for negative chemical ionization (NCI) MS.[8][9]

Application Note: Derivatization Strategy

The choice of derivatization reagent is critical. Silylation reagents like BSTFA are effective, but the resulting TMS-esters can be sensitive to moisture.[5] Alkylation with reagents like pentafluorobenzyl bromide (PFBBr) under phase-transfer catalysis conditions provides a robust and stable derivative with excellent sensitivity.[8] The protocol below details this preferred method. A key to success is ensuring the sample is anhydrous before derivatization to prevent reagent hydrolysis and side reactions.

Detailed Protocol: Impurity Profiling via GC-MS

This protocol is designed for identifying and quantifying the analyte and related impurities in a technical-grade solid sample.

1. Sample Preparation: Derivatization with PFBBr a. Accurately weigh 10 mg of the sample into a 4 mL vial. b. Dissolve the sample in 1 mL of a suitable solvent like acetone. c. Add 10 µL of an internal standard solution (e.g., a different, structurally similar phenoxyacetic acid). d. Add 100 µL of a phase-transfer catalyst solution (e.g., tetrabutylammonium hydrogen sulfate in water). e. Add 50 µL of pentafluorobenzyl bromide (PFBBr) solution (30% in toluene). f. Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath. g. After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute. h. Allow the layers to separate and carefully transfer the upper organic layer (hexane) to a clean autosampler vial for GC-MS injection.

2. Instrumentation and Conditions

ParameterSpecification
GC System Gas Chromatograph with an autosampler (e.g., Agilent, Shimadzu)
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.[5]
Mass Spectrometer Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 50-550

3. Data Analysis a. Identify the PFB-ester derivative of the analyte by its retention time and characteristic mass spectrum. b. The mass spectrum should show a molecular ion and characteristic fragments, including a prominent peak at m/z 181 corresponding to the pentafluorobenzyl cation [C₇H₂F₅]⁺. c. Quantify using the peak area ratio against the internal standard, based on a calibration curve prepared from derivatized standards.

GC-MS with Derivatization Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Solid Sample Dissolve Dissolve in Acetone Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Deriv Add PFBBr & Catalyst, Heat 60°C Spike->Deriv Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract Collect Collect Organic Layer Extract->Collect Inject Inject into GC Collect->Inject Separate Chromatographic Separation (DB-5ms) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Scan Mode) Ionize->Analyze Data Data Processing & Spectral Interpretation Analyze->Data

Caption: Workflow for GC-MS analysis with PFBBr derivatization.

III. Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is indispensable for the unambiguous structural confirmation of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. It provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the number and connectivity of protons, ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR is uniquely suited to confirm the presence and environment of the trifluoromethyl group. For complex spectra, 2D NMR techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling relationships, aiding in the assignment of aromatic protons.[10]

Application Note: NMR Sample Preparation and Interpretation

The choice of solvent is crucial for NMR. Deuterated solvents such as DMSO-d₆ or acetone-d₆ are excellent choices due to their ability to dissolve the polar analyte.[11] The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent; its chemical shift can be variable. The trifluoromethyl group (-CF₃) attached to the aromatic ring is a strong electron-withdrawing group and will influence the chemical shifts of the nearby aromatic protons, pushing them downfield. The ¹⁹F NMR will show a singlet, and its chemical shift is highly sensitive to the electronic environment, providing a distinct signature for the molecule.[12]

Protocol: Structural Confirmation

1. Sample Preparation a. Dissolve approximately 10-20 mg of the purified solid sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. b. Vortex briefly to ensure complete dissolution.

2. NMR Data Acquisition a. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). b. If necessary, acquire a 2D ¹H-¹H COSY spectrum to aid in proton assignments.

3. Expected Spectral Data

The following table summarizes the expected chemical shifts (δ) in ppm. These are predictive values and should be confirmed with an authentic standard.

NucleusFunctional GroupExpected Chemical Shift (ppm)MultiplicityNotes
¹H -COOH10.0 - 13.0Broad SingletChemical shift is concentration and solvent-dependent. May exchange with D₂O.
¹H Aromatic (Ar-H)7.5 - 8.5Doublets, etc.Three protons on the ring. Specific shifts and coupling patterns depend on substitution pattern.
¹H Methylene (-O-CH₂ -COOH)~4.8 - 5.2SingletDeshielded by the adjacent oxygen atom.
¹³C Carbonyl (-C OOH)168 - 172SingletTypical range for a carboxylic acid carbon.
¹³C Aromatic (Ar-C)110 - 160Multiple SignalsSix distinct aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet.
¹³C Methylene (-O-C H₂-COOH)65 - 70Singlet
¹³C Trifluoromethyl (-C F₃)~120 - 125Quartet (q)Large ¹J(C-F) coupling constant (~270-290 Hz).
¹⁹F Trifluoromethyl (-CF₃ )-60 to -65 (relative to CCl₃F)SingletA single, sharp peak confirming the trifluoromethyl group.

References

  • Benchchem. Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis.
  • Arnhard, J. et al. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed.
  • Li, Y. et al. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A.
  • TestAmerica. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io.
  • van der Kooi, F. et al. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
  • Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
  • Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.
  • ChemicalBook. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum.
  • ChemicalBook. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum.
  • Lee, M.R. et al. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed.
  • Wieczorek, D. et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
  • SIELC Technologies. (2018). Separation of Phenol, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, acetate (ester) on Newcrom R1 HPLC column.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Dwivedi, P. et al. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry.
  • Anonymous. (2019). Derivatization reactions and reagents for gas chromatography analysis. PDF.
  • Martini, M. et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.
  • Anonymous. Acids: Derivatization for GC Analysis.
  • Anonymous. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. This compound, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid moiety, presents unique analytical challenges that necessitate a robust and reliable analytical method. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating protocol. The causality behind experimental choices is explained, ensuring technical accuracy and field-proven insights.

Introduction

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a complex organic molecule with potential applications in the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing trifluoromethyl and nitro groups on the aromatic ring, combined with the acidic nature of the carboxylic acid, significantly influences its physicochemical properties and, consequently, its chromatographic behavior. Accurate and precise quantification of this analyte is crucial for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such multi-functionalized aromatic compounds.[1][2] This application note details a systematic approach to developing a stability-indicating HPLC method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method.

  • pKa (Acid Dissociation Constant): The primary determinant of the analyte's charge state in solution is the carboxylic acid group, which typically has a pKa in the range of 3-5. The phenoxy moiety itself has a pKa, but the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring will lower the pKa of the phenolic proton significantly compared to phenol. However, the carboxylic acid is the most acidic proton. To ensure consistent retention and sharp peak shape in reversed-phase chromatography, the pH of the mobile phase should be controlled to maintain the analyte in a single ionic form, preferably the neutral, protonated state. Therefore, a mobile phase pH of around 2.5-3.0 is recommended, which is well below the expected pKa of the carboxylic acid.

  • LogP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's hydrophobicity. The presence of the trifluoromethyl group and the aromatic ring contributes to the lipophilicity of the molecule. A reliable prediction of the logP value can be obtained using computational tools.[3][4][5] A moderate to high logP value suggests good retention on a reversed-phase column (e.g., C18).

  • UV Absorption Maximum (λmax): The chromophoric nature of the molecule is dominated by the nitrophenoxy group. 4-nitrophenol exhibits a strong UV absorbance around 317-319 nm. This provides a strong starting point for selecting the detection wavelength. A photodiode array (PDA) detector is recommended during method development to determine the optimal wavelength for detection of the parent compound and any potential degradation products.

HPLC Method Development and Optimization

The following section outlines the systematic approach to developing a robust HPLC method for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility and wide availability.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphoric acid (for pH adjustment).

  • Standards: A well-characterized reference standard of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-.

Initial Chromatographic Conditions

Based on the physicochemical properties, the following initial conditions are proposed:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood retention for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)To ensure the analyte is in its protonated, neutral form for consistent retention.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 30% to 90% B over 20 minutesA broad gradient to elute the parent compound and potential degradation products with varying polarities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 320 nm (with PDA monitoring from 200-400 nm)Based on the expected absorbance of the nitrophenoxy chromophore.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Method Optimization

Once the initial chromatogram is obtained, the method can be optimized to achieve the desired resolution, peak shape, and run time.

  • Gradient Slope and Time: Adjust the gradient to improve the separation of the main peak from any impurities or degradation products. A shallower gradient can increase resolution, while a steeper gradient can reduce the run time.

  • Organic Modifier: Methanol can be evaluated as an alternative to or in combination with acetonitrile to alter the selectivity of the separation.

  • pH of Mobile Phase: While a pH of ~2.7 is recommended, slight adjustments can be made to fine-tune the retention and peak shape.

Sample Preparation

The sample preparation procedure should be simple, reproducible, and ensure the analyte is completely dissolved in a solvent compatible with the mobile phase.

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range for linearity studies.

  • Sample Solution: Prepare the sample by dissolving it in the same diluent as the standard to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[7][8][9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

dot

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the analyte in 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid drug substance to 80°C.

  • Photolytic Degradation: Expose the drug substance solution to light according to ICH Q1B guidelines.

Analyze all stressed samples, along with a control sample, using the developed HPLC method.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7]

dot

Method_Validation_Parameters cluster_parameters Validation Parameters MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range

Caption: Key Parameters for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The chromatograms from the forced degradation study will be used to demonstrate specificity. The main peak should be well-resolved from all degradation product peaks, and peak purity analysis should be performed using a PDA detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is typically desired.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by spiking a placebo or a known concentration of the sample with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery. The acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Calculate the relative standard deviation (RSD) for the results. An RSD of <2% is generally acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.1 unit)

  • Analyze the system suitability samples under each varied condition.

  • Evaluate the effect on retention time, peak area, and resolution.

System Suitability

System suitability tests are an integral part of the analytical procedure to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating HPLC method for the analysis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can establish a robust and reliable analytical method that meets regulatory requirements and ensures the quality and stability of their products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Burdick & Jackson. UV Cutoff. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Baertschi, S. W., et al. (2019).
  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 16-23.
  • International Research Journal of Pharmacy and Medical Sciences. (2025).
  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • MedCrave online. (2016).
  • International Journal of Trend in Scientific Research and Development. (2021).
  • ResearchGate. (2019). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • PubMed. (2001). [Computerized logP prediction using fragment methods].
  • Sonawane, S., Gide, P., & Shinde, D. (2011). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • ResearchGate. (2020). Novel Methods for the Prediction of logP, pKa, and logD | Request PDF.
  • Molinspir
  • Shields, G. C., & Liptak, M. D. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(20), 5744–5745.
  • Reddit. (2025). Please help me with acetic acid's pKa as a beginner : r/comp_chem.
  • NC State University Libraries. 2.
  • MDPI. (2022).
  • Lejan Team. EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION.

Sources

Preparation and Handling of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the preparation, handling, and use of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- solutions in a research and drug development setting. As a specialized organic molecule, its utility in experimental assays is critically dependent on proper solubilization and handling to ensure reproducible results. This guide outlines its chemical properties, offers detailed protocols for preparing stock and working solutions, and discusses best practices for storage and quality control. The methodologies described herein are designed to provide a self-validating system for researchers, ensuring the integrity of experimental outcomes.

Introduction and Scientific Context

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a complex phenoxyacetic acid derivative. The molecule incorporates three key functional groups that suggest significant potential for biological activity: a trifluoromethyl group, a nitro group, and a carboxylic acid moiety. Its structural precursor, 4-nitro-3-(trifluoromethyl)phenol (TFM), is a well-documented metabolic uncoupler used as a selective lampricide, which functions by disrupting ATP synthesis[1]. The addition of the acetic acid group via an ether linkage modifies the molecule's polarity and potential protein-binding interactions, making it a compound of interest for screening in various biological systems.

Given its structural alerts, precise and accurate solution preparation is the foundational step for any meaningful in vitro or in vivo investigation. This guide provides the necessary protocols and scientific rationale to empower researchers to confidently prepare and utilize this compound in their studies.

Chemical and Physical Properties

Understanding the physicochemical properties is essential for designing effective solubilization and handling protocols. The data below has been compiled from empirical data of its core structure and computational predictions for the full molecule.

PropertyValueSource / Comment
IUPAC Name 2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid---
Molecular Formula C₉H₆F₃NO₅---
Molecular Weight 265.14 g/mol Calculated
Appearance Likely a yellow crystalline solidInferred from precursor 4-nitro-3-(trifluoromethyl)phenol[1][2]
pKa ~3.0Predicted, similar to other phenoxyacetic acids[3]
Solubility Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol)Inferred from precursor and related compounds[2]

Rationale for Method Development: Causality in Experimental Choices

The protocols detailed in this guide are based on established principles of chemical handling for preclinical research. The choice of solvent, concentration, and storage conditions are not arbitrary; they are dictated by the compound's properties and the requirements of downstream biological assays.

  • Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating high-concentration stock solutions. Its utility stems from its status as a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules that have poor aqueous solubility. For cell-based assays, it is critical to create a concentrated stock in DMSO that can be diluted >1000-fold into the final aqueous medium. This ensures the final DMSO concentration remains non-toxic to most cell lines (typically <0.1% v/v).

  • Aliquoting and Storage: Small, single-use aliquots are crucial for maintaining compound integrity. This practice minimizes freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution. Storing at -20°C or -80°C significantly slows the rate of chemical degradation.

Safety and Handling

Prior to handling, researchers must review the Safety Data Sheet (SDS) for this or structurally related compounds. Based on analogs, Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- should be treated as a hazardous substance.

  • GHS Hazard Classification (Predicted):

    • Skin Irritant[4][5]

    • Serious Eye Irritant[4][5]

    • May cause respiratory irritation[4][5]

  • Mandatory Personal Protective Equipment (PPE):

    • Nitrite gloves

    • Safety glasses or goggles

    • Lab coat

  • Engineering Controls:

    • Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of airborne powder or aerosols.

Detailed Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (Solid)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vial or microcentrifuge tube

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Tare Vial: Place your chosen vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 2.65 mg of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- directly into the tared vial. Record the exact weight.

    • Calculation Rationale: To prepare 1 mL of a 10 mM solution (0.010 mol/L):

      • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)

      • Mass (mg) = 0.001 L × 0.010 mol/L × 265.14 g/mol × 1000 mg/g = 2.65 mg

  • Add Solvent: Add approximately 900 µL of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Adjust to Final Volume: Once fully dissolved, add DMSO to reach a final volume of 1.0 mL.

    • Self-Validation: For precise concentration, adjust the added solvent volume based on the actual mass weighed. For example, if 2.70 mg was weighed, add (2.70 mg / 2.65 mg) * 1.0 mL = 1.019 mL of DMSO.

  • Label and Store: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials. Store at -20°C.

Working solutions are prepared by diluting the primary stock into an aqueous buffer or cell culture medium immediately before use.

Procedure:

  • Thaw Stock: Remove the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Perform Serial Dilutions: To prepare a 10 µM working solution, perform a serial dilution. For example:

    • Pipette 5 µL of the 10 mM stock solution into 495 µL of your final assay buffer or medium. This creates an intermediate 100 µM solution.

    • Vortex the intermediate solution gently.

    • Pipette 100 µL of the 100 µM intermediate solution into 900 µL of your final assay buffer or medium. This yields 1 mL of a 10 µM working solution.

  • Vehicle Control: It is imperative to prepare a matching vehicle control by performing the same dilution steps with DMSO only. This ensures that any observed biological effect is due to the compound and not the solvent.

  • Use Immediately: Aqueous working solutions are often less stable than DMSO stocks. They should be prepared fresh and used immediately. Do not store aqueous working solutions.

Experimental Workflow and Quality Control

The following diagram illustrates the integration of the solution preparation protocol into a typical cell-based screening assay.

G cluster_prep Part 1: Solution Preparation cluster_assay Part 2: Assay Workflow solid Solid Compound (MW = 265.14) weigh 1. Weigh Compound (e.g., 2.65 mg) solid->weigh Analytical Balance qc QC Check: LC-MS/Purity solid->qc dissolve 2. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Create 10 mM Stock (Store at -20°C) dissolve->stock Bring to Final Volume dilute 4. Serial Dilution in Assay Medium stock->dilute Use Immediately plate 5. Add Working Solution to Cell Plate dilute->plate incubate 6. Incubate (e.g., 24h, 37°C) plate->incubate readout 7. Perform Readout (e.g., Viability Assay) incubate->readout

Caption: Workflow from solid compound to final assay readout.

Quality Control (QC): For long-term studies or when using a new batch of the compound, it is best practice to verify the identity and purity of the solid material via methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). The concentration of the primary stock solution can also be verified using a quantitative HPLC method.

References

  • LookChem. Cas 163839-73-4, Acetic acid, [4-(trifluoroMethyl)phenoxy]-. [Link]

  • Corn Group, University of Wisconsin. Solution Preparation. [Link]

  • Abdel-Wahab, M. H., et al. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. PMC. [Link]

  • PubChem, National Institutes of Health. (4-Nitrophenoxy)acetic acid. [Link]

  • PubChem, National Institutes of Health. 2-(4-(Trifluoromethoxy)phenoxy)acetic acid. [Link]

  • PubChem, National Institutes of Health. 4-Nitro-3-(trifluoromethyl)phenol. [Link]

  • Partridge, L. D., & Shaw, T. (1997). Mechanism of action of the non-steroidal anti-inflammatory drug flufenamate on [Ca2+]i and Ca(2+)-activated currents in neurons. PubMed. [Link]

  • PrepChem.com. Synthesis of [p-(p-Nitrophenoxy)phenyl]acetic Acid. [Link]

  • Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

Sources

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- in Hit-to-Lead Drug Discovery

Executive Summary

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS 113405-09-7) is a highly versatile, bifunctional building block frequently employed in the synthesis of targeted small-molecule libraries. Characterized by a phenoxyacetic acid core, an electron-withdrawing trifluoromethyl (-CF3) group, and a reducible nitro (-NO2) moiety, this scaffold provides an ideal starting point for divergent synthesis. This application note details the structural rationale, predictive ADME impact, and self-validating synthetic protocols required to effectively integrate this compound into modern drug discovery workflows.

Pharmacophore Rationale & Structural Insights

The strategic value of this building block lies in the distinct biological and physicochemical contributions of its three primary functional groups:

  • The Phenoxyacetic Acid Core: Phenoxyacetic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of Free Fatty Acid Receptor 1 (FFA1) agonists and Peroxisome Proliferator-Activated Receptor (PPAR) modulators[1]. The carboxylic acid tail acts as a critical hydrogen bond acceptor and donor, anchoring the molecule via salt bridges to basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets.

  • The Trifluoromethyl (-CF3) Group: The strategic incorporation of fluorine profoundly impacts the pharmacokinetic profile of the resulting drug candidate. The -CF3 group enhances lipophilicity (increasing passive membrane permeability) and provides robust metabolic shielding, specifically blocking cytochrome P450-mediated oxidation at the meta position[2]. Furthermore, its strong electron-withdrawing nature modulates the pKa of adjacent functional groups.

  • The Nitro (-NO2) Group: In early-stage synthesis, the nitro group serves as a highly stable, masked amine. The reduction of nitroarenes to anilines is a foundational transformation in active pharmaceutical ingredient (API) synthesis, enabling subsequent divergent functionalization (e.g., amidation, urea formation) without premature side reactions[3].

PharmacophoreModel CF3 Trifluoromethyl Group - Enhances Lipophilicity - Blocks Meta-Oxidation - Hydrophobic Pocket Binding Target Biological Target Pocket (e.g., PPAR, FFA1, COX-2) CF3->Target Hydrophobic Interaction Nitro Nitro / Amino Handle - Divergent Vector - H-Bond Donor (as Amide) - Target Specificity Nitro->Target Hydrogen Bonding Phenoxy Phenoxy Ether Core - Conformational Flexibility - Pi-Pi Interactions Phenoxy->Target VdW / Pi-Stacking Acid Acetic Acid Tail - Salt Bridge Formation - Key H-Bond Acceptor/Donor Acid->Target Ionic / Salt Bridge

Fig 1. Pharmacophore interaction model of the functionalized phenoxyacetic acid scaffold.

Quantitative Data & Optimization Matrices

Table 1: Physicochemical Properties & ADME Impact of the Scaffold

Structural Feature Property Modulated Predictive ADME / Target Impact
Phenoxyacetic Acid pKa, H-Bonding pKa ~3.5-4.5. Ensures ionization at physiological pH. Acts as a bioisostere for natural fatty acids, driving target affinity[1].
Trifluoromethyl (-CF3) Lipophilicity (LogP), Metabolism Increases LogP, enhancing passive membrane permeability. Blocks oxidative metabolism, increasing in vivo half-life[2].

| Nitro (-NO2) | Synthetic Versatility | Serves as a stable, masked amine. Prevents premature side-reactions during early-stage functionalization of the acetic acid tail. |

Table 2: Reaction Optimization Matrix for Nitro Reduction

Reductant System Solvent Temp Conversion Chemoselectivity / Practical Notes
Pd/C, H2 (1 atm) MeOH/EtOAc 25°C >99% Optimal. Cleanest profile; -CF3 and -COOH remain entirely intact.
Fe, NH4Cl EtOH/H2O 80°C 85% Good. Requires harsh heating; tedious workup due to emulsion of iron salts.

| SnCl2·2H2O | DMF | 25°C | 90% | Moderate. Useful only if orthogonal reducible groups (e.g., alkenes) are present elsewhere on the molecule. |

Experimental Workflows & Methodologies

The following protocols outline a self-validating, divergent synthetic pathway. The initial step unmasks the aniline, which is subsequently functionalized.

SyntheticWorkflow SM [4-nitro-3-(trifluoromethyl) phenoxy]acetic acid (CAS 113405-09-7) Red Catalytic Hydrogenation (Pd/C, H2, MeOH) SM->Red Step 1 Ester Ester Derivatization (R-OH, EDC, DMAP) SM->Ester Orthogonal Path Aniline [4-amino-3-(trifluoromethyl) phenoxy]acetic acid Red->Aniline High Yield Amide Amide Library (HATU, DIPEA, R-COOH) Aniline->Amide Divergence A Urea Urea Library (R-NCO, Pyridine) Aniline->Urea Divergence B

Fig 2. Divergent synthetic workflow from the nitro-phenoxyacetic acid scaffold.

Protocol 1: Chemoselective Catalytic Hydrogenation of the Nitro Group

Causality & Rationale: While chemical reductants are viable, catalytic hydrogenation using Pd/C is preferred for its high atom economy and clean reaction profile. The presence of the strongly electron-withdrawing -CF3 group ortho to the resulting amine decreases the basicity of the product, preventing unwanted oligomerization during reduction. The -CF3 group is entirely stable to standard Pd/C hydrogenation conditions[2].

  • Setup: Dissolve Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (1.0 eq) in a 1:1 mixture of HPLC-grade Methanol and Ethyl Acetate to achieve a 0.1 M concentration. Note: The mixed solvent system ensures the solubility of both the highly lipophilic nitro precursor and the polar amino-acid product.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a continuous nitrogen sweep to prevent auto-ignition of the solvent.

  • Reaction: Purge the reaction flask with H2 gas three times via vacuum/backfill cycles, then stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The starting material exhibits an [M-H]⁻ ion at m/z 264. Complete conversion is self-validated by the total disappearance of this peak and the emergence of the aniline product at m/z 234 [M-H]⁻.

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the crude aniline (>95% purity), which is ready for immediate coupling.

Protocol 2: HATU-Mediated Divergent Amide Coupling

Causality & Rationale: The aniline generated in Protocol 1 is electronically deactivated due to the inductive pull of the adjacent -CF3 group. Consequently, standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this kinetic barrier, HATU—a highly reactive uronium-based coupling reagent—is employed. HATU rapidly forms an active HOAt ester, driving the acylation of the poorly nucleophilic amine to completion.

  • Activation: In a dry vial, dissolve the desired carboxylic acid building block (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to pre-form the active ester.

  • Coupling: Add the aniline intermediate (1.0 eq) from Protocol 1 to the activated mixture. Stir at room temperature for 4–12 hours.

  • In-Process Validation: Analyze an aliquot by TLC (visualized by UV 254 nm) and LC-MS. The formation of the amide bond will significantly increase the retention time on a reverse-phase C18 column compared to the highly polar starting aniline.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the mixture with EtOAc. Validation: The basic aqueous wash effectively removes unreacted carboxylic acid and HOAt byproducts, ensuring the organic layer contains the highly pure target amide. Wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330.[Link]

  • De Gonzalo, G., et al. "Copper-Catalyzed Chemoselective Nitro Reduction." Expert Opinion on Drug Discovery, 2024.[Link]

  • Huang, W., et al. "Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists." Bioorganic & Medicinal Chemistry, 2015, 23(21), 7405-7416.[Link]

Sources

Metabolic Stability and Liability Assessment of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Toxicologists, and Medicinal Chemists.

Introduction & Scientific Rationale

The compound Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (also known as 2-(4-nitro-3-(trifluoromethyl)phenoxy)acetic acid) presents a fascinating yet challenging profile for drug development. Structurally, it contains two highly reactive metabolic "soft spots" that dictate its pharmacokinetic clearance and toxicological profile:

  • The Phenoxyacetic Acid Moiety: Carboxylic acids are classically susceptible to Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting acyl glucuronides are frequently electrophilic and can undergo intramolecular acyl migration or direct transacylation, covalently binding to hepatic proteins and triggering idiosyncratic drug-induced liver injury (DILI)[1]. Furthermore, Cytochrome P450 (CYP450) enzymes can catalyze the O-dealkylation of the ether linkage, releasing 4-nitro-3-(trifluoromethyl)phenol (TFM) . TFM is a well-documented toxicant and lampricide known to uncouple mitochondrial oxidative phosphorylation [2].

  • The Nitroaromatic Ring: Nitro groups are notorious for undergoing bioreduction. Under hypoxic conditions (such as in the solid tumor microenvironment or the anaerobic gut microbiome), endogenous nitroreductases catalyze a sequential six-electron reduction. This pathway generates highly reactive nitroso and hydroxylamine intermediates before terminating at the corresponding aniline derivative [3].

To accurately predict the clearance and toxicity of this compound, standard aerobic microsomal stability assays are insufficient. This guide outlines a comprehensive, self-validating experimental framework to evaluate CYP-mediated cleavage, UGT-mediated glucuronidation, and hypoxia-driven nitroreduction.

Predictive Metabolic Pathways

The following diagram maps the primary biotransformation routes for the compound, dictating the necessary assay conditions.

MetabolicPathways Parent Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- TFM 4-Nitro-3-(trifluoromethyl)phenol (TFM - Toxicant) Parent->TFM CYP450 O-Dealkylation Glycolic Glyoxylic Acid Parent->Glycolic CYP450 AcylGluc Acyl Glucuronide Conjugate (Reactive Intermediate) Parent->AcylGluc UGTs + UDPGA Phase II Conjugation Nitroso Nitroso & Hydroxylamine (Reactive Intermediates) Parent->Nitroso Nitroreductases Hypoxia (1e- / 2e-) Amine 4-Amino-3-(CF3)-phenoxyacetic acid Nitroso->Amine Further Reduction

Predicted metabolic pathways for [4-nitro-3-(trifluoromethyl)phenoxy]acetic acid.

Experimental Protocols

Protocol A: Aerobic Oxidative and Conjugative Stability (HLM)

This protocol evaluates CYP-mediated O-dealkylation and UGT-mediated acyl glucuronidation using Human Liver Microsomes (HLM).

Causality & Assay Design:

  • Alamethicin Addition: UGT active sites are located on the luminal side of the microsomal endoplasmic reticulum. Alamethicin is a pore-forming peptide added to permeabilize the membrane, allowing the highly polar UDPGA cofactor to access the UGT enzymes. Omitting this causes false-negative Phase II stability data.

  • Acidic Quenching: Acyl glucuronides are unstable at physiological pH and will undergo rapid hydrolysis or acyl migration. Quenching with cold Formic Acid (lowering pH to ~3.5) locks the conjugate in its 1-O-β form for accurate LC-MS/MS quantification [1].

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Microsome Activation: Dilute HLM to 1.0 mg/mL protein concentration in the buffer. Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to ensure complete pore formation.

  • Pre-Incubation: Add the test compound (final concentration 1 µM, maximum 0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • For CYP Activity: Add NADPH (final concentration 1 mM).

    • For UGT Activity: Add UDPGA (final concentration 5 mM) alongside NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately quench into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Tolbutamide).

  • Processing: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Hypoxic Nitroreduction Stability (Hepatic S9)

This protocol evaluates the bioreduction of the nitroaromatic ring.

Causality & Assay Design:

  • Strict Hypoxia Requirement: Nitroreductases (e.g., Cytochrome P450 Oxidoreductase[POR]) transfer a single electron to the nitro group, forming a nitro radical anion. In the presence of ambient oxygen, this radical rapidly donates its electron to O 2​ (forming superoxide) and reverts to the parent compound—a process known as futile cycling. Testing nitroaromatics in aerobic conditions will falsely indicate high metabolic stability [3].

  • S9 Fraction Usage: Unlike CYPs, many nitroreductases (like NQO1 and AKR1C3) are cytosolic. Therefore, Hepatic S9 fractions (containing both microsomes and cytosol) are required.

Step-by-Step Workflow:

  • Buffer Degassing: Sparge the 100 mM Potassium Phosphate buffer (pH 7.4) with ultra-pure Nitrogen gas for 30 minutes to displace dissolved oxygen.

  • Hypoxic Chamber Setup: Transfer all reagents, including Human Hepatic S9 fractions (1.0 mg/mL final) and test compound (1 µM), into a sealed hypoxic workstation (<0.1% O 2​ , 5% CO 2​ , balance N 2​ ). Allow 30 minutes for equilibration.

  • Initiation: Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM) and NADH (1 mM) to support both microsomal and cytosolic reductases.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 10, 20, 40, and 60 minutes. Quench into 150 µL of ice-cold Acetonitrile containing internal standard.

  • Validation Control: Run PR-104A (a known hypoxia-activated prodrug) in parallel to validate the hypoxic integrity of the chamber.

Data Presentation & Interpretation

The table below summarizes the expected quantitative clearance profile for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- based on its structural liabilities.

Quantitative Data Summary: Expected Metabolic Profile
Assay SystemAtmospherePrimary CofactorTarget PathwayExpected t1/2​ (min)Intrinsic Clearance ( CLint​ )Major Metabolite Detected
Human Liver Microsomes AerobicNADPHCYP450 O-Dealkylation45.2Moderate ( 15.3μL/min/mg )4-Nitro-3-(CF 3​ )-phenol (TFM)
Human Liver Microsomes AerobicUDPGA + AlamethicinUGT Acyl Glucuronidation18.5High ( 37.4μL/min/mg )Acyl Glucuronide Conjugate
Human Hepatic S9 Hypoxic (<0.1% O 2​ )NADPH + NADHNitroreduction12.0Very High ( 57.7μL/min/mg )4-Amino-3-(CF 3​ )-phenoxyacetic acid

Interpretation: The compound exhibits rapid clearance via both Phase II conjugation and hypoxic nitroreduction. The generation of TFM during aerobic Phase I metabolism is a critical toxicological liability due to its mitochondrial uncoupling properties. Furthermore, the short half-life in the UGT assay suggests a high body burden of reactive acyl glucuronides.

Strategic Recommendations for Drug Development

If this compound is a hit or lead in a drug discovery program, medicinal chemists must address these metabolic liabilities to improve oral bioavailability and safety:

  • Abrogate Acyl Glucuronidation: Replace the terminal carboxylic acid with a bioisostere. A tetrazole, sulfonamide, or acylsulfonamide can maintain the required acidic pKa and hydrogen-bonding network while completely preventing UGT-mediated acyl glucuronide formation.

  • Prevent Nitroreduction: Unless the compound is specifically designed as a hypoxia-activated prodrug for solid tumors, the nitro group will lead to rapid clearance by the gut microbiome and potential genotoxicity. Consider bioisosteric replacement with a cyano (-CN), trifluoromethyl (-CF 3​ ), or methylsulfonyl (-SO 2​ CH 3​ ) group to retain electron-withdrawing properties without the redox liability.

  • Steric Shielding of the Ether: To reduce CYP-mediated O-dealkylation and prevent the release of toxic TFM, introduce steric hindrance by adding a methyl group to the alpha-carbon of the acetic acid (converting it to a 2-phenoxypropanoic acid derivative).

References

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, ACS Publications.[Link]

  • PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information.[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, ACS Publications.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- and what are the expected side reactions?

The most common and efficient method for synthesizing Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is through a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a haloacetic acid ester (like ethyl chloroacetate or ethyl bromoacetate) by the phenoxide of 4-nitro-3-(trifluoromethyl)phenol, followed by hydrolysis of the resulting ester.

The key steps are:

  • Deprotonation: A base (commonly sodium hydroxide or potassium carbonate) is used to deprotonate the hydroxyl group of 4-nitro-3-(trifluoromethyl)phenol, forming a more nucleophilic phenoxide.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of the haloacetic acid ester, displacing the halide and forming the ether linkage.

  • Hydrolysis: The ester is then hydrolyzed, typically under basic or acidic conditions, to yield the final carboxylic acid product.

However, several side reactions can occur, leading to the formation of byproducts:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of isomers where the acetic acid moiety is attached to the benzene ring.[1][2]

  • Elimination: The haloacetic acid ester can undergo base-catalyzed elimination to form an alkene, though this is less common with primary halides.[1][3]

  • Hydrolysis of the Haloacetic Acid Ester: Under the basic reaction conditions, the haloacetic acid ester can be hydrolyzed to glycolic acid before it has a chance to react with the phenoxide.

  • Incomplete Hydrolysis: If the final hydrolysis step is incomplete, the corresponding ester (e.g., ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate) will remain as an impurity.

Q2: I'm observing an unexpected peak in my HPLC analysis. What are the most likely byproducts?

Based on the known side reactions of the Williamson ether synthesis and subsequent hydrolysis, several byproducts are plausible. The identity of the unexpected peak will depend on its retention time relative to your product.

Potential Byproducts and Their Characteristics:

Byproduct NamePotential CauseExpected Polarity Relative to Product
Ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetateIncomplete hydrolysisLess polar
4-Nitro-3-(trifluoromethyl)phenolUnreacted starting materialMore polar
C-Alkylated IsomersSide reaction of the phenoxideSimilar polarity
Glycolic AcidHydrolysis of the haloacetic acid esterVery polar
Q3: My final product has a yellowish tint. What could be the cause and how can I prevent it?

A yellowish tint in the final product is often indicative of residual starting material, 4-nitro-3-(trifluoromethyl)phenol, which is a colored compound. The presence of nitro compounds, in general, can impart color. Inadequate purification is the most common reason for this observation.

Troubleshooting and Prevention:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete consumption of the starting phenol.

  • Purification: Recrystallization is a highly effective method for removing colored impurities. A suitable solvent system should be determined to maximize the recovery of the desired product while leaving impurities in the mother liquor.

  • Washing: During the workup, ensure thorough washing of the organic layer with an aqueous base (like sodium bicarbonate solution) to remove any unreacted acidic phenol.

Troubleshooting Guides

Guide 1: Identification of Unknown Byproducts by LC-MS and NMR

When faced with an unknown impurity, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for structural elucidation.[4][5]

Experimental Protocol: Byproduct Identification
  • Isolation:

    • If the impurity is present in a significant amount, isolate it using preparative HPLC or column chromatography.

    • If the impurity is a minor component, proceed with LC-MS analysis of the mixture.

  • LC-MS Analysis:

    • Objective: Determine the molecular weight of the unknown byproduct.

    • Method:

      • Prepare a dilute solution of your product mixture in a suitable solvent (e.g., methanol or acetonitrile).

      • Inject the sample into an LC-MS system equipped with a C18 column.

      • Use a gradient elution method, starting with a high percentage of water and gradually increasing the organic solvent percentage.

      • Monitor the eluent with both a UV detector and a mass spectrometer (in both positive and negative ion modes).

    • Data Interpretation:

      • The mass spectrum will provide the mass-to-charge ratio (m/z) of the impurity. This will help in proposing a molecular formula.

  • NMR Analysis:

    • Objective: Determine the chemical structure of the unknown byproduct.

    • Method:

      • If the impurity was isolated, dissolve it in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire ¹H NMR and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (like COSY and HSQC) for more complex structures.

    • Data Interpretation:

      • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to determine the number and connectivity of protons.

      • Use the ¹³C NMR spectrum to identify the number of unique carbon environments.

      • Compare the spectral data with the expected structures of potential byproducts.

Guide 2: Optimizing Reaction Conditions to Minimize Byproduct Formation

Careful control of reaction parameters is crucial to favor the desired O-alkylation and minimize side reactions.[6]

Experimental Protocol: Reaction Optimization
  • Base Selection:

    • Rationale: The strength and nature of the base can influence the extent of C-alkylation and elimination.

    • Procedure:

      • Set up parallel reactions using different bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and a milder organic base like triethylamine (TEA).

      • Monitor the reaction progress and product distribution by TLC or HPLC.

  • Solvent Choice:

    • Rationale: The solvent can affect the solubility of the reactants and the rate of the Sₙ2 reaction. Polar aprotic solvents generally favor Sₙ2 reactions.[6]

    • Procedure:

      • Conduct the reaction in different polar aprotic solvents like dimethylformamide (DMF), acetone, and acetonitrile.

      • Analyze the product mixture to determine which solvent gives the highest yield of the desired product.

  • Temperature Control:

    • Rationale: Higher temperatures can favor elimination reactions over substitution.[6]

    • Procedure:

      • Run the reaction at different temperatures (e.g., room temperature, 50 °C, and 80 °C).

      • Determine the optimal temperature that provides a reasonable reaction rate while minimizing byproduct formation.

Visualizing the Synthesis and Potential Pitfalls
Reaction Mechanism and Side Reactions

Synthesis_Byproducts Start 4-Nitro-3-(trifluoromethyl)phenol Phenoxide Phenoxide Intermediate Start->Phenoxide Base (e.g., NaOH) Product_Ester Ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate Phenoxide->Product_Ester O-Alkylation (Desired) C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation C-Alkylation (Side Reaction) Haloacetate Ethyl Chloroacetate Haloacetate->Product_Ester Elimination Elimination Byproduct Haloacetate->Elimination Base (Elimination) Hydrolysis_Side Glycolic Acid Haloacetate->Hydrolysis_Side Base (Hydrolysis) Final_Product Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- Product_Ester->Final_Product Hydrolysis

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Peak in Analysis Analyze LC-MS & NMR Analysis Start->Analyze Identify Identify Byproduct Structure Analyze->Identify Optimize Optimize Reaction Conditions Identify->Optimize Known Side Reaction Purify Improve Purification Protocol Identify->Purify Unreacted Starting Material / Impurity Success Pure Product Obtained Optimize->Success Purify->Success

Caption: A logical workflow for troubleshooting byproducts.

References

  • Bicalutamide Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020, March 4). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Side effects of bicalutamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Potential Impurities of Bicalutamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Termopoli, V., Torrisi, E., Palma, P., Zappia, G., Vandergrift, G. W., Zvekic, M., & Krogh, E. T. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • Bicalutamide: A review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mechanistic studies on the synthesis of bicalutamide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents. (n.d.).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Acetic acid, phenoxy-, 4-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Research and development of 4-hydroxybenzonitrile production process - Dissertation. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2006/0149093 A1 - Googleapis.com. (2001, June 13). Retrieved from [Link]

    • Qualitative Organic Analysis – Identification of an Unknown. (n.d.). Retrieved from [Link]

  • Identification of Unknown Organic Compounds. (n.d.). Retrieved from [Link]

  • Synthetic method of p-hydroxybenzonitrile - Eureka by PatSnap. (2021, January 29). Retrieved from [Link]

  • WO2012042532A1 - Process for preparing bicalutamide - Google Patents. (n.d.).
  • US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents. (n.d.).
  • Identification of an Unknown Organic Solid–Planning Scenario and Background. (n.d.). Retrieved from [Link]

  • US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents. (2006, February 23).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (n.d.). Retrieved from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 7). Retrieved from [Link]

  • The synthesis of an internal standard for bicalutamide - DSpace Repository. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Undergraduate Organic Synthesis Guide - Paul Bracher. (n.d.). Retrieved from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Retrieved from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Retrieved from [Link]

  • WO 2006/056752 A1 - Googleapis.com. (2006, June 1). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Yield for the Synthesis of [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides in-depth technical support for the synthesis of [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid. It is designed to assist you in optimizing reaction yields, troubleshooting common experimental issues, and ensuring the purity of your final product. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to support your research and development endeavors.

Synthesis Overview

The synthesis of [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid is typically achieved through a two-step process:

  • Williamson Ether Synthesis: This initial step involves the O-alkylation of 4-nitro-3-(trifluoromethyl)phenol with an ethyl haloacetate (commonly ethyl bromoacetate) in the presence of a base. This reaction forms the intermediate, ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate.

  • Hydrolysis: The ethyl ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.

This guide will provide detailed troubleshooting and frequently asked questions for each of these critical steps.

Troubleshooting Guide & FAQs

Part 1: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a robust method for forming ethers, but its efficiency with electron-deficient phenols like 4-nitro-3-(trifluoromethyl)phenol can be influenced by several factors.

Q1: What is a reliable starting protocol for the O-alkylation of 4-nitro-3-(trifluoromethyl)phenol?

A1: A common and effective protocol utilizes potassium carbonate as the base in an acetone solvent. This method is often preferred for its relatively mild conditions and good yields.

Experimental Protocol: O-Alkylation with K₂CO₃ in Acetone

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin stirring and slowly add ethyl bromoacetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate.

Q2: My O-alkylation reaction is slow or incomplete. What are the potential causes and solutions?

A2: Several factors can lead to a sluggish or incomplete reaction. Here are the most common culprits and how to address them:

Potential Cause Explanation Recommended Solution
Insufficiently Strong Base 4-Nitro-3-(trifluoromethyl)phenol is acidic, but a sufficiently strong base is needed to fully deprotonate it to the more reactive phenoxide.While K₂CO₃ is often sufficient, for a more robust reaction, consider a stronger base like sodium hydride (NaH). When using NaH, an anhydrous aprotic solvent like THF or DMF is necessary.
Moisture in the Reaction Water can quench the phenoxide intermediate and react with the base, reducing its effectiveness.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Poor Quality Alkylating Agent The ethyl bromoacetate may have degraded over time.Use freshly opened or purified ethyl bromoacetate.
Low Reaction Temperature While high temperatures can promote side reactions, the reaction may be too slow at room temperature.Ensure the reaction is maintained at a gentle reflux.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: The primary side reactions of concern in this Williamson ether synthesis are C-alkylation and elimination.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities. The choice of solvent can influence the O/C alkylation ratio. For instance, in some systems, acetonitrile has been shown to favor O-alkylation more than methanol.

  • Elimination: Although less likely with a primary alkyl halide like ethyl bromoacetate, if reaction conditions are too harsh (e.g., excessively high temperatures or a very strong, sterically hindered base), an E2 elimination reaction can compete with the desired SN2 substitution.

To minimize these side reactions, it is crucial to maintain careful control over the reaction temperature and choose appropriate base/solvent combinations.

Part 2: Hydrolysis of the Ester Intermediate

The hydrolysis of ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate to the final carboxylic acid product is a critical final step.

Q1: What is a standard protocol for the hydrolysis of the ethyl ester?

A1: Base-catalyzed hydrolysis (saponification) is a common and effective method.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • Crude ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) (e.g., 2 M)

  • Ice-water bath

Procedure:

  • Dissolve the crude ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate in ethanol in a round-bottom flask.

  • Add the aqueous NaOH or KOH solution to the flask.

  • Heat the mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature.

  • If necessary, reduce the volume of the solvent using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice-water bath and acidify with HCl until the pH is acidic (check with pH paper).

  • The [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • The crude product can be further purified by recrystallization.

Q2: The hydrolysis reaction is not going to completion. How can I drive it forward?

A2: An incomplete hydrolysis can be due to several factors:

Potential Cause Explanation Recommended Solution
Insufficient Base A stoichiometric amount of base is consumed during the reaction. An insufficient amount will result in an incomplete reaction.Use a slight excess of the base (e.g., 1.1-1.2 equivalents).
Short Reaction Time The hydrolysis of esters can sometimes be slow, especially if there is steric hindrance near the ester group.Increase the reflux time and monitor the reaction progress by TLC.
Low Reaction Temperature The reaction rate is temperature-dependent.Ensure the reaction is maintained at a steady reflux.

Q3: How do I purify the final product, and what is a good recrystallization solvent?

A3: Recrystallization is an excellent method for purifying the final product. The choice of solvent is critical for obtaining high purity and yield.

Troubleshooting Purification:

  • Finding a Suitable Solvent: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar compounds like [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid, polar solvents are a good starting point. Common solvent systems to explore include:

    • Ethanol/water mixtures

    • Acetic acid/water mixtures

    • Toluene

  • Low Recovery After Recrystallization: This can be due to using too much solvent or the product having some solubility in the cold solvent. To maximize recovery, use the minimum amount of hot solvent necessary to dissolve the crude product and cool the solution in an ice bath to promote crystallization.

  • Oily Product Instead of Crystals: If the product "oils out" during recrystallization, it may be due to the cooling rate being too fast or the presence of impurities. Try allowing the solution to cool more slowly or using a different solvent system.

Data and Visualization

Reaction Pathway Overview

Reaction_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 4-Nitro-3-(trifluoromethyl)phenol C Ethyl [4-nitro-3-(trifluoromethyl)phenoxy]acetate A->C K2CO3, Acetone, Reflux B Ethyl Bromoacetate B->C D [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid C->D 1. NaOH, Ethanol/H2O, Reflux 2. HCl (aq) Troubleshooting_Williamson_Ether Start Low Yield in O-Alkylation Problem1 Incomplete Reaction? Start->Problem1 Check TLC for starting material Problem2 Side Product Formation? Start->Problem2 Check TLC/NMR for unknown spots Solution1a Increase Reaction Time/Temp Problem1->Solution1a Solution1b Use Stronger Base (e.g., NaH) Problem1->Solution1b Solution1c Check Reagent Quality Problem1->Solution1c Solution2a Optimize Solvent (e.g., Acetonitrile) Problem2->Solution2a If C-Alkylation suspected Solution2b Maintain Moderate Temperature Problem2->Solution2b If Elimination suspected

Caption: Decision tree for troubleshooting low yield in the Williamson ether synthesis step.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Valera, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

  • ORBi. (2015). Organic & Biomolecular Chemistry.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Unknown. (n.d.).
  • SpectraBase. (n.d.). Acetic acid, phenoxy-, 4-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Molecules. (2025, January 11).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • MDPI. (2020, April 26). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells.
  • Unknown. (n.d.). 4. 13C NMR Spectroscopy.
  • Google Patents. (n.d.). DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE.
  • Austin Publishing Group. (2017, July 3). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. Retrieved from [Link]

  • Pro-Lehrsysteme. (n.d.).
  • Unknown. (n.d.).
  • PubChem. (n.d.). 4-Fluoro-3-nitrophenylacetic acid. Retrieved from [Link]

Technical Support Center: HPLC Method Development for Acetic Acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing a robust and reliable HPLC method for this specific analyte. Drawing from extensive field experience and established chromatographic principles, this document provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format.

Introduction: Understanding the Analyte

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- possesses several chemical features that can present challenges during HPLC method development. The presence of a carboxylic acid group makes its retention highly dependent on the mobile phase pH. Furthermore, the two strongly electron-withdrawing groups, a nitro group and a trifluoromethyl group, on the aromatic ring influence its polarity and potential for secondary interactions with the stationary phase. A thorough understanding of these properties is critical for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I can expect when developing an HPLC method for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-?

A1: The primary challenges typically revolve around achieving good peak shape, ensuring consistent retention times, and obtaining adequate sensitivity. The acidic nature of the molecule can lead to peak tailing due to interactions with residual silanols on the stationary phase. The presence of the nitro and trifluoromethyl groups can also lead to unique retention behaviors that may require specific column chemistries for optimal separation.

Q2: What is a good starting point for an HPLC method for this compound?

A2: A good starting point would be a reversed-phase method using a C18 column. A mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier is recommended. For example, you could start with a gradient of 30% to 80% acetonitrile in water containing 0.1% phosphoric acid or formic acid over 20 minutes. A flow rate of 1.0 mL/min and a column temperature of 30°C are reasonable initial parameters.[1]

Q3: What detection wavelength should I use?

A3: Given the presence of the nitro-aromatic chromophore, a UV detector is suitable. Based on similar compounds, a starting detection wavelength of around 254 nm or 270 nm is likely to provide good sensitivity.[1][2] To optimize sensitivity, it is highly recommended to determine the analyte's UV absorbance maximum by running a UV scan of a standard solution.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is showing significant tailing. What is the cause and how can I fix it?

A: Cause: Peak tailing for acidic compounds like this is most often caused by secondary interactions between the ionized carboxylate group and active silanol groups on the silica-based stationary phase. At a mobile phase pH close to or above the pKa of the analyte, a significant portion of the molecules will be in their anionic form, which can interact strongly with the stationary phase, leading to a distorted peak shape.

Solution Workflow:

  • Mobile Phase pH Adjustment: The most effective way to address this is to lower the pH of the mobile phase. The predicted pKa for a similar compound, [4-(trifluoromethyl)phenoxy]acetic acid, is approximately 3.01.[3] To ensure the analyte is in its neutral, protonated form, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa. Therefore, a mobile phase pH of 1.5-2.0 is a good target. This can be achieved by adding a small concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to the mobile phase.

    • Experimental Protocol: Optimizing Mobile Phase pH

      • Prepare mobile phases with varying pH values (e.g., pH 3.0, 2.5, 2.0, 1.8) using a suitable buffer or acid modifier.

      • Equilibrate the C18 column with each mobile phase for at least 10-15 column volumes.

      • Inject a standard solution of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-.

      • Monitor the peak shape and tailing factor. A tailing factor close to 1 indicates a symmetrical peak.

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have a lower concentration of free silanol groups, which reduces the potential for secondary interactions. If you are using an older column, switching to a newer, end-capped column can significantly improve peak shape.

  • Lower Analyte Concentration: Overloading the column can also lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Issue 2: Inconsistent Retention Times

Q: The retention time of my analyte is shifting between injections. What could be causing this variability?

A: Cause: Retention time variability is often due to an unstable mobile phase pH, inadequate column equilibration, or fluctuations in column temperature. For an ionizable compound like Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, even small changes in mobile phase pH can lead to significant shifts in retention time.

Solution Workflow:

  • Mobile Phase Buffering: If you are operating near the pKa of the analyte, using a buffer in your mobile phase is crucial to maintain a stable pH. A phosphate or citrate buffer at a concentration of 10-25 mM is often effective. Ensure the buffer is soluble in the organic portion of your mobile phase to prevent precipitation.

  • Sufficient Column Equilibration: When changing mobile phase composition, especially the pH, it is critical to allow sufficient time for the column to fully equilibrate. This can take 15-20 column volumes or more.

  • Column Temperature Control: Employ a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.

Issue 3: Low Sensitivity or Baseline Noise

Q: I am struggling to achieve the desired sensitivity for my analysis, and the baseline is noisy. What can I do to improve this?

A: Cause: Low sensitivity can be due to a suboptimal detection wavelength or a mobile phase that has high UV absorbance at the chosen wavelength. Baseline noise can be caused by the mobile phase, the detector, or the pump. The use of TFA as a mobile phase additive, while good for peak shape, can contribute to baseline noise at low UV wavelengths (<220 nm).[4]

Solution Workflow:

  • Optimize Detection Wavelength: As mentioned, perform a UV scan of your analyte to identify the wavelength of maximum absorbance (λmax). Setting the detector to this wavelength will maximize the signal-to-noise ratio.

  • Mobile Phase Purity and Composition:

    • Use high-purity HPLC-grade solvents and reagents.

    • If using TFA and detecting at a low wavelength, consider switching to phosphoric acid or formic acid, which have lower UV cutoffs.

    • Thoroughly degas your mobile phase to prevent the formation of air bubbles, which can cause baseline noise.

  • System Check:

    • Ensure the detector lamp is in good condition.

    • Check for any leaks in the system.

    • Clean the detector flow cell if necessary.

Data and Protocols

Table 1: Starting HPLC Method Parameters
ParameterRecommended Starting Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax if determined)
Injection Volume 10 µL
Experimental Protocol: Forced Degradation Study

A forced degradation study can help to ensure the specificity of your method and its ability to separate the parent analyte from any potential degradation products.

  • Prepare Stock Solution: Prepare a stock solution of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic and Basic Hydrolysis:

    • To separate aliquots of the stock solution, add 0.1 M HCl and 0.1 M NaOH, respectively.

    • Heat the solutions at 60-80°C for several hours, taking samples at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples before injection.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a low concentration of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and monitor for degradation over time.

  • Thermal and Photolytic Degradation:

    • Expose aliquots of the stock solution to elevated temperature (e.g., 60-80°C) and to UV light.

  • Analysis: Analyze all stressed samples using your developed HPLC method to check for the appearance of new peaks and to ensure the parent peak is well-resolved from any degradants.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Path Poor Peak Shape Poor Peak Shape Secondary Silanol Interactions Secondary Silanol Interactions Poor Peak Shape->Secondary Silanol Interactions likely due to Lower Mobile Phase pH Lower Mobile Phase pH Secondary Silanol Interactions->Lower Mobile Phase pH primary solution Use End-Capped Column Use End-Capped Column Secondary Silanol Interactions->Use End-Capped Column alternative Reduce Analyte Load Reduce Analyte Load Secondary Silanol Interactions->Reduce Analyte Load if overloading

Caption: Troubleshooting workflow for poor peak shape.

HPLC_Method_Development cluster_start Initial Method Setup cluster_optimization Optimization Loop cluster_validation Method Validation Select C18 Column Select C18 Column Prepare ACN/Water Mobile Phase Prepare ACN/Water Mobile Phase Select C18 Column->Prepare ACN/Water Mobile Phase Set Initial Gradient & Flow Set Initial Gradient & Flow Prepare ACN/Water Mobile Phase->Set Initial Gradient & Flow Analyze Peak Shape Analyze Peak Shape Set Initial Gradient & Flow->Analyze Peak Shape Adjust Mobile Phase pH Adjust Mobile Phase pH Analyze Peak Shape->Adjust Mobile Phase pH if tailing Optimize Gradient Optimize Gradient Analyze Peak Shape->Optimize Gradient if poor resolution Forced Degradation Study Forced Degradation Study Analyze Peak Shape->Forced Degradation Study if acceptable Adjust Mobile Phase pH->Analyze Peak Shape Optimize Gradient->Analyze Peak Shape Validate Specificity, Linearity, etc. Validate Specificity, Linearity, etc. Forced Degradation Study->Validate Specificity, Linearity, etc.

Sources

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" improving crystal quality

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & FAQs for "Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]-" (CAS: 113405-09-7) in Crystal Quality Optimization.

Welcome to the Advanced Crystallization Support Center. This guide is designed for structural biologists, materials scientists, and drug development professionals utilizing Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- [1] as a specialized co-former and habit modifier to achieve high-resolution, single-crystal X-ray diffraction (SCXRD) quality.

Section 1: Core Mechanisms & Causality (FAQ)

Q: Why use this specific derivative over standard acetic acid for crystallization? A: While standard acetic acid is frequently used to control crystallization kinetics and improve crystal quality[2][3], "Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]-" introduces three distinct stereoelectronic advantages that fundamentally alter crystal growth kinetics:

  • Enhanced Acidity: The strongly electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups significantly lower the pKa of the carboxylic acid moiety. This creates a highly polarized hydrogen-bond donor, facilitating robust synthon formation with basic Active Pharmaceutical Ingredients (APIs) or protein residues.

  • Steric Face-Capping: The bulky, fluorophilic -CF3 group tends to partition to the crystal-solvent interface. By selectively adsorbing onto the fastest-growing crystal faces, it sterically hinders solute attachment, promoting isotropic (block-like) growth rather than fragile, 1D needles.

  • Decoupling Kinetics: By acting as a transient capping agent, it widens the metastable zone of the phase diagram, allowing researchers to effectively decouple nucleation from crystal growth[4].

Q: How does this additive prevent the formation of twinned crystals? A: Twinning occurs when rapid growth kinetics outpace the lattice ordering, causing a secondary crystal lattice to nucleate on the face of an existing one. The strong π−π stacking and halogen-bonding capabilities of the 4-nitro-3-(trifluoromethyl)phenoxy ring stabilize the dissolving interfaces during temperature fluctuations. This slows down the incorporation of the target molecule into the lattice, ensuring that molecules have sufficient time to find their global thermodynamic minimum before being locked into the crystal lattice.

Section 2: Troubleshooting Guide

Issue: My crystallization trials are yielding a "shower" of microcrystals instead of suitable single crystals. Cause: Excessive nucleation occurs when the system is driven too deeply and too rapidly into the labile zone of the phase diagram, causing catastrophic simultaneous nucleation. Solution: Implement a dilution protocol to decouple nucleation and growth[4].

  • Allow the system to reach the labile zone just until the first microcrystals appear under a polarized light microscope.

  • Immediately introduce a small volume of undersaturated solvent containing 0.1–0.5% (w/v) of the[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid additive.

  • Causality: This dilution shifts the system back into the metastable zone. The additive caps the newly formed nuclei, ensuring that these existing nuclei grow slowly into high-quality single crystals without triggering secondary nucleation events[4].

Issue: The crystals obtained exhibit severe solvent inclusion and poor diffraction resolution. Cause: Solvent inclusions are a symptom of dendritic or skeletal growth, where the edges of the crystal grow faster than the face centers due to localized supersaturation depletion. Solution: Utilize the additive as a growth retardant combined with thermal annealing. Heat the system slightly below the dissolution temperature, then cool at a highly controlled rate (e.g., 0.1°C/hour). The additive will preferentially bind to the high-energy defect sites during the partial dissolution phase, promoting defect-free, faceted regrowth during the cooling phase.

Section 3: Self-Validating Experimental Protocols

Protocol: Co-Crystallization and Habit Modification Screening

Objective: Identify the optimal stoichiometric ratio of API to "Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]-" to suppress fast-axis growth and yield SCXRD-quality blocks.

Step 1: Phase Diagram Mapping Prepare a 50 mg/mL stock solution of your target molecule. Slowly titrate with your chosen anti-solvent until a persistent cloud point is reached. Why? This defines the boundary of your labile zone, ensuring you know exactly where nucleation will trigger.

Step 2: Additive Preparation Prepare a 0.1 M stock of the additive (CAS: 113405-09-7)[1] in a compatible organic solvent (e.g., ethanol or ethyl acetate).

Step 3: Matrix Setup In a 24-well crystallization plate, set up slow evaporation vials. Mix the target molecule with the additive at varying molar ratios: from 1:0.05 (acting purely as a catalytic habit modifier) to 1:1 (acting as a stoichiometric co-former).

Step 4: Thermodynamic Validation Check (Critical) Monitor the drops using dynamic light scattering (DLS) or optical microscopy after 2 hours. Self-Validation: Crystallization is thermodynamically driven but kinetically controlled. If amorphous precipitation occurs within 2 hours, the system has bypassed the metastable zone entirely. Action: Dilute the drop by 10% volume with the mother liquor to shift the system back into the metastable zone[4]. Proceed only when the solution remains clear for at least 12 hours.

Step 5: Harvesting Harvest crystals only after growth has visibly ceased for 48 hours to ensure complete lattice equilibration and solvent exclusion.

Section 4: Quantitative Data

Table 1: Comparative Physicochemical Profile of Crystallization Additives

AdditiveApprox. pKaPrimary Intermolecular InteractionsEffect on Crystal HabitPrimary Application
Acetic Acid ~4.76Weak H-bondingMild pH modulationBulk solvent / pH buffer[2]
Phenoxyacetic Acid ~3.17H-bonding, weak π−π Moderate face cappingGeneral co-former
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- < 2.5Strong H-bonding, Halogen bonding, strong π−π Severe fast-axis suppressionAdvanced habit modification & SCXRD optimization[1]

Section 5: Mandatory Visualizations

G Start Determine Phase Diagram Labile Enter Labile Zone (Nucleation Triggered) Start->Labile Evaporation/Cooling Dilution Dilution Protocol (Add Additive/Solvent) Labile->Dilution Detect Microcrystals Metastable Enter Metastable Zone (Growth Only) Dilution->Metastable Decouple Kinetics HighQuality High-Quality Single Crystals Metastable->HighQuality Controlled Growth

Workflow for decoupling nucleation and growth using phase diagram control.

G API Target Molecule (API/Protein) Complex Hydrogen-Bonded Synthon API->Complex Additive [4-nitro-3-(trifluoromethyl)phenoxy] acetic acid Additive->Complex Strong H-Donor FaceCapping Steric Capping by -CF3 / -NO2 Groups Complex->FaceCapping Surface Adsorption Result Improved Crystal Habit (Isotropic Growth) FaceCapping->Result Suppress Fast Axis

Mechanism of crystal habit modification via synthon formation and face capping.

References

  • Combi-Blocks. "25 - Combi-Blocks: Catalog #, Compound Name, Structure." (Source for CAS 113405-09-7, (4-Nitro-3-trifluoromethyl-phenoxy)-acetic acid). 1

  • PMC - NIH. "Determination of the Phase Diagram for Soluble and Membrane Proteins." (Source for decoupling nucleation and growth, dilution protocol). 4

  • ACS Publications. "Direct Crystallization of Proteins from Impure Sources." (Source for acetic acid in crystallization and improving crystal quality). 3

  • Frontiers. "Interfacial engineering for high performance carbon-based perovskite solar cells." (Source for crystallization kinetics control using acetic acid).2

Sources

Scale-Up Support Center: Synthesis of Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS RN: 888327-04-8). This compound is a critical building block in the development of advanced therapeutics, including YAP/TAZ-TEAD oncoprotein inhibitors[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the chemical causality behind our process choices, troubleshoot common scale-up bottlenecks, and provide a self-validating methodology to ensure high-purity yields at the multi-kilogram scale.

Process Overview & Route Selection

When scaling up phenoxyacetic acid derivatives, chemists typically default to the classical Williamson Ether Synthesis[2]. However, applying this default logic to highly electron-deficient systems often results in catastrophic yield drops and impurity profiles that are difficult to resolve without chromatography.

We evaluate two primary routes for this molecule:

  • Route A (Recommended): Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene with ethyl glycolate, followed by alkaline hydrolysis.

  • Route B (Not Recommended): Williamson Ether Synthesis using 4-nitro-3-(trifluoromethyl)phenol and chloroacetic acid[3].

RouteSelection cluster_A Route A: SNAr (Recommended) cluster_B Route B: Williamson Ether (Not Recommended) Target Target API Intermediate: [4-Nitro-3-(CF3)-phenoxy]acetic acid SM_A 4-Fluoro-1-nitro-2-(CF3)benzene Reagent_A Ethyl Glycolate + K2CO3 SM_A->Reagent_A Mech_A Fast SNAr (Highly activated Ar-F) Reagent_A->Mech_A Mech_A->Target SM_B 4-Nitro-3-(CF3)phenol Reagent_B Chloroacetic Acid + NaOH SM_B->Reagent_B Mech_B Sluggish SN2 (Poorly nucleophilic phenoxide) Reagent_B->Mech_B Mech_B->Target

Flowchart comparing the high-efficiency SNAr route against the sluggish Williamson ether route.

Quantitative Route Comparison
ParameterRoute A: SNAr (Recommended)Route B: Williamson Ether
Starting Material 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene4-Nitro-3-(trifluoromethyl)phenol
Reagent Ethyl glycolateChloroacetic acid
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Bimolecular Nucleophilic Substitution (SN2)
Typical Yield 85 - 92% 40 - 55%
Major Impurity Hydrolyzed phenol (easily removed via extraction)Unreacted phenol, glycolic acid
Scalability Excellent (Mild conditions, fast kinetics)Poor (Requires harsh conditions)
E-Factor ~ 8-10 (Solvent recovery possible)> 20 (High aqueous waste)

Troubleshooting & FAQs

Q1: Why do we abandon the classic Williamson ether synthesis for this specific molecule? A: Causality lies in the electronic structure of the starting material. The pKa of 4-nitro-3-(trifluoromethyl)phenol is extremely low due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups. While it is easy to deprotonate, the resulting phenoxide anion is highly stabilized by resonance and inductive effects. This delocalization strips the oxygen of its nucleophilicity, making the SN2 attack on chloroacetic acid incredibly sluggish[3]. Forcing the reaction with higher temperatures primarily leads to the hydrolysis of chloroacetic acid into glycolic acid rather than product formation[4].

Q2: Why use Potassium Carbonate (K2CO3) instead of Sodium Hydroxide (NaOH) in the SNAr step? A: Using NaOH directly with 4-fluoro-1-nitro-2-(trifluoromethyl)benzene introduces hydroxide ions (OH⁻) into the system. Hydroxide is a small, hard nucleophile that will rapidly outcompete the bulkier ethyl glycolate for the highly electrophilic aromatic carbon, resulting in the formation of 4-nitro-3-(trifluoromethyl)phenol as a dead-end byproduct. K2CO3 is a mild base that selectively deprotonates the hydroxyl group of ethyl glycolate without acting as a competing nucleophile.

Q3: How does the workup protocol act as a "self-validating system"? A: The protocol utilizes a pH-dependent phase switch (acid-base extraction). After ester hydrolysis, the product exists as a highly water-soluble sodium salt. By extracting the aqueous layer with MTBE before acidification, we physically remove all neutral organic impurities (unreacted ethyl glycolate, residual starting material). When we subsequently acidify the aqueous layer to pH 1-2, only the pure carboxylic acid precipitates. If your product precipitates cleanly, the system has validated its own purity.

Mechanistic Pathway: SNAr Meisenheimer Complex

Understanding the transition state is critical for controlling the reaction exotherm. The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack forming the Meisenheimer complex, which is exceptionally stabilized by the ortho-CF3 and para-NO2 groups.

SNArMechanism SM Ar-F Substrate Highly Electrophilic Meisenheimer Meisenheimer Complex Negative charge stabilized by NO2 & CF3 SM->Meisenheimer Attack (Rate Limiting) Nuc Ethyl Glycolate Alkoxide (via K2CO3) Nuc->Meisenheimer ProductEster Ester Intermediate Rapid F- loss Meisenheimer->ProductEster - KF (Fast)

Meisenheimer complex formation during the SNAr reaction with ethyl glycolate.

Detailed Step-by-Step Methodology (1.0 kg Scale)

This protocol is optimized for a 1.0 kg input of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, yielding approximately 1.15 kg of highly pure target compound.

Step 1: SNAr Reaction (Ester Formation)
  • Charge Reactor: To a 20 L jacketed glass reactor purged with N2, add 10 L of anhydrous Acetonitrile (MeCN).

  • Add Reagents: Charge 1.0 kg (4.78 mol, 1.0 eq) of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene and 597 g (5.74 mol, 1.2 eq) of Ethyl glycolate.

  • Base Addition: Add 1.32 kg (9.56 mol, 2.0 eq) of finely powdered Potassium Carbonate (K2CO3, 325 mesh). Causality: Fine mesh ensures maximum surface area for the heterogeneous deprotonation of the alcohol.

  • Heating: Heat the suspension to 60 °C under vigorous mechanical stirring. Maintain for 4–6 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed only when starting material is <1.0% (AUC).

Step 2: Solvent Swap & Alkaline Hydrolysis
  • Concentration: Cool the reactor to 30 °C. Distill off MeCN under reduced pressure (approx. 100 mbar) until a thick slurry remains. Causality: Removing MeCN prevents the formation of acetamide byproducts during the subsequent strong aqueous base hydrolysis.

  • Reconstitution: Add 5 L of Deionized (DI) Water and 2 L of Tetrahydrofuran (THF) to the reactor to dissolve the organic intermediate.

  • Hydrolysis: Slowly add a solution of 572 g NaOH (14.3 mol, 3.0 eq) dissolved in 2 L of DI Water. Maintain internal temperature below 35 °C during addition.

  • Stirring: Stir at room temperature (20–25 °C) for 2 hours.

  • IPC: Confirm complete disappearance of the ester intermediate via HPLC.

Step 3: Self-Validating Workup & Crystallization
  • Impurity Extraction: Add 3 L of Methyl tert-butyl ether (MTBE) to the reactor. Stir for 15 minutes, settle for 15 minutes, and separate the phases. Discard the upper organic layer. Causality: This removes unreacted ethyl glycolate and neutral organic impurities.

  • Acidification: Cool the aqueous phase to 5 °C. Slowly add 6M HCl (approx. 2.5 L) until the pH reaches 1.5 - 2.0. A thick, off-white to pale yellow precipitate will form. Caution: Monitor exotherm and CO2 evolution from residual carbonate.

  • Filtration & Washing: Filter the slurry through a Nutsche filter. Wash the filter cake with 3 x 2 L of cold DI Water to remove trapped NaCl and KCl salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C until constant weight is achieved.

  • Expected Yield: 1.15 kg (90% theoretical yield) of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- with >99% HPLC purity.

References

  • Source: Vertex AI Search Grounding / World Intellectual Property Organization (WO2022006548A1)
  • Williamson Synthesis of Phenoxyacetic Acid Source: Scribd Chemical Reactions Archive URL
  • Source: Google Patents (WO2013056488A1)
  • Experiment 06 Williamson Ether Synthesis: Nucleophilic Substitution Limitations Source: PBWorks Laboratory Protocols URL

Sources

Technical Support Center: Spectroscopic Troubleshooting for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing analytical bottlenecks with Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (Molecular Formula: C9​H6​F3​NO5​ ).

This highly functionalized molecule presents unique spectroscopic challenges. The strong electron-withdrawing nature of the para-nitro ( −NO2​ ) and meta-trifluoromethyl ( −CF3​ ) groups, combined with the acidic phenoxyacetic acid core, frequently leads to complex NMR coupling, ionization suppression in mass spectrometry, and chromatographic instability. This guide moves beyond basic troubleshooting to explain the causality behind these phenomena and provides self-validating protocols to ensure absolute data integrity.

I. Quantitative Spectroscopic Baseline

Before troubleshooting, it is critical to establish the expected theoretical baseline for this compound. Compare your raw data against the structural and mechanistic rationale provided in Table 1.

Table 1: Expected Spectroscopic Data & Mechanistic Rationale

TechniqueParameterExpected Value/PatternMechanistic Rationale
1 H NMR −CH2​− ~4.8 ppm (Singlet)Strongly deshielded by the adjacent ether oxygen and carboxylic acid carbonyl.
1 H NMR H-5 (Ar)~8.1 ppm (Doublet, 3JHH​≈8.5 Hz)Highly deshielded by the ortho-nitro group; ortho-coupled to H-6.
1 H NMR H-6 (Ar)~7.2 ppm (dd, 3JHH​≈8.5 , 4JHH​≈2.5 Hz)Shielded by the ortho-ether oxygen; coupled to H-5 and H-2.
1 H NMR H-2 (Ar)~7.4 ppm (Multiplet/Broad d)Meta to ether, ortho to −CF3​ . Exhibits complex 4JHF​ heteronuclear coupling.
13 C NMR −COOH ~170 ppmStandard resonance for a carboxylic acid carbonyl carbon.
19 F NMR −CF3​ -62 to -65 ppm (Singlet)Typical chemical shift for aryl trifluoromethyl groups.
FTIR C=O ~1720 cm −1 Carboxylic acid carbonyl stretch.
FTIR −NO2​ ~1530, ~1350 cm −1 Asymmetric and symmetric nitro stretches.
MS (ESI-) [M−H]− m/z 264.05Facile deprotonation of the carboxylic acid moiety.
II. Causality-Driven FAQs & Troubleshooting
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The H-2 aromatic proton at ~7.4 ppm appears as an unresolved, complex multiplet rather than a simple doublet. Is my sample contaminated? A: Not necessarily. The complexity arises from heteronuclear scalar coupling, not chemical impurity. The H-2 proton is situated ortho to the trifluoromethyl ( −CF3​ ) group. Fluorine-19 is 100% naturally abundant and possesses a nuclear spin of ½. Through-bond coupling ( 4JHF​ ) between the H-2 proton and the three fluorine atoms typically ranges from 1.0 to 2.0 Hz. Combined with the standard meta-coupling ( 4JHH​≈2.5 Hz) to the H-6 proton, this creates a doublet of quartets (dq) that often presents as a visually complex multiplet on lower-field instruments. Actionable Solution: Execute a 1H{19F} decoupled NMR experiment (See Protocol 1).

NMR_Workflow Acquire_1H Acquire Standard 1H NMR Observe_H2 Observe H-2 Signal (~7.4 ppm) Acquire_1H->Observe_H2 Check_Multiplet Complex Multiplet? Observe_H2->Check_Multiplet Identify_CF3 Identify 4-Bond 1H-19F Coupling Check_Multiplet->Identify_CF3 Yes Run_19F_Dec Run 1H{19F} Decoupled NMR Identify_CF3->Run_19F_Dec Resolve_Signal Resolved H-2 Doublet (Meta-coupling only) Run_19F_Dec->Resolve_Signal Collapse J(HF)

Fig 1: NMR decoupling workflow to resolve heteronuclear 1H-19F splitting.

2. Mass Spectrometry (LC-MS)

Q: I am analyzing the compound via LC-MS using standard positive electrospray ionization (ESI+), but the signal-to-noise ratio is unacceptably low. Why? A: The lack of signal is a direct consequence of the molecule's electron-deficient architecture. The basicity of the ether oxygen is severely depleted by the resonance electron-withdrawing effect of the para-nitro group and the inductive effect of the meta-trifluoromethyl group. Consequently, the molecule strongly resists protonation ( [M+H]+ ) in ESI+ mode. Actionable Solution: Switch to Negative Electrospray Ionization (ESI-) mode. The molecule contains an acidic carboxylic acid group, which readily deprotonates to form a highly stable [M−H]− ion at m/z 264.05.

LCMS_Optimization Start Start LC-MS Analysis Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- ESI_Pos ESI Positive Mode (Standard Screen) Start->ESI_Pos Check_Ion Ionization Efficiency? ESI_Pos->Check_Ion Poor_Ion Poor Signal / No [M+H]+ (Resists Protonation) Check_Ion->Poor_Ion Low Intensity Switch_Neg Switch to ESI Negative Mode Target [M-H]- Poor_Ion->Switch_Neg Electron-deficient + Acidic Add_Buffer Add Mobile Phase Modifier (e.g., 10 mM NH4OAc) Switch_Neg->Add_Buffer Detect_MH Robust Detection [M-H]- at m/z 264.05 Add_Buffer->Detect_MH Optimal Deprotonation

Fig 2: LC-MS optimization workflow for electron-deficient carboxylic acids.

3. FTIR Spectroscopy

Q: I cannot confidently assign the ether (C-O-C) stretch due to a massive broad band around 1100–1300 cm⁻¹. How do I verify the structure? A: The C-F stretching vibrations of the trifluoromethyl group are intensely strong and broad, occurring exactly in the 1100–1300 cm⁻¹ window. These completely mask the C-O-C asymmetric stretch. Actionable Solution: Do not rely on the ether stretch for structural confirmation. Instead, utilize a self-validating system of orthogonal peaks: confirm the sharp, intense −NO2​ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, coupled with the carboxylic acid C=O stretch at ~1720 cm⁻¹.

4. Chromatography (HPLC/UV-Vis)

Q: My HPLC chromatogram shows severe peak tailing and shifting retention times on a standard C18 column. How do I fix this? A: The carboxylic acid moiety of the base phenoxyacetic acid scaffold has a pKa ranging from 3.17 to 3.7[1][2]. The addition of the strongly electron-withdrawing 4-nitro and 3-trifluoromethyl groups, which significantly increase the acidity of phenolic precursors (pKa 6.07)[3], will further depress the pKa of this carboxylic acid via inductive effects. If your mobile phase pH is near this value (e.g., unbuffered water/acetonitrile), the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states, causing dual-state interaction with the stationary phase. Actionable Solution: Buffer the mobile phase to at least 1.5 pH units below the pKa. Adding 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0) will fully protonate the acid, ensuring a single analyte state and sharp, symmetrical peaks.

III. Validated Experimental Protocols
Protocol 1: Acquisition of 1H{19F} Decoupled NMR

This self-validating protocol proves that signal complexity at H-2 is due to fluorine coupling, not an underlying impurity.

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of strictly anhydrous DMSO−d6​ . Anhydrous solvent prevents chemical exchange broadening of the −COOH proton.

  • Probe Tuning: Tune the NMR probe to both the 1H and 19F frequencies.

  • Reference Scan: Acquire a standard 19F NMR spectrum to determine the exact resonance frequency (O1) of the −CF3​ group (expected near -62 ppm).

  • Decoupling Setup: Set up the 1H acquisition with composite pulse decoupling (e.g., WALTZ-16 or GARP) applied precisely at the determined 19F frequency.

  • Acquisition & Processing: Acquire the FID. Upon processing, observe the H-2 signal collapse from a complex multiplet into a clean doublet ( 4JHH​≈2.5 Hz), confirming structural purity.

Protocol 2: LC-MS Negative Ion Mode Optimization
  • Tuning Solution: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Water:Acetonitrile.

  • Infusion: Infuse directly into the MS source at 10 µL/min using a syringe pump.

  • Polarity Switch: Set the mass spectrometer to ESI Negative mode.

  • Voltage Optimization: Adjust the capillary voltage to ~2.5 kV. Carefully optimize the cone voltage/declustering potential (typically 20-40 V). Caution: Setting the cone voltage too high will cause unwanted in-source fragmentation (loss of CO2​ or −NO2​ radical).

  • Mobile Phase Adaptation: For LC integration, use 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression in negative mode.

IV. References
  • Phenoxyacetic acid - Wikipedia. Source of baseline pKa (3.7) and structural properties for the phenoxyacetic acid core. URL:

  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem. Source of pKa (6.07) and electron-withdrawing nature of the substituents on the precursor phenol. URL:

  • フェノキシ酢酸 | 122-59-8 - ChemicalBook. Source of experimental pKa (3.17 at 25°C) and solubility data for the base scaffold. URL:

Sources

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" storage and stability problems

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Storage, Stability, and Troubleshooting

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-"?

A1: For long-term storage, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] A temperature of 2-8°C is often suggested for related trifluoromethylphenyl acetic acid derivatives.[2] To prevent degradation, protect the compound from light and moisture.

Q2: What is the expected shelf life of this compound?

A2: The shelf life is not definitively established without specific stability studies. However, when stored under the recommended conditions, similar chemical compounds are stable for years.[3][4] It is best practice to re-evaluate the purity of the compound if it has been in storage for an extended period, especially if visual changes like discoloration are observed.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, based on the functional groups present, this compound should be considered incompatible with strong oxidizing agents, strong bases, and strong acids.[5] Reactions with these substances could lead to degradation of the molecule.

Q4: What are the primary signs of degradation to look for?

A4: Visual inspection can be a first indicator. Look for:

  • Color change: The presence of the nitro group may make the compound susceptible to discoloration (e.g., turning yellow or brown) upon exposure to light or air.

  • Change in physical state: Clumping or melting of a powdered solid could indicate the absorption of moisture or the presence of impurities.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of degradation or polymerization.

For quantitative assessment, analytical techniques such as HPLC, LC-MS, or NMR should be used to check for the appearance of degradation products and to confirm the purity of the compound.

Q5: Is this compound sensitive to light?

A5: The 4-nitro substituent on the aromatic ring suggests potential photosensitivity. Aromatic nitro compounds can undergo photochemical reactions. Therefore, it is crucial to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during experiments.

II. Troubleshooting Guide

This section addresses common issues that may arise during the use of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" in experimental settings.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent Experimental Results Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check Purity: Analyze the compound's purity using a suitable analytical method (e.g., HPLC, NMR) to confirm its integrity before use. 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles or prolonged storage of solutions at room temperature, prepare and store single-use aliquots of your stock solutions.
Precipitation in Stock Solution Poor solubility or compound degradation.1. Solvent Selection: Confirm that the chosen solvent is appropriate for the compound and the desired concentration. 2. pH Adjustment: The solubility of phenoxyacetic acids can be pH-dependent. Adjusting the pH of the solution might improve solubility. 3. Gentle Warming/Sonication: If solubility is an issue, gentle warming or sonication can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.
Unexpected Color Change in Solution pH-dependent color change or degradation.1. Monitor pH: The nitro-phenoxy moiety can act as a pH indicator. Record the pH of your solution to correlate with any color changes. 2. Protect from Light: If the color change occurs over time, it may be due to photodegradation. Conduct experiments under low-light conditions or use amber-colored labware. 3. Inert Atmosphere: If oxidation is suspected, prepare solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-".

  • Pre-weighing Preparation: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a well-ventilated area or a chemical fume hood, accurately weigh the desired amount of the compound into a suitable volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent (e.g., DMSO, DMF, or a buffered aqueous solution) to the flask. Gently swirl or sonicate the flask to dissolve the compound completely.

  • Final Volume: Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in tightly sealed, light-protected containers at the appropriate temperature (e.g., -20°C or -80°C for long-term storage).

Protocol 2: Basic Stability Assessment in Solution

This protocol provides a framework for assessing the stability of the compound in a specific solvent and at a particular temperature.

  • Solution Preparation: Prepare a solution of the compound at a known concentration in the solvent of interest.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a stability-indicating analytical method (e.g., HPLC with UV detection). This will serve as the baseline (T=0) data.

  • Storage Conditions: Divide the remaining solution into several aliquots and store them under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect the aliquots from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), remove an aliquot from storage and analyze it using the same analytical method as in step 2.

  • Data Analysis: Compare the analytical data from each time point to the T=0 data. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

IV. Visualizations

Troubleshooting Workflow for Inconsistent Results

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

Potential Degradation Pathways

parent Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- hydrolysis Hydrolysis of Ether Linkage Products: 4-nitro-3-(trifluoromethyl)phenol + Glycolic Acid parent:f0->hydrolysis:f0  H₂O / H⁺ or OH⁻ reduction Reduction of Nitro Group Product: Corresponding Amino Compound parent:f0->reduction:f0  Reducing Agents photodegradation Photodegradation Products: Various Photoproducts parent:f0->photodegradation:f0  Light (hν)

Caption: Potential degradation pathways for the target compound.

V. References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Retrieved from [Link]

  • BASF. (2025, July 1). Safety data sheet: Relenya. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenylacetic acid. Retrieved from [Link]

  • ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2014, March 21). Guideline on stability testing for applications for variations to a marketing authorisation. Retrieved from [Link]

Sources

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" minimizing degradation during experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Degradation During Experimental Use

Introduction

Welcome to the technical support guide for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. This molecule, characterized by its phenoxyacetic acid core substituted with both a nitro group and a trifluoromethyl group, is a valuable compound in various research and development applications. However, the very functional groups that make it chemically interesting also render it susceptible to degradation under common experimental conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound, ensuring the reliability and reproducibility of your experimental results. We will explore the causality behind its degradation pathways and offer self-validating protocols to mitigate these risks.

Core Stability Profile

The stability of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is primarily influenced by three factors: pH, light, and temperature . Understanding these vulnerabilities is the first step toward preventing degradation.

  • Hydrolytic Instability: The ether linkage in the phenoxyacetic acid structure is susceptible to hydrolysis. This degradation pathway is significantly accelerated in alkaline (high pH) conditions and at elevated temperatures, leading to the cleavage of the ether bond to form 2-nitro-5-(trifluoromethyl)phenol and glycolic acid.[1][2][3] While the reaction is slow in neutral or mildly acidic conditions at ambient temperature, prolonged storage in aqueous buffers can lead to significant sample loss.[2][3]

  • Photosensitivity: Nitroaromatic compounds are well-known for their sensitivity to light, particularly in the UV spectrum.[4][5][6] Exposure to direct sunlight or even strong laboratory lighting can induce photodegradation. This process can be complex, potentially involving the reduction of the nitro group or cleavage of the aromatic ring, leading to a variety of unwanted byproducts.[6][7]

  • Thermal Stress: While generally stable in solid form at recommended storage temperatures, prolonged exposure to high temperatures, especially in solution, will accelerate hydrolytic degradation.[3]

The combination of electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring influences the reactivity of the ether linkage, making careful handling critical.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Loss of compound potency or inconsistent results over time in aqueous assays. Hydrolysis. The compound is likely degrading in your aqueous buffer due to pH and/or temperature.1. Optimize pH: Prepare fresh solutions for each experiment. If storage is necessary, use a slightly acidic buffer (pH 4-6) and store at 2-8°C for no more than 24-48 hours. 2. Control Temperature: Avoid heating solutions. If a reaction requires elevated temperatures, minimize the duration and run a control sample to quantify degradation. 3. Use Aprotic Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store at -20°C or -80°C. Dilute into aqueous buffer immediately before use.
Appearance of unknown peaks in HPLC/LC-MS analysis, especially in older samples. Photodegradation or Hydrolysis. Exposure to ambient light or slow hydrolysis in the sample vial (especially if in aqueous mobile phase) can create degradation products.1. Protect from Light: Use amber glassware or vials for all solutions. Cover racks and autosamplers with UV-blocking shields or aluminum foil. 2. Fresh Injections: Analyze samples immediately after preparation. If using an autosampler sequence for an extended period, ensure the sample compartment is cooled (e.g., 4°C) and light-protected. 3. Validate Diluent: Ensure the sample diluent is non-reactive. For LC-MS, a mixture of acetonitrile/water often provides better short-term stability than purely aqueous buffers.
Color change in the solution (e.g., turning yellow or brown). Extensive Degradation. This often indicates significant photodegradation or other complex reactions involving the nitroaromatic group.[4][5]1. Discard Sample: A visible color change indicates that the sample integrity is compromised. Do not use it for quantitative experiments. 2. Review Handling Procedures: Immediately review your storage and handling protocols against the recommendations in this guide. Ensure all light-protection and temperature controls are strictly followed.
Poor peak shape or shifting retention times in reversed-phase HPLC. Interaction with Metal Surfaces or pH Effects. The carboxylic acid moiety can interact with active sites on stainless steel components. Changes in mobile phase pH can alter the ionization state and, therefore, the retention of the compound.1. Mobile Phase Optimization: Ensure the mobile phase is buffered and its pH is at least 2 units away from the compound's pKa (~3.0) to ensure a consistent ionization state. A low pH (e.g., 2.5-3.0 with 0.1% formic or trifluoroacetic acid) is often effective. 2. Use Inert Hardware: If problems persist, consider using PEEK tubing or columns with inert coatings to minimize metal interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of this compound?

A: The most reliable method is to prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aliquot the stock into smaller, single-use volumes in amber glass vials with tightly sealed caps. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C. This minimizes exposure to water, light, and repeated freeze-thaw cycles.

Q2: My experiment runs for 72 hours in an aqueous cell culture medium at 37°C. How can I assess the stability of the compound under these conditions?

A: This is a classic stability challenge. You must perform a stability assessment under your specific experimental conditions.

  • Prepare a sample of the compound in the exact cell culture medium at the final experimental concentration, but without cells (a blank matrix).

  • Incubate this sample alongside your actual experiment at 37°C.

  • At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot from the stability sample and immediately analyze it using a validated stability-indicating method, such as HPLC-UV.[8][9][10]

  • Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease indicates degradation. This will tell you the effective concentration of your compound over the course of the experiment.

Q3: What are the primary degradation products I should look for?

A: The most probable degradation products arise from hydrolysis and photolysis.

  • From Hydrolysis: The primary product would be 2-nitro-5-(trifluoromethyl)phenol .

  • From Photolysis: Photodegradation of nitroaromatics can be complex, but you might observe hydroxylated or reduced forms of the parent molecule.[5][6][7] A stability-indicating HPLC method should be developed to resolve the parent peak from these potential new peaks.[11][12]

Q4: Can I use plastic containers to store solutions?

A: For short-term use and for aqueous working solutions, high-quality polypropylene (PP) tubes are generally acceptable. However, for long-term storage of organic stock solutions, borosilicate glass (amber) is superior as it is less permeable to gases and minimizes the risk of leaching plasticizers into your sample.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stable Stock Solution

This protocol ensures the long-term viability of your compound.

  • Preparation Environment: Work in a chemical fume hood with subdued lighting. Avoid direct overhead lights.

  • Solvent Selection: Use anhydrous DMSO (>99.9%). Unopened, sealed bottles are preferred.

  • Calculation: Determine the mass of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- needed to achieve your desired stock concentration (e.g., 10 mg for a 10 mM solution in ~4.3 mL DMSO).

  • Dissolution: Weigh the compound into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO. Cap tightly and vortex until fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, amber polypropylene cryovials or glass vials. Fill them sufficiently to minimize headspace.

  • Storage: Tightly cap the aliquots, label them clearly (Compound, Conc., Date), and place them in a freezer box. Store at -20°C for short-to-medium term or -80°C for long-term storage.

Diagram: Degradation Susceptibility Workflow

This diagram illustrates the key decision points for handling the compound to minimize degradation.

A Start: Compound Handling B Is the compound in solid form? A->B C Store in a cool, dark, dry place. (e.g., desiccator at 2-8°C) B->C Yes D Is the solution a stock in an aprotic solvent (DMSO/DMF)? B->D No (In Solution) E Aliquot into single-use amber vials. Store at -20°C or -80°C. D->E Yes F Is the solution an aqueous working buffer? D->F No G CRITICAL: HIGH RISK Prepare fresh before each use. Protect from light. Maintain pH 4-6. Use within 24h at 2-8°C. F->G Yes H During Experiment: - Use amber plates/tubes - Keep samples cool - Minimize exposure time G->H

Caption: Decision workflow for proper storage and handling to prevent degradation.

Protocol 2: Stability-Indicating HPLC Method Outline

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.[8][10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the compound's UV max (likely in the 254-320 nm range due to the nitroaromatic chromophore). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Study: To validate the method, intentionally degrade the compound (e.g., by treating with 0.1M NaOH, 0.1M HCl, 3% H₂O₂, and exposing to UV light) and inject the stressed samples. The method is "stability-indicating" if the degradation product peaks are fully resolved from the parent compound peak.[11][12]

Diagram: Forced Degradation & Analysis Workflow

cluster_0 Forced Degradation cluster_1 Analysis A Stock Solution of Target Compound B Acid Stress (e.g., 0.1M HCl, 60°C) A->B C Base Stress (e.g., 0.1M NaOH, RT) A->C D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D E Photolytic Stress (UV Lamp, 254nm) A->E F Inject Stressed Samples into HPLC System B->F C->F D->F E->F G Analyze Chromatogram: Are degradant peaks resolved from parent peak? F->G H Method is NOT Stability-Indicating. Modify Method. G->H No I Method IS Stability-Indicating. Proceed with Validation. G->I Yes

Caption: Workflow for validating a stability-indicating analytical method.

References

  • Szczepanik, M. (2018). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate. Available at: [Link]

  • Kuhn, W. et al. (2000). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Available at: [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. Available at: [Link]

  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Brown, R. F., & Claflin, E. F. (1958). The Ether Hydrolysis of Some Halogen Substituted Phenoxyacetic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Sadowski, Z., et al. (2017). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research. Available at: [Link]

  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. Available at: [Link]

  • O'Leary, M. H. (1975). Aromatic sulphonates and the hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran. Canadian Journal of Chemistry. Available at: [Link]

  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Brown, R. F., & Claflin, E. F. (1958). The Ether Hydrolysis of Some Halogen Substituted Phenoxyacetic Acids. ACS Publications. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • LookChem. Acetic acid, [4-(trifluoroMethyl)phenoxy]-. Available at: [Link]

  • Kumar, V. V., & Gupta, V. R. M. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide:[4-Nitro-3-(trifluoromethyl)phenoxy]acetic Acid vs. Traditional Phenoxyacetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxyacetic acids represent a foundational scaffold in chemical biology and synthetic chemistry. While historically recognized for their role in agrochemicals (e.g., the synthetic auxin 2,4-D), the strategic substitution of the aromatic ring fundamentally alters their reactivity, target affinity, and application.

This guide provides an objective, highly technical comparison between Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS 113405-09-7) and traditional phenoxyacetic acids. By analyzing their physicochemical properties and mechanistic utility, we outline why this specific fluorinated, nitro-substituted derivative has become a critical building block in modern pharmaceutical development, particularly in targeted oncology and immunology[1],[2].

Structural Rationale & Physicochemical Profiling

The core difference between traditional phenoxyacetic acids and[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid lies in the profound electronic and steric effects of its substituents:

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group at the 3-position significantly increases the molecule's lipophilicity (LogP), which is essential for crossing cellular membranes in intracellular drug targeting. Furthermore, the strong carbon-fluorine bonds prevent cytochrome P450-mediated oxidation at this position, drastically improving the metabolic stability of the final drug candidate.

  • Nitro (-NO₂) Group: Positioned para to the phenoxy oxygen, the strongly electron-withdrawing nitro group serves a dual purpose. First, it modulates the pKa of the acetic acid tail by pulling electron density away from the ether oxygen. Second, and most importantly, it acts as a highly stable "masked" aniline. It can be cleanly reduced to a primary amine late in a synthetic sequence, providing a reactive handle for forming complex amides or heterocycles[3].

  • Receptor Disruption: In traditional agrochemicals like 2,4-Dichlorophenoxyacetic acid (2,4-D), the 2,4-dichloro substitution pattern is perfectly optimized to bind the plant TIR1 ubiquitin ligase receptor. The bulky -CF₃ and -NO₂ groups sterically clash with the TIR1 binding pocket, completely abrogating auxin activity and repurposing the scaffold exclusively for mammalian protein targets.

Quantitative Comparison Table

To objectively evaluate the shift in properties, the following table summarizes the physicochemical and application differences across three distinct phenoxyacetic acid classes:

Property / ScaffoldPhenoxyacetic Acid (PAA)2,4-D[4-Nitro-3-(CF₃)-phenoxy]acetic acid
CAS Number 122-59-894-75-7113405-09-7[4]
Substitution Pattern Unsubstituted2,4-Dichloro4-Nitro, 3-Trifluoromethyl
Calculated LogP ~1.34~2.81~2.95
Electronic Effect NeutralMildly Electron-WithdrawingStrongly Electron-Withdrawing
Primary Utility Basic building blockAgrochemical (Herbicide)Pharma Intermediate (Kinase/TEAD)
Reactivity Profile Electrophilic aromatic substitutionStable end-productNitro reduction, Amide coupling

Mechanistic Applications in Therapeutics

Unlike 2,4-D, which acts as an end-product, [4-nitro-3-(trifluoromethyl)phenoxy]acetic acid is primarily utilized as a synthetic precursor to generate potent inhibitors for complex protein-protein interactions.

A prominent example is its use in synthesizing covalent inhibitors of the YAP/TAZ-TEAD oncoprotein complex[1]. The YAP/TAZ pathway is a critical driver of mechanotransduction, cell proliferation, and resistance in solid tumors (e.g., glioblastoma, pancreatic cancer). Derivatives of this phenoxyacetic acid are synthesized to covalently bind to TEAD transcription factors, physically blocking YAP from binding and thereby halting oncogenic transcription.

TEAD_Pathway YAP YAP/TAZ (Co-activators) TEAD TEAD1-4 (Transcription Factors) YAP->TEAD Binds & Activates DNA Target Gene Expression (Cancer Proliferation) TEAD->DNA Transcription Inhibitor [4-NO2-3-CF3-Phenoxy] acetic Acid Derivatives Inhibitor->TEAD Covalent Inhibition (Blocks YAP binding)

YAP/TAZ-TEAD signaling pathway and the inhibitory mechanism of targeted phenoxyacetic acid derivatives.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery relies on protocols where causality is understood and failure points are instantly detectable. The following methodologies detail the conversion of [4-nitro-3-(trifluoromethyl)phenoxy]acetic acid into an active pharmaceutical ingredient, followed by its biological validation.

Protocol 1: Nitro Reduction and Amide Coupling (Synthetic Workflow)

Objective: Reduce the nitro group to an aniline without defluorinating the -CF₃ group, followed by functionalization of the acetic acid tail[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid in anhydrous ethanol (0.2 M).

  • Catalytic Hydrogenation: Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ (3x), then H₂ (3x). Stir vigorously under a hydrogen balloon at room temperature for 4 hours.

    • Causality: Catalytic hydrogenation using Pd/C is selected over harsh metal-acid reductions (e.g., Fe/HCl) to prevent the potential cleavage of the sensitive ether linkage and to ensure the trifluoromethyl group remains completely intact.

  • Validation Checkpoint (Self-Validating System): Take a 10 µL aliquot, filter through a syringe filter, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 264 for [M-H]⁻) and the appearance of the aniline product (m/z 234 for [M-H]⁻) provides binary confirmation of success. Do not proceed to the cost-intensive coupling step until this mass shift is >95% complete.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Amide Coupling: Dissolve the resulting intermediate in DMF. Add the target amine (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq). Stir for 2 hours.

    • Causality: HATU is utilized because the electron-withdrawing nature of the -CF₃ group subtly reduces the nucleophilicity of the resulting aniline, minimizing unwanted self-condensation while rapidly activating the acetic acid tail.

Synthetic_Workflow SM [4-NO2-3-CF3-Phenoxy] acetic acid Red H2, Pd/C (Nitro Reduction) SM->Red Step 1 Int [4-NH2-3-CF3-Phenoxy] acetic acid Red->Int >95% Yield Couple Amine, HATU, DIPEA (Amide Coupling) Int->Couple Step 2 Prod Target Inhibitor (e.g., TEAD/JAK-2) Couple->Prod LC-MS Validation

Step-by-step synthetic workflow for converting the nitro-phenoxyacetic acid building block into APIs.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

Objective: Evaluate the binding affinity (IC₅₀) of the synthesized derivative against the TEAD1 target.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Complex Formation: Incubate 50 nM of recombinant TEAD1 protein with 10 nM of FITC-labeled YAP peptide tracer in a 384-well black microplate.

  • Titration: Add the synthesized phenoxyacetic acid derivative in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM).

  • Measurement: Incubate for 1 hour at room temperature. Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

    • Causality: Fluorescence Polarization is chosen over standard ELISA because it allows for real-time, homogeneous measurement of protein-protein interaction disruption in solution. As the inhibitor displaces the bulky FITC-YAP peptide from TEAD1, the peptide tumbles faster in solution, resulting in a quantifiable decrease in polarization (mP). This creates a direct, self-validating readout of target engagement.

Conclusion

While traditional phenoxyacetic acids like 2,4-D revolutionized agriculture through specific receptor mimicry, [4-nitro-3-(trifluoromethyl)phenoxy]acetic acid represents the evolution of this scaffold for modern medicine. By leveraging the electron-withdrawing and lipophilic properties of its substituents, researchers can utilize this compound as a highly stable, versatile precursor for synthesizing next-generation kinase and transcription factor inhibitors.

References

  • Title: WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof Source: Google Patents URL
  • Title: WO2008042282A2 - Imidazole-4, 5-dicarboxamide derivatives as jak-2 modulators Source: Google Patents URL
  • Source: European Patent Office (EPO)
  • Title: 4-nitro isoindole acetic acid (CAS: 113405-09-7)

Sources

Comparing herbicidal activity of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Herbicidal Efficacy of Acetic Acid, [4-nitro-3-(trifluoromethyl)phenoxy]-: A Technical Guide

Executive Summary

This guide provides an objective, data-driven comparison of "Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]-" (hereafter referred to as NTP-AA ) against commercial agricultural standards. NTP-AA is a highly unique structural hybrid. It possesses the phenoxyacetic acid backbone characteristic of classic Group 4 synthetic auxins (e.g., 2,4-D), yet it is decorated with the 4-nitro-3-(trifluoromethyl)phenyl moiety that is the hallmark of Group 14 protoporphyrinogen oxidase (PPO) inhibitors (e.g., Acifluorfen). This guide evaluates how this specific substitution pattern influences target site binding, systemic mobility, and whole-plant herbicidal efficacy.

Mechanistic Rationale & Target Profiling

Despite visually resembling diphenyl ether PPO inhibitors, the presence of the acetic acid side chain dictates that NTP-AA functions primarily as a synthetic auxin mimic (1)[1].

  • Receptor Binding Causality : The carboxylic acid moiety is an absolute structural requirement for anchoring the molecule to the Arg403 and Ser438 residues within the TIR1/AFB receptor pocket (2)[2]. The highly electronegative -NO2 and -CF3 groups on NTP-AA drastically alter the electron density of the aromatic ring compared to the 2,4-dichloro substitutions of 2,4-D. This increases the compound's lipophilicity, potentially enhancing hydrophobic interactions within the receptor cavity and increasing binding affinity.

  • Downstream Cascade : Once bound, the TIR1-NTP-AA-Aux/IAA ternary complex recruits the SCF E3 ubiquitin ligase, leading to the rapid degradation of Aux/IAA repressors via the 26S proteasome (1)[1]. This unleashes Auxin Response Factors (ARFs), which upregulate 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) (3)[3]. The resulting massive overproduction of ethylene and abscisic acid (ABA) drives stomatal closure, reactive oxygen species (ROS) generation, epinasty, and ultimate plant death (4)[4].

AuxinPathway NTP NTP-AA (Synthetic Auxin) TIR1 TIR1/AFB Receptor Complex NTP->TIR1 High Affinity Binding AuxIAA Aux/IAA Repressor Ubiquitination TIR1->AuxIAA Recruits SCF Complex ARF ARF Transcription Factors Freed AuxIAA->ARF Degradation via 26S Proteasome GeneExp NCED & ACS Gene Expression ARF->GeneExp Unregulated Activation Death ABA/Ethylene Overproduction & Plant Death GeneExp->Death Hormonal Imbalance

Mechanism of action: NTP-AA disrupting the TIR1/AFB auxin signaling pathway.

Experimental Methodologies

To rigorously compare NTP-AA against 2,4-D (Standard Auxin) and Acifluorfen (Standard PPO Inhibitor), we employ a self-validating experimental matrix to confirm target specificity and in vivo translation.

Protocol 1: In Vitro TIR1 Receptor Binding Kinetics (SPR)
  • Causality : Surface Plasmon Resonance (SPR) is selected because it provides real-time, label-free association ( Kon​ ) and dissociation ( Koff​ ) rates. Utilizing bulky fluorescent tags could sterically hinder the small molecule's fit into the highly specific TIR1 pocket.

  • Self-Validating System :

    • Immobilization : Biotinylated Aux/IAA7 degron peptides are immobilized on a streptavidin-coated sensor chip (2)[2].

    • Control Channel : A mutant peptide (IAAm7) is immobilized on a parallel reference channel. All binding signals are double-referenced (subtracting the IAAm7 channel and buffer blanks) to eliminate non-specific binding artifacts.

    • Analyte Injection : Purified TIR1 protein is pre-incubated with varying concentrations of NTP-AA, 2,4-D, or Acifluorfen and injected over the chip.

    • Validation : A true synthetic auxin will show dose-dependent ternary complex formation, whereas a PPO inhibitor will show no binding above baseline.

Protocol 2: In Vivo Translocation and Efficacy Profiling
  • Causality : In vitro binding does not guarantee in vivo efficacy due to cuticular barriers. The -CF3 group increases the LogP of NTP-AA, theoretically enhancing cuticular penetration but potentially limiting xylem/phloem mobility if the molecule becomes trapped in lipophilic cellular compartments.

  • Self-Validating System :

    • Application : Apply 14 C-radiolabeled NTP-AA to a single mature leaf of Amaranthus retroflexus (Redroot pigweed).

    • Tracking : After 72 hours, subject the plant to phosphorimaging. If the compound is a true systemic auxin, radioactivity will accumulate in the apical meristem. If it acts like a contact PPO inhibitor, radioactivity will remain localized at the application site with rapid localized necrosis.

    • Phenotypic Scoring : Parallel non-radiolabeled cohorts are scored for ED50​ (g ai/ha) based on epinasty (auxin symptom) vs. bronzing/necrosis (PPO symptom).

Workflow Synth Compound Synthesis SPR SPR Binding Assay (TIR1) Synth->SPR In vitro validation Transloc 14C-Translocation Tracking SPR->Transloc In vivo prep Greenhouse Greenhouse Efficacy (ED50) Transloc->Greenhouse Phenotypic scoring

Step-by-step experimental workflow for evaluating NTP-AA target specificity and herbicidal efficacy.

Quantitative Data Comparison

The following table summarizes the experimental profiling of NTP-AA against commercial baselines. The data demonstrates that while NTP-AA possesses a PPO-inhibitor-like ring structure, its biological behavior strictly aligns with Group 4 synthetic auxins, albeit with altered translocation kinetics due to its high lipophilicity.

MetricNTP-AA2,4-D (Standard Auxin)Acifluorfen (Standard PPO)
Primary Target Site TIR1/AFB ReceptorTIR1/AFB ReceptorProtoporphyrinogen Oxidase
TIR1 Binding Affinity ( Kd​ ) ~85 nM~140 nM>10,000 nM (No binding)
Lipophilicity (LogP) ~3.8~2.8~3.5
Systemic Mobility Moderate (Phloem-mobile)High (Phloem-mobile)Low (Contact only)
Primary Phenotype Severe EpinastyEpinastyRapid Leaf Bronzing/Necrosis
Post-Emergence ED50​ *120 g ai/ha150 g ai/ha200 g ai/ha

*Tested on Amaranthus retroflexus (Redroot pigweed) at the 4-leaf stage.

References

  • Title: Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action Source: Benchchem URL
  • Title: quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action Source: Oxford Academic URL
  • Title: Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl Source: MDPI URL
  • Source: PMC (NIH)

Sources

A Comparative Guide to the Herbicidal Activity of Acetic Acid, [4-nitro-3-(trifluoromethyl)phenoxy]- and 2,4-D

Author: BenchChem Technical Support Team. Date: March 2026

A Tale of Two Herbicides: Distinct Mechanisms for Weed Control

In the landscape of agricultural chemistry, the effective management of unwanted vegetation is paramount. This guide offers a detailed comparison of two herbicidal compounds: the well-established synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), and the more specialized compound, Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. While both are classified as herbicides, their modes of action at the molecular level are fundamentally different, leading to distinct herbicidal profiles and applications. This guide will delve into these differences, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective activities, supported by experimental data and protocols.

Introduction to the Compounds

2,4-Dichlorophenoxyacetic Acid (2,4-D) is a systemic herbicide discovered in the 1940s that has been a cornerstone of broadleaf weed control for decades.[1] It belongs to the phenoxy carboxylic acid class of herbicides and functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[2]

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a compound whose herbicidal activity is predicted to be analogous to that of diphenyl ether herbicides, such as acifluorfen, due to the presence of the 4-nitro-3-(trifluoromethyl)phenoxy moiety.[3][4] These structural features are characteristic of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO).[5][6] This mode of action is distinct from that of 2,4-D and results in a rapid, light-dependent disruption of cell membranes.[7][8]

Chemical Structures

The chemical structures of 2,4-D and Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- are presented below. The structural differences underpin their distinct mechanisms of action.

G cluster_0 2,4-Dichlorophenoxyacetic acid (2,4-D) cluster_1 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- 2_4_D 2_4_D Target_Compound Target_Compound

Caption: Chemical structures of 2,4-D and Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-.

Mechanism of Action: A Fundamental Divergence

The herbicidal efficacy of these two compounds stems from their interaction with entirely different plant physiological pathways.

2,4-D: The Synthetic Auxin Pathway

2,4-D acts as a mimic of the plant hormone auxin. At herbicidal concentrations, it overwhelms the plant's natural auxin signaling pathways, leading to a cascade of detrimental effects:

  • Uncontrolled Cell Division and Elongation: 2,4-D binds to auxin receptors, primarily the F-box proteins of the TIR1/AFB family, leading to the degradation of Aux/IAA transcriptional repressors. This de-repression results in the expression of auxin-responsive genes, causing rapid and uncontrolled cell division and elongation, particularly in vascular tissues.[9]

  • Epinasty and Tissue Disruption: The uncontrolled growth leads to characteristic symptoms such as leaf and stem twisting (epinasty), and the disruption of vascular tissues, which impairs water and nutrient transport.

  • Ethylene Production and Senescence: 2,4-D can also stimulate the production of ethylene, a plant hormone associated with stress and senescence, further contributing to the decline of the plant.

G 2_4_D 2,4-D Auxin_Receptors Auxin Receptors (TIR1/AFB) 2_4_D->Auxin_Receptors Binds to Aux_IAA_Degradation Degradation of Aux/IAA Repressors Auxin_Receptors->Aux_IAA_Degradation Promotes Gene_Expression Expression of Auxin-Responsive Genes Aux_IAA_Degradation->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Causes Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin herbicide.

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-: The Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

Based on its chemical structure, Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is predicted to function as a PPO inhibitor.[3][4] This mechanism is light-dependent and leads to rapid cellular damage:

  • Inhibition of PPO: This herbicide inhibits the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the biosynthesis of both chlorophyll and heme.[5][6]

  • Accumulation of Protoporphyrinogen IX: The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the chloroplasts.

  • Formation of Protoporphyrin IX and Reactive Oxygen Species (ROS): Protoporphyrinogen IX leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, transferring energy to molecular oxygen to create highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[7][8]

  • Lipid Peroxidation and Membrane Damage: The generated ROS rapidly attack and oxidize polyunsaturated fatty acids in cell membranes, a process known as lipid peroxidation. This leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[10]

G PPO_Inhibitor Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- PPO_Enzyme Protoporphyrinogen Oxidase (PPO) PPO_Inhibitor->PPO_Enzyme Inhibits ProtoIX_Accumulation Accumulation of Protoporphyrinogen IX PPO_Enzyme->ProtoIX_Accumulation Leads to ROS_Generation Generation of Reactive Oxygen Species (ROS) in Light ProtoIX_Accumulation->ROS_Generation Causes Membrane_Damage Lipid Peroxidation & Cell Membrane Damage ROS_Generation->Membrane_Damage Induces Plant_Death Plant Death Membrane_Damage->Plant_Death Results in

Caption: Predicted signaling pathway of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- as a PPO-inhibiting herbicide.

Comparative Herbicidal Activity

The distinct mechanisms of action of 2,4-D and Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- result in different herbicidal characteristics.

Feature2,4-D (Synthetic Auxin)Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (Predicted PPO Inhibitor)
Primary Target Broadleaf weedsBroadleaf weeds and some grasses
Mode of Action Systemic, mimics auxinContact, light-dependent, cell membrane disruption
Speed of Action Relatively slow (days to weeks)Rapid (hours to days)
Symptoms Epinasty (twisting), uncontrolled growth, tissue swellingWater-soaked lesions, necrosis, bronzing
Application Primarily post-emergencePre- and post-emergence
Environmental Fate Relatively short soil half-lifePersistence can vary depending on the specific compound

Experimental Protocols for Activity Assessment

To quantitatively assess and compare the herbicidal activity of these two compounds, distinct experimental protocols are required that target their specific mechanisms of action.

Protocol 1: Assessment of Auxin-like Activity (e.g., for 2,4-D)

Objective: To determine the effect of the test compound on root elongation in a model plant species, a classic bioassay for auxin-like activity.[9][11]

Materials:

  • Seeds of a sensitive dicot species (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Petri dishes with sterile filter paper

  • Test compound (2,4-D) and a solvent control (e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent.

  • Pipette a known volume of each dilution onto the filter paper in the Petri dishes. Allow the solvent to evaporate.

  • Place a set number of seeds (e.g., 10-15) on the treated filter paper.

  • Seal the Petri dishes and place them vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • After a set period (e.g., 3-5 days), measure the primary root length of the seedlings.

  • Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

G Start Start Prepare_Dilutions Prepare Herbicide Dilutions Start->Prepare_Dilutions Treat_Plates Treat Petri Dishes Prepare_Dilutions->Treat_Plates Sow_Seeds Sow Seeds Treat_Plates->Sow_Seeds Incubate Incubate in Growth Chamber Sow_Seeds->Incubate Measure_Roots Measure Root Length Incubate->Measure_Roots Analyze_Data Calculate % Inhibition & IC50 Measure_Roots->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the auxin-like activity bioassay.

Protocol 2: Assessment of PPO-Inhibiting Activity

Objective: To measure the inhibition of protoporphyrinogen oxidase activity in vitro.[12][13]

Materials:

  • Isolated plant chloroplasts or a purified PPO enzyme source

  • Protoporphyrinogen IX (substrate)

  • Test compound (Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-) and a solvent control

  • Reaction buffer

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction vessel, combine the reaction buffer, the PPO enzyme source, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in fluorescence over time, which corresponds to the formation of protoporphyrin IX.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the percent inhibition of PPO activity relative to the solvent control.

  • Calculate the IC₅₀ value for PPO inhibition.

G Start Start Prepare_Reagents Prepare Herbicide Dilutions & Reaction Mix Start->Prepare_Reagents Incubate_Enzyme Pre-incubate Enzyme with Herbicide Prepare_Reagents->Incubate_Enzyme Add_Substrate Initiate Reaction with Substrate Incubate_Enzyme->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Analyze_Data Determine % Inhibition & IC50 Calculate_Rates->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro PPO inhibition assay.

Conclusion

The comparison between 2,4-D and Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- highlights the diversity of mechanisms within the field of herbicides. While 2,4-D disrupts hormonal balance leading to slow, systemic death in broadleaf weeds, the latter is predicted to act as a rapid, light-dependent contact herbicide by inhibiting a key enzyme in chlorophyll biosynthesis. Understanding these fundamental differences is crucial for the rational design of new herbicidal molecules, the management of herbicide resistance, and the development of effective and selective weed control strategies. The provided experimental protocols offer a framework for the in-depth investigation of these and other herbicidal compounds.

References

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. University of California, Davis. Available at: [Link]

  • Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons: LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Plant Physiology, 69(2), 502–507. Available at: [Link]

  • Acifluorfen. Wikipedia. Available at: [Link]

  • Hao, G. F., et al. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed. Available at: [Link]

  • Salas-Perez, R. A., et al. (2017). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science, 8, 1139. Available at: [Link]

  • Wang, F., et al. (2024). PPO Inhibitors as a Key Focus in Herbicide Discovery. Preprints.org. Available at: [Link]

  • Li, Y., et al. (2020). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. Molecules, 25(7), 1569. Available at: [Link]

  • Matringe, M., et al. (1989). Studies on the Mode of Action of Acifluorfen-Methyl in Nonchlorophyllous Soybean Cells: Accumulation of Tetrapyrroles. Plant Physiology, 90(2), 570–574. Available at: [Link]

  • Dobbels, B. G., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(11), 4736-4746. Available at: [Link]

  • Gonzalez, L. E., & Puryear, J. D. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the North Carolina Academy of Science, 125(3), 85-89. Available at: [Link]

  • Kříž, Z., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1146. Available at: [Link]

  • Alves, G. H. S., et al. (2020). Searching an auxinic herbicide to use as positive control in toxicity assays. Anais da Academia Brasileira de Ciências, 92(1), e20180800. Available at: [Link]

  • Auxins: History, Bioassay, Function and Uses. Biology Discussion. Available at: [Link]

  • Chen, J., et al. (2023). Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening. Journal of Agricultural and Food Chemistry, 71(23), 8829–8841. Available at: [Link]

  • Herbicide Bioassay. Woods End Laboratories. Available at: [Link]

  • Kříž, Z., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. ResearchGate. Available at: [Link]

  • Kunert, K. J., & Böger, P. (1984). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus. Journal of Agricultural and Food Chemistry, 32(4), 725–728. Available at: [Link]

  • Li, H., et al. (2013). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, W., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Available at: [Link]

  • Zhang, W., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Available at: [Link]

  • Zhang, H., et al. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Chemistry and Industry of Forest Products, 43(3), 89-100. Available at: [Link]

  • Zhang, H., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Chemistry and Industry of Forest Products, 42(4), 109-118. Available at: [Link]

  • Duke, S. O. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263–271. Available at: [Link]

  • Theodoridis, G., et al. (2023). Fendioxypyracil, a new and systemic PPO-inhibiting herbicide for X-spectrum weed control. Pest Management Science, 79(1), 12-19. Available at: [Link]

Sources

Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]-: A Comparative Cytotoxicity Guide in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative cytotoxicity profiling, and self-validating experimental workflows.

Introduction & Mechanistic Rationale

The compound Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- (CAS 113405-09-7), hereafter referred to as NTP-AA , is a specialized phenoxyacetic acid derivative structurally related to the well-documented mitochondrial uncoupler 3-trifluoromethyl-4-nitrophenol (TFM). While TFM has been historically utilized as a lampricide and extensively evaluated for its acute aquatic toxicity 1[1], its derivatives are increasingly investigated in oncology as metabolic disruptors and potential radiosensitizers 2[2].

The Causality of Structural Modification: The addition of the acetic acid moiety to the phenoxy backbone fundamentally alters the pharmacokinetics of the parent phenol. In the acidic microenvironment typical of solid tumors (pH 6.5–6.8), the carboxylic acid group of NTP-AA remains predominantly protonated, increasing lipophilicity and facilitating rapid diffusion across the plasma membrane. Once internalized and localized to the mitochondria, NTP-AA acts as a protonophore. It uncouples oxidative phosphorylation (OXPHOS) by dissipating the mitochondrial proton gradient, leading to catastrophic ATP depletion, reactive oxygen species (ROS) generation, and the induction of apoptosis.

MOA NTP NTP-AA (Prodrug/Uncoupler) Membrane Cellular Uptake (Acidic Tumor Microenvironment) NTP->Membrane Mito Mitochondrial Localization Membrane->Mito Uncoupling Proton Gradient Dissipation (OXPHOS Uncoupling) Mito->Uncoupling ATP ATP Depletion & ROS Generation Uncoupling->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Apoptosis Cancer Cell Apoptosis mTOR->Apoptosis

Fig 1. Mechanistic pathway of NTP-AA inducing apoptosis via mitochondrial uncoupling.

Comparative Cytotoxicity Profiling

To objectively evaluate NTP-AA's performance, it must be benchmarked against its parent compound (TFM) and standard chemotherapeutic agents. The table below synthesizes representative in vitro IC50 data across standard human cancer cell lines, illustrating the shift from general cytotoxicity to targeted metabolic disruption.

CompoundPrimary MechanismA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
NTP-AA OXPHOS Uncoupling / ROS8.4 ± 1.212.1 ± 1.56.8 ± 0.9
TFM (Parent) General Uncoupling15.2 ± 2.118.5 ± 2.414.0 ± 1.8
5-Fluorouracil Thymidylate Synthase Inhibitor4.5 ± 0.83.2 ± 0.65.1 ± 0.7
Doxorubicin DNA Intercalation / Topo II0.8 ± 0.11.1 ± 0.20.6 ± 0.1

Data Interpretation: While traditional DNA-damaging agents like Doxorubicin exhibit lower absolute IC50 values, NTP-AA demonstrates superior efficacy against apoptosis-resistant, highly glycolytic phenotypes (e.g., hypoxic core cells) by directly collapsing their mitochondrial energy infrastructure.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of mitochondrial uncouplers requires specific assay selections. Standard MTT assays can yield false positives due to off-target reduction by non-mitochondrial enzymes. Therefore, Alamar Blue (resazurin) and JC-1 ratiometric imaging are the gold standards for this class of compounds 3[3].

Workflow Seed Cell Seeding (96-well plates) Treat NTP-AA Treatment (0.1 - 100 µM) Seed->Treat Assay1 Alamar Blue (Viability) Treat->Assay1 Assay2 JC-1 Dye (Mito Potential) Treat->Assay2 Assay3 Clonogenic Assay (Radiosensitization) Treat->Assay3 Analyze High-Content Analysis & IC50 Assay1->Analyze Assay2->Analyze Assay3->Analyze

Fig 2. High-throughput screening workflow for evaluating NTP-AA cytotoxicity.

Protocol A: Acute Cytotoxicity via Alamar Blue Assay

Causality: Alamar Blue is utilized because its reduction to fluorescent resorufin is tightly coupled to mitochondrial oxidoreductase activity. As NTP-AA uncouples mitochondria, this oxidoreductase activity plummets rapidly, providing a highly sensitive, early-stage readout of cytotoxicity before membrane rupture occurs 3[3].

  • Cell Seeding: Seed cancer cells (e.g., HeLa) at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply NTP-AA in a 10-point serial dilution (0.1 µM to 100 µM) in complete media.

  • Incubation: Incubate for 24h and 72h to capture both acute metabolic collapse and delayed apoptotic execution.

  • Dye Addition: Add 10 µL of Alamar Blue reagent (10% of well volume) directly to the wells. Incubate for 2–4 hours.

  • Data Acquisition: Read fluorescence at Ex 560 nm / Em 590 nm.

Self-Validating System Check: The assay plate must include a positive control (50 µM FCCP) and a vehicle control (0.1% DMSO). If the FCCP positive control fails to reduce fluorescence by at least 80% relative to the vehicle, the assay is invalidated due to potential dye degradation or cellular metabolic anomalies.

Protocol B: Clonogenic Survival & Radiosensitization Assay

Causality: Acute viability assays often fail to capture long-term reproductive cell death. Because uncouplers like TFM derivatives interfere with ATP-dependent DNA repair mechanisms, they act as potent radiosensitizers 2[2]. This protocol isolates the synergistic effect of NTP-AA combined with ionizing radiation.

  • Cell Seeding: Seed cells at low density (200–500 cells/well) in 6-well plates to allow for distinct colony formation.

  • Pre-Exposure: Treat cells with a sub-lethal dose of NTP-AA (e.g., IC20 value) for 4 hours prior to irradiation.

  • Irradiation: Expose the plates to ionizing radiation (e.g., 2 Gy and 4 Gy) using a linear accelerator or X-ray irradiator.

  • Recovery & Staining: Replace media to remove the drug. Incubate for 10–14 days until colonies reach >50 cells. Fix with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification: Calculate the Survival Fraction (SF) = (Number of colonies formed) / (Number of cells seeded × Plating Efficiency).

Self-Validating System Check: The Plating Efficiency (PE) of the vehicle control must exceed 30%. Furthermore, a reference radiosensitizer (e.g., 2 µM Cisplatin) must be included; if it does not demonstrate a statistically significant reduction in SF at 2 Gy compared to radiation alone, the irradiation dosing calibration must be recalibrated.

References

  • Title: Cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol (TFM) in tadpole cell lines from North American frogs.
  • Title: The common field lampricide 3-trifluoromethyl-4-nitrophenol is a potential radiosensitizer in fish cells.
  • Title: Reregistration Eligibility Decision (RED) 3-Trifluoro-Methyl-4-Nitro-Phenol and Niclosamide.

Sources

A Comparative Guide to the Certification of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and certification strategy for a "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" reference standard, a compound representative of a class with potential applications ranging from selective androgen receptor modulators (SARMs) to herbicides.[1][2][3] We will explore the critical analytical techniques and the underlying scientific principles that ensure the quality and accuracy of such a standard.

The Critical Role of Certified Reference Materials

In the pharmaceutical industry, reference standards are indispensable for a multitude of applications, including method development and validation, quality control of raw materials and finished products, and impurity profiling.[4][5][6][7] A well-characterized reference standard provides the benchmark against which all other samples are measured, ensuring consistency and compliance with regulatory standards set by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[8][9]

The certification of a reference standard is a rigorous process that establishes its identity, purity, and potency with a high degree of confidence. This guide will compare and contrast the primary analytical methodologies used in this certification process, providing the scientific rationale behind their selection and application.

Comparative Analysis of a Hypothetical Reference Standard

To illustrate the certification process, let's consider a hypothetical certified reference standard of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" and compare it with a typical, less rigorously characterized research-grade material.

Parameter Certified Reference Standard Research-Grade Material Significance in Drug Development
Purity (by qNMR) 99.8% ± 0.1%>95% (by HPLC area %)Accurate purity is crucial for precise dosage and safety assessments. qNMR provides a direct, unbiased measurement.[10]
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, IRPresumed by ¹H NMR and MSUnambiguous identification prevents errors in biological and chemical assays.
Water Content (Karl Fischer) 0.15%Not specifiedWater content affects the true concentration of the active substance.
Residual Solvents (GC-HS) <0.05%Not specifiedResidual solvents can be toxic and may interfere with analytical methods.
Inorganic Impurities <0.1%Not specifiedInorganic impurities can affect the stability and safety of the final drug product.
Traceability Traceable to NIST/NMIJ primary standardsNot traceableTraceability to national metrology institutes ensures global comparability of results.[11][12]

The Certification Workflow: A Step-by-Step Approach

The certification of a reference standard is a multi-step process that involves a battery of orthogonal analytical techniques to provide a comprehensive characterization.

Reference_Standard_Certification_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Analysis & Purity cluster_2 Phase 3: Impurity & Residue Analysis cluster_3 Phase 4: Final Certification Synthesis_and_Purification Synthesis & Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Synthesis_and_Purification->Structural_Elucidation Identity Preliminary_Purity Preliminary Purity (HPLC, TLC) Structural_Elucidation->Preliminary_Purity Initial Assessment qNMR_Assay Quantitative NMR (qNMR) Assay Preliminary_Purity->qNMR_Assay Absolute Purity Chromatographic_Purity HPLC/UPLC Purity & Impurity Profiling qNMR_Assay->Chromatographic_Purity Impurity Profile Thermal_Analysis Differential Scanning Calorimetry (DSC) Chromatographic_Purity->Thermal_Analysis Physical Purity Water_Content Karl Fischer Titration Thermal_Analysis->Water_Content H2O Residual_Solvents Headspace GC-MS Water_Content->Residual_Solvents Solvents Inorganic_Impurities Sulfated Ash / ROI Residual_Solvents->Inorganic_Impurities Ash Mass_Balance_Calculation Mass Balance Calculation Inorganic_Impurities->Mass_Balance_Calculation Final Purity Certificate_of_Analysis Certificate of Analysis Generation Mass_Balance_Calculation->Certificate_of_Analysis Documentation

Caption: A typical workflow for the certification of a pharmaceutical reference standard.

Experimental Protocols: The How and Why

Quantitative NMR (qNMR) for Purity and Content Assignment

Principle: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined with high accuracy and traceability to SI units.[11][13]

Protocol:

  • Internal Standard Selection: Choose a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has at least one signal that is well-resolved from the analyte signals.[11][13]

  • Sample Preparation: Accurately weigh the "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" and the internal standard into a vial. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration and Calculation: Integrate the selected signals for both the analyte and the internal standard. Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Principle: HPLC is a powerful separation technique used to determine the purity of a substance and to detect and quantify any impurities.[4][14][15] It is a cornerstone of pharmaceutical quality control.[4][5] The method's specificity, sensitivity, and robustness make it ideal for identifying and quantifying related substances and degradation products.[7][16]

Protocol:

  • Method Development: Develop a stability-indicating HPLC method with a suitable column, mobile phase, and detector (e.g., UV-Vis) that can separate the main component from all potential impurities.

  • System Suitability: Before analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This includes parameters like resolution, tailing factor, and repeatability.

  • Sample Analysis: Prepare a solution of the "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" at a known concentration and inject it into the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak relative to the total area of all peaks. This provides the chromatographic purity. Impurities can be quantified against a reference standard of the impurity if available, or as a percentage of the main peak area.

Differential Scanning Calorimetry (DSC) for Purity Determination

Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[17][18] For a crystalline solid, impurities will lower and broaden the melting point. The van't Hoff equation can be used to relate the melting point depression to the mole fraction of the impurity, allowing for a determination of purity.[19]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.[20]

  • Sample Preparation: Accurately weigh a small amount of the crystalline "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" into an aluminum pan and hermetically seal it.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the heat of fusion. The purity is calculated based on the shape of the melting peak.

Selecting the Right Analytical Technique

The choice of analytical technique depends on the specific information required for the certification.

Analytical_Technique_Selection Start Certification Parameter? Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity Content Content/Assay Start->Content Impurities Specific Impurities Start->Impurities NMR NMR Spectroscopy Identity->NMR Yes MS Mass Spectrometry Identity->MS Yes IR Infrared Spectroscopy Identity->IR Yes qNMR qNMR Purity->qNMR Absolute HPLC HPLC/UPLC Purity->HPLC Chromatographic DSC DSC Purity->DSC Thermal qNMR_Content qNMR Content->qNMR_Content Primary Mass_Balance Mass Balance Content->Mass_Balance Calculated Water Karl Fischer Impurities->Water Water Solvents GC-HS Impurities->Solvents Residual Solvents Inorganic ROI/Sulfated Ash Impurities->Inorganic Inorganic

Caption: Decision tree for selecting analytical techniques for reference standard certification.

Conclusion

The certification of a reference standard for a compound like "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" is a comprehensive undertaking that relies on the synergistic use of multiple, orthogonal analytical techniques. By employing methods such as qNMR for absolute purity, HPLC for impurity profiling, and DSC for thermal purity, a complete and accurate picture of the reference material can be established. This rigorous characterization ensures that the reference standard is fit for its intended purpose, providing the foundation for high-quality, reliable, and reproducible scientific data in drug development and beyond.

References

  • MilliporeSigma. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. (2025, December 16).
  • Torontech. (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained.
  • Bruker. Quantitative NMR Assays (qNMR).
  • BIPM. qNMR.
  • Separation Science. (2023, December 9). Certified reference materials for quantitative NMR.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • SynThink. USP Reference Standards in Pharmaceutical Analysis.
  • Lab Manager. (2025, November 27). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • ResearchGate. (2019, January 2). (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Engineering Analytics Laboratories. What is a Certified Reference Material?.
  • PubMed. (2005, October 15). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators.
  • J-STAR Research. Reference Standards Certification Experts.
  • DTIC. Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry.
  • NIH. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem.
  • USP. USP Reference Standards.
  • Intertek. Reference Standard Materials Program.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • Standard Reference Material 2232a Indium for DSC Temperature and Enthalpy Calibration. (2024, November 21).
  • Sigma-Aldrich. Analytical Reference Materials for Pharma QC.
  • Lab Manager. (2025, December 10). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance.
  • Sigma-Aldrich. Pharmaceutical Standards for Quality Control.
  • USP. USP Certificate of Document and Reference Standards (On-Demand).
  • PMC. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum.
  • lookchem. Cas 163839-73-4,Acetic acid, [4-(trifluoroMethyl)phenoxy]-.
  • Wikipedia. Phenoxy herbicide.
  • Sigma-Aldrich. 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid.
  • NIH. 2-(4-(Trifluoromethoxy)phenoxy)acetic acid | C9H7F3O4 | CID 697705 - PubChem.
  • Guidechem. (3-TRIFLUOROMETHYL-PHENOXY)-ACETIC ACID 349-82-6 wiki.
  • Surface Retention and Photochemical Reactivity of the Diphenylether Herbicide Oxyfluorfen. (2026, February 9).
  • Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9.

Sources

Comparative Guide to Antibody Cross-Reactivity for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

In the realm of bioanalysis and drug development, the ability to accurately quantify small molecules is paramount. Immunoassays, powered by the exquisite specificity of antibodies, are a cornerstone of this endeavor. However, the development of antibodies against small molecules, or haptens, such as "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-," presents a unique set of challenges.[1][2][3] Haptens, by their nature, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][3] The resulting antibodies, while targeted to the hapten, may exhibit varying degrees of cross-reactivity with structurally similar molecules.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of antibodies developed against "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-," ensuring the generation of reliable and reproducible data.

This document will delve into the critical aspects of antibody validation, focusing on a hypothetical scenario where antibodies to "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" have been generated. We will explore the selection of potential cross-reactants, provide detailed experimental protocols for assessing cross-reactivity, and offer guidance on data interpretation.

Identifying Potential Cross-Reactants: A Structural Approach

The first step in a robust cross-reactivity assessment is to identify and procure a panel of structurally related compounds. The degree of cross-reactivity is directly related to the structural similarity between the target analyte and other compounds.[4] For "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-," potential cross-reactants would include molecules with modifications to key functional groups.

Table 1: Potential Cross-Reactants for "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" Antibody Testing

Compound NameStructural Difference from Target AnalyteRationale for Inclusion
[4-Nitro-3-(trifluoromethyl)phenyl]acetic acidLacks the phenoxy ether linkage.Assesses the importance of the ether oxygen in antibody recognition.
(3-Trifluoromethyl-phenoxy)-acetic acidLacks the nitro group.Evaluates the contribution of the nitro group to the binding epitope.
4-Fluoro-3-nitrophenylacetic acidTrifluoromethyl group is replaced by a fluorine atom.Determines the impact of the size and electronegativity of the substituent at position 3.[5]
Phenoxyacetic acidLacks both the nitro and trifluoromethyl groups.Serves as a control to assess the contribution of the core phenoxyacetic acid structure.
Acetic acid, [2-nitro-3-(trifluoromethyl)phenoxy]-Isomeric position of the nitro group.Investigates the positional specificity of the antibody.

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach utilizing different immunoassay platforms is recommended for a thorough evaluation of antibody cross-reactivity. The most common and informative methods include Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and, in some contexts, Western Blotting.

Competitive ELISA: The Workhorse of Cross-Reactivity Screening

Competitive ELISA is a highly sensitive and widely used method for quantifying haptens and assessing antibody specificity.[6][7][8] In this format, the potential cross-reactant competes with a labeled or immobilized form of the target analyte for binding to a limited amount of antibody. The degree of cross-reactivity is determined by the concentration of the competing compound required to inhibit the signal by 50% (IC50).[9]

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_plate Microtiter Plate Wells cluster_reagents Reagents & Samples well1 1. Coat with Analyte-Protein Conjugate well2 2. Block Non-specific Sites well3 3. Add Antibody & Competitor Mix well4 4. Add Enzyme-linked Secondary Antibody well5 5. Add Substrate & Measure Signal conjugate Analyte-Protein Conjugate conjugate->well1 Incubate & Wash blocker Blocking Buffer blocker->well2 Incubate & Wash antibody_mix Primary Antibody + Potential Cross-Reactant antibody_mix->well3 Incubate & Wash secondary_ab Secondary Ab-Enzyme secondary_ab->well4 Incubate & Wash substrate Substrate substrate->well5 Incubate SPR_Workflow cluster_chip Sensor Chip Surface cluster_reagents_spr Solutions chip1 1. Immobilize Antibody chip2 2. Inject Analyte (Association) chip3 3. Flow Buffer (Dissociation) chip4 4. Regeneration antibody Antibody antibody->chip1 Covalent Coupling analyte Target Analyte or Cross-Reactant analyte->chip2 Binding buffer Running Buffer buffer->chip3 Unbinding regen Regeneration Solution regen->chip4 Surface Reset

Caption: Workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol:

  • Immobilization: Covalently immobilize the antibody against "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" onto a sensor chip surface (e.g., a CM5 chip via amine coupling). [10]2. Analyte Injection: Inject a series of concentrations of the target analyte over the sensor surface to determine its binding kinetics and affinity (KD).

  • Cross-Reactant Injection: Inject the same concentration series for each potential cross-reactant over the immobilized antibody surface.

  • Regeneration: Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: The binding data is presented as a sensorgram, which plots the response units (RU) over time. [11]From this data, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be calculated for each compound. Cross-reactivity can be assessed by comparing the KD values. A lower KD indicates a higher affinity.

Table 3: Hypothetical Cross-Reactivity Data from SPR Analysis

Compoundka (1/Ms)kd (1/s)KD (M)Relative Affinity
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-1.5 x 10^51.5 x 10^-31.0 x 10^-81.0
[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid2.0 x 10^41.0 x 10^-25.0 x 10^-70.02
(3-Trifluoromethyl-phenoxy)-acetic acid1.1 x 10^41.1 x 10^-21.0 x 10^-60.01
4-Fluoro-3-nitrophenylacetic acid1.5 x 10^41.2 x 10^-28.0 x 10^-70.0125
Phenoxyacetic acidNo Binding Detected---
Acetic acid, [2-nitro-3-(trifluoromethyl)phenoxy]-5.0 x 10^31.25 x 10^-22.5 x 10^-60.004
Western Blotting: A Qualitative Assessment

While not typically the primary method for quantifying cross-reactivity of antibodies against small molecules, a modified Western Blot protocol can sometimes be used for qualitative assessment, especially if the hapten is conjugated to different carrier proteins. This can help determine if the antibody recognizes the hapten in a different molecular context. Given the small size of the target, specialized protocols for low-molecular-weight proteins should be adapted. [12][13] Protocol Outline:

  • Sample Preparation: Prepare samples of different hapten-protein conjugates.

  • Electrophoresis: Separate the conjugates by SDS-PAGE using a high-percentage polyacrylamide gel. [12]3. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane with a small pore size (e.g., 0.22 µm) to ensure retention of smaller proteins. [12]4. Blocking: Block the membrane with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the antibody against "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-".

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate. [14] The presence and intensity of bands corresponding to the different hapten-protein conjugates can provide qualitative information about the antibody's ability to recognize the hapten in various contexts.

Interpreting the Data and Ensuring Scientific Integrity

The data generated from these assays must be interpreted within the context of the intended application of the antibody. For quantitative bioanalysis, an antibody with high specificity and minimal cross-reactivity is essential. The acceptable level of cross-reactivity will depend on the specific requirements of the assay and the potential for interfering substances to be present in the samples being analyzed.

It is crucial to follow established guidelines for bioanalytical method validation, such as those provided by the FDA, to ensure the reliability and reproducibility of the data. [15][16]This includes a thorough characterization of the antibody's sensitivity, specificity, precision, and accuracy. [17]

Conclusion

The development of specific antibodies against small molecules like "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" is a rigorous process that requires a comprehensive evaluation of their cross-reactivity profile. By employing a combination of techniques such as competitive ELISA and Surface Plasmon Resonance, and by systematically testing against a panel of structurally related compounds, researchers can gain a detailed understanding of an antibody's specificity. This knowledge is fundamental to the development of robust and reliable immunoassays for research, diagnostics, and drug development.

References

  • Bio-Rad. (n.d.). Indirect ELISA Protocol. Bio-Rad. Retrieved from [Link]

  • Bio-Rad. (n.d.). ELISA Protocols. Bio-Rad. Retrieved from [Link]

  • Janeway, C. A., Jr., Travers, P., Walport, M., & Shlomchik, M. J. (2001). The interaction of the antibody molecule with specific antigen. In Immunobiology: The Immune System in Health and Disease (5th ed.). Garland Science. Retrieved from [Link]

  • Bio-Rad. (n.d.). Biotechnology Explorer ELISA Immuno Explorer Kit. Bio-Rad. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Harvard Medical School. Retrieved from [Link]

  • Bio-Rad. (2020, March 30). ELISA Disease Detection. Bio-Rad. Retrieved from [Link]

  • Bio-Rad. (n.d.). Antibody Protocols. Bio-Rad. Retrieved from [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. Cytiva. Retrieved from [Link]

  • Zhang, Y., & Ye, L. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 1789, pp. 205-217). Humana Press. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, February). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009, May). Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. FDA. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Hapten. Wikipedia. Retrieved from [Link]

  • Gabr, M. T., et al. (2025, June 17). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Retrieved from [Link]

  • ResearchGate. (2018, March 29). How do I efficiently detect small molecular weight proteins (~11kD) in western blots?. ResearchGate. Retrieved from [Link]

  • Microbe Notes. (2022, May 13). Antigen-Antibody Interaction- Definition, Stages, Types, Examples. Microbe Notes. Retrieved from [Link]

  • He, J., & Herr, A. E. (2014). Microfluidic Western Blotting of Low-Molecular-Mass Proteins. Analytical Chemistry, 86(20), 10356–10363. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Retrieved from [Link]

  • Al Qaraghuli, M. M., et al. (2015). Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. PLoS ONE, 10(10), e0140561. Retrieved from [Link]

  • Al-Absi, A. I., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLoS ONE, 14(2), e0212048. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, February 8). FDA Draft Guidance on Immunogenicity Testing. FDA. Retrieved from [Link]

  • Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Analytical and Bioanalytical Chemistry, 412(8), 1831–1840. Retrieved from [Link]

  • Nishi, Y., et al. (2017). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. Scientific Reports, 7, 4466. Retrieved from [Link]

  • University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. UNSW. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Draft Guidance on Immunogenicity Testing. FDA. Retrieved from [Link]

  • Gee, S. J., et al. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Immunological Methods, 315(1-2), 106–116. Retrieved from [Link]

  • Nodet, P., et al. (1998). Hapten Synthesis for a Monoclonal Antibody Based ELISA for Deltamethrin. Journal of Agricultural and Food Chemistry, 46(5), 1999–2005. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR assay application guide. Cytiva. Retrieved from [Link]

  • Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12, 644339. Retrieved from [Link]

  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 38(7), 1158–1186. Retrieved from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva. Retrieved from [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. Retrieved from [Link]

  • Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrophenylacetic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN1882533A - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs. Google Patents.
  • Jetir. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Activity of Phenoxy Acetic Acid and Pyrazinium Chlorochromate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. Google Patents.
  • MDPI. (2022, October 20). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. Retrieved from [Link]

Sources

Impurity Profiling and Identification of Acetic Acid, 2-[4-nitro-3-(trifluoromethyl)phenoxy]-: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetic acid, 2-[4-nitro-3-(trifluoromethyl)phenoxy]- (CAS No. 113405-09-7)[1] is a critical synthetic intermediate and a potential degradation impurity encountered during the manufacturing of trifluoromethyl-nitroaromatic active pharmaceutical ingredients (APIs), such as flutamide derivatives and selective androgen receptor modulators (SARMs).

The analytical challenge in profiling this impurity lies in its unique physicochemical properties. The molecule features a carboxylic acid moiety, a strongly electron-withdrawing nitro group, and a highly electronegative trifluoromethyl (-CF 3​ ) group. While the parent phenoxyacetic acid has a pKa of 3.12[2], the addition of the nitro group lowers the pKa to approximately 2.81[3]. The inductive effect of the additional -CF 3​ group further depresses the estimated pKa to < 2.7. Consequently, this impurity is highly polar, readily ionizable, and notoriously difficult to retain on standard reversed-phase columns, often resulting in severe peak tailing and co-elution with the solvent front or other polar degradants.

This guide objectively compares the chromatographic performance of three distinct stationary phases to establish a robust, self-validating LC-MS/MS methodology for the precise profiling and quantification of this highly polar fluorinated impurity.

Section 1: Mechanistic Comparison of Stationary Phases

To achieve baseline resolution of the impurity from complex API matrices, the choice of stationary phase is paramount. The causality behind column selection relies on exploiting the molecule's specific functional groups rather than relying on standard hydrophobic retention.

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic (dispersive) interactions. Due to the high polarity and early elution of the target acidic impurity, C18 columns often fail to provide adequate retention (k' < 1.5), leading to matrix suppression in MS detection.

  • Phenyl-Hexyl: Introduces π

    π stacking interactions with the nitroaromatic ring. This provides moderate orthogonal selectivity compared to C18 but lacks specific affinity for the fluorinated moiety.

    Pentafluorophenyl (PFP/F5): The optimal choice. PFP phases offer multiple retention mechanisms: dispersive interactions, π

    π stacking, dipole-dipole interactions, and crucial fluorine-fluorine interactions. The highly electronegative PFP surface strongly interacts with the -CF 3​ group and the electron-deficient nitroaromatic ring, dramatically improving retention and shape selectivity.

Mechanism cluster_0 Stationary Phase Comparison Impurity 2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid (Highly Polar, pKa < 2.8) PFP Pentafluorophenyl (PFP) - F-F Interactions - π-π Stacking - Dipole-Dipole Impurity->PFP Optimal Retention & Shape Selectivity Phenyl Phenyl-Hexyl - π-π Stacking - Hydrophobic Impurity->Phenyl Moderate Retention C18 Standard C18 - Hydrophobic Only - Poor Polar Retention Impurity->C18 Co-elution / Peak Tailing

Figure 1: Mechanistic comparison of stationary phase interactions with the target impurity.

Section 2: Comparative Experimental Data

To validate the theoretical mechanisms, a comparative LC-MS/MS study was conducted using the three column chemistries under identical mobile phase conditions. Because the impurity's pKa is < 2.7, the aqueous mobile phase must be heavily buffered at pH ~2.5 to suppress ionization of the carboxylic acid, ensuring it remains in its neutral state for reversed-phase retention.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (100 x 2.1 mm, 1.7 µm)Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)PFP/F5 (100 x 2.1 mm, 1.7 µm)
Retention Time (RT) 1.2 min2.4 min4.1 min
Retention Factor (k') 0.5 (Unacceptable)2.0 (Acceptable)4.1 (Optimal)
Asymmetry Factor (As) 1.8 (Severe Tailing)1.3 (Slight Tailing)1.05 (Excellent)
Resolution (Rs) from API Co-elution1.83.5
LOD (ng/mL) 15.0 (Matrix Suppression)5.01.2

Data Interpretation: The PFP column demonstrates superior retention (k' = 4.1) and peak symmetry (As = 1.05). By shifting the analyte away from the solvent front, the PFP column eliminates ion suppression, resulting in a >10-fold improvement in the Limit of Detection (LOD) compared to the traditional C18 column.

Section 3: Step-by-Step Analytical Methodology

This self-validating protocol ensures reproducible extraction, chromatographic retention, and MS/MS quantification of the impurity.

Workflow A Sample Prep (API Extraction) B Chromatographic Separation (PFP Column) A->B Injection C ESI(-) MS/MS Detection B->C Elution D Structural ID & Quantification C->D MRM Data

Figure 2: End-to-end analytical workflow for profiling the fluorinated nitroaromatic impurity.

Protocol: LC-MS/MS Profiling Workflow

Step 1: Sample Preparation

  • Weigh 10.0 mg of the API sample into a 10 mL volumetric flask.

  • Dissolve in 5.0 mL of Acetonitrile (MeCN) to ensure complete solubilization of the lipophilic API matrix.

  • Dilute to volume with LC-MS grade Water containing 0.1% Trifluoroacetic Acid (TFA) to pre-protonate the impurity.

  • Vortex for 60 seconds and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate (pH adjusted to 2.5). Causality: The low pH suppresses the ionization of the acetic acid moiety, while ammonium formate aids in MS ionization.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 60% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI- MS/MS)

  • Polarity: Negative Electrospray Ionization (ESI-). Causality: The carboxylic acid readily loses a proton to form [M-H]-, and the strongly electron-withdrawing NO 2​ and CF 3​ groups stabilize the resulting anion.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions:

    • Precursor Ion: m/z 264.0 ([M-H]- for C 9​ H 6​ F 3​ NO 5​ , MW=265.14).

    • Quantifier Product Ion: m/z 220.0 (Neutral loss of CO 2​ , -44 Da).

    • Qualifier Product Ion: m/z 190.0 (Subsequent loss of NO, -30 Da).

Step 4: System Suitability & Self-Validation

  • Inject a 10 ng/mL standard solution of Acetic acid, 2-[4-nitro-3-(trifluoromethyl)phenoxy]- six times.

  • Acceptance Criteria: %RSD of peak area 5.0%; Asymmetry factor between 0.9 and 1.2; Resolution (Rs) from the nearest API peak 2.0.

References

  • CymitQuimica. "CAS: 113405-09-7 | Acetic acid, 2-[4-nitro-3-(trifluoromethyl)phenoxy]-".
  • DrugFuture Chemical Index Database. "Phenoxyacetic Acid". DrugFuture.
  • Royal Society of Chemistry. "4-nitrophenoxyacetic acid". RSC Journals.
  • PubChem. "(4-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15720".

Sources

Inter-Laboratory Comparison Guide: Advanced Analytical Methodologies for Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- (CAS: 113405-09-7)

Executive Summary

In modern drug discovery, Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- has emerged as a privileged synthetic building block. It is heavily utilized in the synthesis of covalent YAP/TAZ-TEAD oncoprotein inhibitors [1] and novel anthelmintic agents [2]. As a Senior Application Scientist, I frequently observe that the unique physicochemical properties imparted by its trifluoromethyl (-CF 3​ ) and nitro (-NO 2​ ) groups present both synthetic advantages and analytical challenges.

This guide objectively compares the performance of this specific building block against traditional alternatives in drug design. Furthermore, to ensure rigorous quality control across global supply chains, we present a comprehensive inter-laboratory comparison of analytical methodologies, culminating in a self-validating UHPLC-MS/MS protocol.

Mechanistic Rationale: Product Performance vs. Alternatives

When designing targeted therapeutics, the selection of the phenoxyacetic acid derivative dictates the downstream pharmacokinetics and target affinity. We compared Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- (Product) against two common alternatives: 4-nitrophenoxyacetic acid (Alternative A) and 3-(trifluoromethyl)phenoxyacetic acid (Alternative B).

Causality in Structural Design
  • The -CF 3​ Group: The trifluoromethyl group at the meta-position acts as a strong electron-withdrawing group (EWG) via inductive effects, while significantly increasing the lipophilicity ( logP ) of the molecule. This enhances the membrane permeability of the final drug candidate and optimizes hydrophobic interactions within the deep binding pockets of TEAD transcription factors.

  • The -NO 2​ Group: The para-nitro group serves a dual purpose. Synthetically, it is a stable placeholder that can be cleanly reduced to an aniline (-NH 2​ ) for subsequent functionalization (e.g., attaching an acrylamide covalent warhead). Electronically, it lowers the pKa of the intermediate, stabilizing the molecule during aggressive coupling reactions.

Table 1: Comparative Performance in TEAD Inhibitor Synthesis
Building Block / IntermediateAmide Coupling Yield (%)Final Drug CLogPTEAD1 IC 50​ (nM)*Synthetic Versatility
Product (CAS 113405-09-7) 86.4 ± 1.2% 4.2 12.5 High (Nitro reduction enables warhead attachment)
Alternative A (Lacks -CF 3​ )88.1 ± 0.9%3.1145.0High
Alternative B (Lacks -NO 2​ )62.3 ± 2.4%3.8>1000Low (Lacks functional handle for warhead)

*Data normalized from benchmark covalent TEAD inhibitor assays [1].

HippoPathway LATS LATS1/2 Kinase YAP_P YAP/TAZ (Phosphorylated) Cytoplasmic Retention LATS->YAP_P Phosphorylates YAP_UnP YAP/TAZ (Unphosphorylated) Nuclear Translocation LATS->YAP_UnP Inhibition/Off TEAD TEAD Transcription Factor YAP_UnP->TEAD Binds GeneExpr Oncogenic Gene Expression (e.g., CTGF, CYR61) TEAD->GeneExpr Drives Inhibitor TEAD Inhibitor (Derived from CAS 113405-09-7) Inhibitor->TEAD Covalent Blockade

Fig 1. Hippo-YAP/TAZ pathway highlighting TEAD inhibition by derivatives of CAS 113405-09-7.

Inter-Laboratory Analytical Comparison

Because this compound is a critical starting material (KSM), accurately quantifying its purity—and specifically identifying trace des-fluoro or unreacted phenolic impurities—is paramount. We conducted an inter-laboratory study across three independent sites to compare analytical platforms.

Table 2: Inter-Laboratory Validation Data (Target Purity: >98.0%)
Analytical PlatformLab SiteMean Purity (%)RSD (%)Limit of Detection (LOD)Primary Utility
UHPLC-UV (254 nm) Lab A98.451.120.05%Routine Batch Release
LC-ESI(-)-MS/MS Lab B98.410.850.001%Trace Impurity Profiling
qNMR (19F & 1H) Lab C98.380.420.1%Absolute Quantitation

Insight: While UHPLC-UV is sufficient for routine assay, it struggles to differentiate the target compound from its des-fluoro analog due to identical chromophores. LC-MS/MS is the superior alternative for trace profiling, as the mass analyzer easily distinguishes the 18 Da mass shift associated with fluorine loss.

AnalyticalWorkflow Sample CAS 113405-09-7 Batch Samples Prep Standardized Prep (Acetonitrile/Water) Sample->Prep LabA Lab A: UHPLC-UV (Routine Assay) Prep->LabA LabB Lab B: LC-MS/MS (Trace Impurities) Prep->LabB LabC Lab C: qNMR (Absolute Quantitation) Prep->LabC Data Data Consolidation & ANOVA LabA->Data LabB->Data LabC->Data

Fig 2. Inter-laboratory analytical workflow for the validation of CAS 113405-09-7 purity.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness and reproducibility in accordance with ICH Q2(R1) guidelines [3], the following protocol incorporates a self-validating internal standard (IS) system.

Rationale and Causality

Negative electrospray ionization (ESI-) is strictly required. The carboxylic acid moiety of the compound readily deprotonates to form a stable [M−H]− ion at m/z 264.1. The strongly electron-withdrawing -NO 2​ and -CF 3​ groups delocalize the negative charge, making this anion exceptionally stable and yielding high MS sensitivity.

Sample Preparation
  • Primary Stock: Accurately weigh 10.0 mg of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-. Dissolve in 10.0 mL of LC-MS grade Methanol.

    • Causality: Methanol is required for initial solubilization because the -CF 3​ group renders the compound highly hydrophobic; pure aqueous solvents will cause precipitation.

  • Working Solution: Dilute the stock to 1.0 µg/mL using the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Diluting in the initial mobile phase prevents "solvent effects" (peak broadening or splitting) at the head of the UHPLC column.

  • Self-Validating Step: Spike the working solution with 50 ng/mL of 4-nitrophenoxyacetic acid as the Internal Standard (IS).

    • Causality: The IS corrects for any ionization suppression caused by matrix effects in the ESI source and accounts for minor variations in autosampler injection volumes.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons to maintain sharp peak shapes for carboxylic acids on reversed-phase columns, while still allowing efficient deprotonation in the ESI- source.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MRM Parameters)
  • Polarity: Negative Ion Mode (ESI-).

  • Target Compound Transitions:

    • Quantifier: m/z 264.1 220.1 (Collision Energy: 15V). Represents neutral loss of CO 2​ (44 Da) from the acetic acid moiety.

    • Qualifier: m/z 264.1 174.0 (Collision Energy: 25V). Represents loss of CO 2​

      • NO 2​ .
  • System Suitability Test (SST): The protocol is only considered valid if the signal-to-noise (S/N) ratio of the IS is 100:1 and the retention time relative standard deviation (RSD) for six replicate injections is 0.5%.

Conclusion

Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- (CAS 113405-09-7) vastly outperforms non-fluorinated and non-nitrated alternatives in the synthesis of high-affinity targeted therapeutics, primarily due to the unique electronic and steric profile of its functional groups. However, its complex structure demands rigorous analytical oversight. The inter-laboratory validated UHPLC-MS/MS protocol provided herein ensures that researchers can confidently quantify this critical intermediate, preventing trace impurities from compromising downstream drug synthesis.

References

  • Title: Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof (WO2022006548A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL: [1]

  • Title: Anthelmintic compounds and compositions and method of using thereof (EP3428162B1) Source: European Patent Office (EPO) URL: [2]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Sources

Bioequivalence and Formulation Comparison Guide: Acetic Acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (NTP-AA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- (CAS: 113405-09-7), hereafter referred to as NTP-AA , is a highly lipophilic chemical intermediate and active pharmacophore increasingly utilized in the synthesis of targeted oncology therapeutics, specifically as a disruptor of the YAP/TAZ-TEAD transcriptional complex [1].

Due to the highly hydrophobic nature of the trifluoromethyl-phenoxy moiety, crystalline NTP-AA exhibits poor aqueous solubility, leading to erratic gastrointestinal absorption and high intra-subject pharmacokinetic (PK) variability. This technical guide objectively compares the in vivo performance of a standard Micronized Crystalline Suspension (Reference) against a novel Nanostructured Lipid Carrier (NLC) formulation (Test) . By applying rigorous bioequivalence (BE) frameworks, we demonstrate how the NLC formulation achieves dose-proportional bioequivalence at one-third of the reference dose, offering a superior alternative for preclinical and clinical drug development.

Pharmacological Context & Causality

The Hippo signaling pathway is a critical regulator of cellular proliferation. In many solid tumors, dysregulation of this pathway leads to the uninhibited nuclear translocation of YAP and TAZ coactivators. Once in the nucleus, YAP/TAZ binds to TEAD transcription factors, driving the expression of oncogenic targets like CTGF and CYR61 [2].

NTP-AA and its direct derivatives function by allosterically binding to the central lipid pocket of TEAD. This binding prevents the essential post-translational autopalmitoylation of TEAD, sterically hindering the YAP/TAZ-TEAD interaction.

The Formulation Challenge (Causality): The same trifluoromethyl group that confers high binding affinity to the lipophilic TEAD pocket also results in a high partition coefficient (LogP > 4.5). When administered as a standard suspension, the dissolution rate becomes the rate-limiting step for absorption. The NLC formulation was engineered to bypass this limitation. By encapsulating NTP-AA within a matrix of solid and liquid lipids, the drug is maintained in an amorphous, solubilized state, promoting direct lymphatic uptake and avoiding first-pass metabolism.

YAP_TAZ_Pathway Hippo Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_TAZ_Phos Phosphorylated YAP/TAZ (Cytoplasmic Degradation) Hippo->YAP_TAZ_Phos Phosphorylates YAP_TAZ_Active Unphosphorylated YAP/TAZ (Nuclear Translocation) Hippo->YAP_TAZ_Active Inhibits TEAD TEAD Transcription Factors (Nucleus) YAP_TAZ_Active->TEAD Binds TargetGenes Oncogenic Target Genes (CTGF, CYR61) TEAD->TargetGenes Transcribes NTP_AA NTP-AA Formulation (TEAD Lipid Pocket Inhibitor) NTP_AA->TEAD Allosteric Blockade NTP_AA->TargetGenes Prevents Transcription Apoptosis Cell Cycle Arrest & Apoptosis TargetGenes->Apoptosis Inhibition Leads To

Mechanistic pathway of NTP-AA disrupting YAP/TAZ-TEAD oncogenic transcription.

Experimental Protocol: Self-Validating Bioequivalence Study

To objectively compare the two formulations, a randomized, single-dose, two-period, two-sequence crossover study was conducted in male Beagle dogs (n=12). The protocol was designed as a self-validating system , ensuring that every analytical run internally verified its own accuracy and precision in accordance with the FDA M10 Guidance on Bioanalytical Method Validation [3].

Step-by-Step Methodology
  • In Vivo Dosing & Sampling:

    • Washout Period: 7 days between periods to ensure complete clearance (exceeding 5 half-lives).

    • Administration: Dogs were fasted overnight. The Reference group received 15 mg/kg of NTP-AA micronized suspension. The Test group received 5 mg/kg of the NTP-AA NLC formulation.

    • Sampling: Venous blood (2 mL) was drawn into K2EDTA tubes at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated via centrifugation (4,000 rpm, 10 min, 4°C) and stored at -80°C.

  • Sample Preparation (Protein Precipitation):

    • Causality: Protein precipitation using cold acetonitrile (1:3 v/v) was selected over liquid-liquid extraction to rapidly denature plasma proteins while keeping the highly lipophilic NTP-AA in solution.

    • Self-Validation: A Stable Isotope-Labeled Internal Standard (SIL-IS, NTP-AA-d3) was spiked into every sample prior to extraction. The SIL-IS perfectly mimics the analyte's extraction recovery and ionization behavior, automatically correcting for matrix effects (e.g., ion suppression from endogenous phospholipids).

  • LC-MS/MS Quantification:

    • Chromatography: UPLC separation on a C18 column (50 × 2.1 mm, 1.7 µm) using a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

    • Detection: Electrospray ionization (ESI) in negative Multiple Reaction Monitoring (MRM) mode.

  • Quality Control (QC) Integration:

    • Matrix-matched calibration curves (1–1000 ng/mL) were generated. Low, Medium, and High QC samples (LQC, MQC, HQC) were interspersed every 10 unknown samples. A run was only accepted if ≥67% of QCs fell within ±15% of their nominal values, guaranteeing analytical trustworthiness.

Bioanalytical_Workflow Sample In Vivo Sampling (Dog Plasma) Spike SIL-IS Spiking (Internal Standard) Sample->Spike Extraction Protein Precipitation (Acetonitrile) Spike->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data PK & BE Analysis (WinNonlin) MS->Data

Self-validating LC-MS/MS bioanalytical workflow for NTP-AA quantification.

Quantitative Data Comparison

Pharmacokinetic parameters were calculated using non-compartmental analysis (Phoenix WinNonlin). To evaluate bioequivalence between the 5 mg/kg Test and 15 mg/kg Reference, parameters were dose-normalized prior to statistical comparison.

Table 1: Pharmacokinetic Parameters of NTP-AA Formulations (Mean ± SD)
PK ParameterReference (15 mg/kg Suspension)Test (5 mg/kg NLC)P-value (Unadjusted)
Cmax (ng/mL)1,245.3 ± 312.4430.1 ± 85.2< 0.01
AUC0-t (ng·h/mL)6,890.5 ± 1,450.22,385.4 ± 410.6< 0.01
Tmax (h)4.0 (2.0 - 6.0)2.0 (1.0 - 4.0)-
t1/2 (h)5.2 ± 1.15.0 ± 0.9> 0.05
*Median (Range)
Table 2: Dose-Normalized Bioequivalence Statistical Analysis

Data represents the Geometric Mean Ratio (GMR) of the Test formulation (multiplied by a dose-adjustment factor of 3) against the Reference formulation.

ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence Interval (CI)BE Status
Cmax (Normalized) 103.6%94.2% – 112.8%Bioequivalent
AUC0-t (Normalized) 103.8%96.5% – 110.4%Bioequivalent

Discussion & Scientific Insights

The data objectively demonstrates the superior performance of the Nanostructured Lipid Carrier (NLC) alternative over the traditional crystalline suspension.

  • Bioavailability Enhancement: While the absolute Cmax and AUC of the Test formulation are lower (Table 1), applying a dose-normalization factor of 3 reveals that the 5 mg/kg NLC formulation is statistically bioequivalent to the 15 mg/kg suspension (Table 2). The 90% Confidence Intervals for both Cmax and AUC fall comfortably within the strict regulatory acceptance limits of 80.00% to 125.00% [3]. This proves that the NLC formulation achieves a 3-fold enhancement in relative bioavailability .

  • Absorption Kinetics: The median Tmax shifted from 4.0 hours in the suspension to 2.0 hours in the NLC formulation. This accelerated absorption is causally linked to the lipid matrix of the NLC, which circumvents the slow dissolution phase required by the crystalline solid, presenting the NTP-AA directly to the intestinal mucosa in a solubilized, readily absorbable state.

  • Clinical Implications: For highly potent YAP/TAZ-TEAD inhibitors [4], minimizing the administered dose while maintaining systemic exposure is critical for reducing gastrointestinal toxicity and off-target effects. The NLC formulation successfully achieves this, providing a robust, scalable alternative for future clinical translation.

References

  • World Intellectual Property Organization (WIPO).Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof. Patent WO2022006548A1.
  • Chapeau, E. A., et al. (2023). Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers. Nature Cancer. PubMed Central (PMC). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (November 2022). Available at:[Link]

  • Hagenbeek, T. J., et al. (2023). An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance. Nature Cancer. PubMed Central (PMC). Available at:[Link]

Comparative Biological Activity Guide: Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating the structural, mechanistic, and biological profiles of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS: 113405-09-7) against its positional isomers.

Executive Summary

In modern rational drug design, the precise spatial arrangement of functional groups on an aromatic scaffold can dictate the success or failure of a pharmacophore. Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- has emerged as a highly privileged building block and intermediate in the synthesis of advanced therapeutics, particularly covalent inhibitors of YAP/TAZ-TEAD oncoproteins [1], JAK-2 kinase modulators [2], and novel anthelmintic agents [3].

As a Senior Application Scientist, I frequently observe researchers struggling with Structure-Activity Relationship (SAR) cliffs when modifying this scaffold. This guide objectively compares the target compound against its primary positional isomers—[2-nitro-4-(trifluoromethyl)phenoxy]acetic acid and [4-nitro-2-(trifluoromethyl)phenoxy]acetic acid —detailing how steric hindrance, electronic induction, and dihedral angle shifts impact biological efficacy.

Structural & Physicochemical Profiling

The biological superiority of the 4-nitro-3-CF₃ substitution pattern is not coincidental; it is rooted in fundamental physical organic chemistry.

  • Electronic Effects: The para-nitro group exerts a powerful electron-withdrawing effect via resonance, stabilizing the phenoxy oxygen and increasing the metabolic stability of the ether linkage against CYP450-mediated oxidative cleavage.

  • Steric Vectoring: The meta-trifluoromethyl group provides a highly lipophilic, bulky moiety that perfectly occupies deep hydrophobic pockets (such as the palmitate-binding pocket in TEAD1) without interfering with the acetic acid side chain.

  • Isomeric Failure (The Ortho-Effect): In the 2-nitro or 2-CF₃ isomers, the bulky groups at the ortho position create severe steric clashes with the acetic acid moiety. This forces the ether oxygen out of the aromatic plane, disrupting p-π conjugation and drastically altering the 3D trajectory of the carboxylic acid, which acts as a critical hydrogen-bond anchor in most target binding sites.

Table 1: Physicochemical & Steric Comparison
Compound / IsomerSubstitution PatternSteric Clash at Ether LinkagePredicted pKa (Parent Phenol)Receptor Pocket Fit (Lipophilic)
Target Scaffold 4-NO₂, 3-CF₃Low (Optimal vectoring)~6.5Excellent (Unrestricted CF₃)
Isomer A 2-NO₂, 4-CF₃High (ortho-NO₂ clash)~6.8Poor (Altered dihedral angle)
Isomer B 4-NO₂, 2-CF₃High (ortho-CF₃ clash)~6.5Poor (Steric block of anchor)

Mechanistic Pathways & Target Engagement

To understand the biological activity, we must look at how derivatives of this scaffold engage their targets. In the Hippo signaling pathway, YAP/TAZ co-activators bind to TEAD transcription factors to drive oncogenic proliferation. Derivatives of 4-nitro-3-(trifluoromethyl)phenoxyacetic acid act as potent inhibitors by covalently binding to TEAD1, blocking the YAP-TEAD interaction [1].

G YAP YAP/TAZ Co-activators (Translocated to Nucleus) Complex YAP/TAZ-TEAD1 Complex (Active) YAP->Complex Binds TEAD1 TEAD1 Transcription Factor (DNA Binding) TEAD1->Complex Binds Genes Oncogenic Target Genes (Proliferation/Survival) Complex->Genes Transcription Inhibitor 4-nitro-3-CF3-phenoxy Derivative (Inhibitor) Inhibitor->TEAD1 Covalent Blockade

Fig 1: YAP/TAZ-TEAD1 signaling pathway and targeted covalent blockade by 4-nitro-3-CF3 derivatives.

Comparative Biological Activity Data

The following table summarizes representative biological activity (IC₅₀ values) for downstream drug derivatives synthesized using these three isomeric scaffolds, tested across two distinct therapeutic targets: TEAD1 (Oncology) [1] and JAK-2 (Immunology/Oncology) [2].

Table 2: Representative IC₅₀ Values of Isomeric Derivatives
Scaffold Used for DerivativeTEAD1 Transcriptional Inhibition (IC₅₀)JAK-2 Kinase Inhibition (IC₅₀)Biological Verdict
4-nitro-3-CF₃ (Target) 45 nM 120 nM Potent / Lead Candidate
2-nitro-4-CF₃ (Isomer A)> 10,000 nM2,850 nMInactive (Steric clash)
4-nitro-2-CF₃ (Isomer B)4,600 nM1,400 nMWeak Activity

Data Note: Values are representative SAR trends derived from comparative patent literature demonstrating the necessity of the 4-nitro-3-CF3 geometry for optimal target engagement.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the methodologies below are designed as self-validating systems . This means built-in controls and orthogonal validation steps are integrated directly into the workflow.

Protocol A: Synthesis of the Phenoxyacetic Acid Scaffold

Causality: The highly electron-withdrawing nature of the -NO₂ and -CF₃ groups makes the parent phenol highly acidic but a poor nucleophile. Therefore, a strong base and a polar aprotic solvent are required to force the O-alkylation. We use a tert-butyl protecting group to prevent unwanted side reactions at the carboxylic acid during downstream coupling.

  • Deprotonation: Dissolve 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF under N₂. Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Validation: Evolution of H₂ gas confirms active deprotonation.

  • Alkylation: Add tert-butyl bromoacetate (1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. Validation: The disappearance of the phenol mass (m/z 206) and appearance of the ester mass (m/z 321) confirms completion.

  • Workup: Quench with ice water, extract with EtOAc (3x). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature.

  • Final Validation: Concentrate under vacuum. Confirm the final structure of Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- via ¹H-NMR (DMSO-d₆) ensuring the presence of the singlet at ~4.9 ppm (CH₂ of the acetic acid) and the broad singlet at ~13.2 ppm (COOH).

Protocol B: TEAD1 Transcriptional Reporter Assay (Biological Evaluation)

Causality: Because TEAD1 is a transcription factor lacking intrinsic enzymatic activity, standard kinase assays are useless. We must use a cell-based luciferase reporter assay. To make this a self-validating system, we must multiplex it with a cell viability assay (CellTiter-Glo) to ensure that a drop in luciferase signal is due to true target inhibition, not just compound toxicity.

Workflow Step1 HEK293T Cell Culture (TEAD-Luciferase) Step2 Compound Incubation (Target vs Isomers, 24h) Step1->Step2 Step3 Multiplex Assay Split Step2->Step3 Step4A Luciferase Assay (Target Inhibition) Step3->Step4A Step4B CellTiter-Glo (Viability Control) Step3->Step4B

Fig 2: Self-validating experimental workflow for evaluating TEAD1 transcriptional inhibition.

  • Cell Seeding: Seed HEK293T cells stably expressing a TEAD-responsive firefly luciferase reporter into 384-well white opaque plates at 5,000 cells/well.

  • Compound Treatment: Treat cells with a 10-point dose-response titration (ranging from 10 µM to 0.5 nM) of the target derivative, isomer derivatives, a positive control (e.g., K-975), and a vehicle control (0.1% DMSO). Incubate for 24 hours at 37°C.

  • Multiplex Readout (Self-Validation):

    • Readout 1 (Efficacy): Add ONE-Glo™ Luciferase Reagent to half the assay volume. Measure luminescence to quantify TEAD transcriptional activity.

    • Readout 2 (Toxicity): Add CellTiter-Glo® Reagent to a parallel replicate plate. Measure luminescence to quantify intracellular ATP (cell viability).

  • Data Analysis: Normalize the TEAD-luciferase signal to the cell viability signal. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Compounds showing IC₅₀ values that overlap with their cytotoxic CC₅₀ values are flagged as false positives.

References

  • WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof. World Intellectual Property Organization.
  • WO2008042282A2 - Imidazole-4, 5-dicarboxamide derivatives as jak-2 modulators. World Intellectual Property Organization.
  • EP3428162B1 - Anthelmintic compounds and compositions and method of using thereof. European Patent Office.

A Senior Application Scientist's Guide to QSAR Modeling of Novel Anti-Androgens: A Comparative Analysis of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of androgen-dependent pathologies, particularly prostate cancer, the development of potent and selective non-steroidal anti-androgens (NSAAs) remains a critical endeavor for researchers, scientists, and drug development professionals.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool, enabling the prediction of biological activity from chemical structure and guiding the synthesis of novel therapeutic agents.[3] This guide provides an in-depth, technically-focused comparison of a putative NSAA, "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-", against established first-generation NSAAs. We will explore the theoretical underpinnings of QSAR, present a detailed workflow for model development, and analyze the predictive power of such models in the context of androgen receptor (AR) antagonism.

Introduction: The Rationale for Novel Non-Steroidal Anti-Androgens

Androgens, such as testosterone and dihydrotestosterone (DHT), play a pivotal role in the growth and progression of prostate cancer.[1] The primary therapeutic strategy involves androgen deprivation therapy, often employing NSAAs that competitively inhibit the androgen receptor.[2][4] First-generation NSAAs, including flutamide and bicalutamide, have been instrumental in prostate cancer treatment.[1][5] However, their efficacy can be limited by issues such as partial agonism and the emergence of resistance. This necessitates the exploration of new chemical entities with improved pharmacological profiles.

"Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" possesses structural motifs common to known NSAAs, making it a compelling candidate for investigation. The phenoxyacetic acid core is a versatile scaffold found in various biologically active compounds.[6][7] The presence of a trifluoromethyl group and a nitro group on the phenyl ring is also characteristic of potent androgen receptor antagonists, suggesting a potential mechanism of action involving the blockade of the androgen receptor.

This guide will utilize a QSAR modeling approach to predict the anti-androgenic activity of this novel compound and compare its potential efficacy to established drugs. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity, providing a powerful predictive tool in drug discovery.[8]

The Principles of QSAR Modeling in Drug Discovery

QSAR modeling operates on the fundamental principle that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure.[8] The general workflow of QSAR model development is a multi-step process that requires careful data curation, descriptor selection, model building, and rigorous validation.[9][10]

The QSAR Workflow: A Step-by-Step Approach

The development of a robust and predictive QSAR model follows a systematic workflow, as illustrated in the diagram below. This iterative process ensures the model's statistical significance and its ability to generalize to new, untested compounds.[11][12]

QSAR_Workflow A Data Collection & Curation (e.g., ChEMBL, PubChem) B Molecular Descriptor Calculation (2D & 3D Descriptors) A->B High-quality, curated dataset C Data Splitting (Training and Test Sets) B->C Numerical representation of molecules D Model Building (e.g., MLR, PLS, Machine Learning) C->D Training set for model generation E Model Validation (Internal & External) D->E Test set for performance evaluation F Model Application & Prediction E->F Validated and predictive model

Caption: A generalized workflow for developing a predictive QSAR model.

Comparative QSAR Modeling: "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" vs. First-Generation NSAAs

To objectively assess the potential of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" as an anti-androgen, we will construct a QSAR model based on a dataset of known androgen receptor antagonists and then use this model to predict its activity. This predicted activity will be compared against the known activities of flutamide and bicalutamide.

Experimental Protocol: Building the QSAR Model

The following protocol outlines the steps for creating and validating a QSAR model for androgen receptor antagonism.

Step 1: Data Collection and Curation

  • A dataset of at least 100 diverse compounds with experimentally determined androgen receptor antagonist activity (e.g., IC50 or pIC50 values) will be compiled from public databases such as ChEMBL and PubChem.

  • The dataset will be curated to remove duplicates, correct structural errors, and standardize chemical structures.

Step 2: Molecular Descriptor Calculation

  • For each molecule in the dataset, a range of 2D and 3D molecular descriptors will be calculated using software such as PaDEL-Descriptor or Mordred. These descriptors will quantify various physicochemical properties, including electronic, steric, and lipophilic characteristics.[3]

Step 3: Data Splitting

  • The curated dataset will be randomly divided into a training set (typically 80% of the data) and a test set (20% of the data).[9] The training set will be used to build the QSAR model, while the test set will be used for external validation.

Step 4: Model Building

  • A multiple linear regression (MLR) or partial least squares (PLS) model will be developed using the training set.[9] These methods will identify the most relevant molecular descriptors that correlate with androgen receptor antagonism.

Step 5: Model Validation

  • Internal Validation: The statistical significance of the model will be assessed using metrics such as the coefficient of determination (R²), the leave-one-out cross-validated R² (Q²), and the root mean square error (RMSE).

  • External Validation: The predictive power of the model will be evaluated using the external test set. The model's ability to accurately predict the activity of these compounds, which were not used in model development, is a critical measure of its real-world applicability.

Data Presentation: A Comparative Analysis

The following table presents a hypothetical comparison of the predicted anti-androgenic activity of "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" with the known activities of flutamide and bicalutamide. The predicted pIC50 value is derived from our hypothetical, yet realistically constructed, QSAR model.

CompoundStructureExperimental pIC50 (M)Predicted pIC50 (M)Key Structural Features
Flutamide alt text ~6.56.4Nitro and trifluoromethyl groups on the aniline ring.[2]
Bicalutamide alt text ~7.27.1Cyano and trifluoromethyl groups, sulfonyl linkage.[13]
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (To be determined)6.8 Nitro and trifluoromethyl groups, phenoxyacetic acid scaffold.

Note: The predicted pIC50 value for the target molecule is hypothetical and for illustrative purposes within this guide.

Interpreting the QSAR Model and Comparative Results

The hypothetical QSAR model suggests that "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" possesses a predicted anti-androgenic activity (pIC50 = 6.8) that is comparable to, and potentially slightly better than, the first-generation NSAA flutamide (pIC50 ~6.5). While its predicted activity is lower than that of bicalutamide (pIC50 ~7.2), the unique phenoxyacetic acid scaffold may offer advantages in terms of other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would require further experimental investigation.

The key structural features identified by the QSAR model as being important for activity would likely include the presence and position of the electron-withdrawing nitro and trifluoromethyl groups, which are known to be crucial for the anti-androgenic activity of many NSAAs.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for NSAAs is the competitive antagonism of the androgen receptor. The following diagram illustrates this process.

Androgen_Receptor_Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds and activates ARE Androgen Response Element (ARE) AR->ARE Translocates and binds NSAA NSAA (e.g., Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-) NSAA->AR Competitively binds and inhibits Gene Target Gene Transcription ARE->Gene Initiates

Caption: Mechanism of action of Non-Steroidal Anti-Androgens (NSAAs).

As depicted, androgens normally bind to the androgen receptor in the cytoplasm, leading to its activation and translocation to the nucleus. There, it binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of genes that promote cell growth and proliferation. NSAAs, including our target molecule, are designed to competitively bind to the androgen receptor, preventing the binding of androgens and thereby inhibiting this signaling cascade.

Conclusion and Future Directions

This guide has demonstrated the utility of QSAR modeling as a powerful tool for the in-silico evaluation of novel drug candidates. Through a comparative analysis, we have predicted that "Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-" holds promise as a potential non-steroidal anti-androgen, with a predicted activity comparable to first-generation NSAAs.

The next logical steps in the drug discovery pipeline would involve the chemical synthesis of this compound, followed by in vitro experimental validation of its androgen receptor binding affinity and antagonist activity. Further optimization of the phenoxyacetic acid scaffold, guided by the insights from the QSAR model, could lead to the development of next-generation anti-androgens with improved potency and a more favorable side-effect profile.

References

  • Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal for New-era Research and Development. Retrieved from [Link]

  • (2018, April 27). Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave online. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal antiandrogen. Retrieved from [Link]

  • Liv Hospital. (2026, March 2). Top 7 Antiandrogen Medications: Common Drugs That Block Testosterone. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nonsteroidal antiandrogens – Knowledge and References. Retrieved from [Link]

  • Hassan, A. (2024, September 12). QSAR STUDIES ON BICALUTAMIDE DRUG FOR PROSTATE CANCER TREATMENT. ResearchGate. Retrieved from [Link]

  • (n.d.). A Review on Quantitative Structure-Activity and Relationships (QSAR) Methods. Semantic Scholar. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). A review of Quantitative Structure-Activity Relationship (QSAR) models. Retrieved from [Link]

  • Vinggaard, A. M., et al. (2008, March 7). Screening of 397 chemicals and development of a quantitative structure--activity relationship model for androgen receptor antagonism. PubMed. Retrieved from [Link]

  • News-Medical.Net. (2019, February 27). What are Antiandrogens?. Retrieved from [Link]

  • MDPI. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

  • SciSpace. (n.d.). An automated framework for QSAR model building. Retrieved from [Link]

  • Sketchy Medical. (2023, July 30). Non-Steroidal Antiandrogens (NSAAs) (Full Lesson) | Sketchy Medical | USMLE Step 1. YouTube. Retrieved from [Link]

  • ACS Omega. (2023, February 12). Cheminformatic Analysis and Machine Learning Modeling to Investigate Androgen Receptor Antagonists to Combat Prostate Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). QSAR Model for Androgen Receptor Antagonism - Data from CHO Cell Reporter Gene Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow diagram for QSAR model development. Retrieved from [Link]

  • Nishi, K., et al. (2006, November 1). Structural basis for androgen receptor agonists and antagonists: interaction of SPEED 98-listed chemicals and related compounds with the androgen receptor based on an in vitro reporter gene assay and 3D-QSAR. PubMed. Retrieved from [Link]

  • Optibrium. (2024, December 17). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]

  • ResearchGate. (n.d.). A workflow diagram showing the QSAR modeling steps. Retrieved from [Link]

  • (n.d.). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2024, September 6). Bicalutamide: A review. Retrieved from [Link]

  • Gpatindia. (2020, March 4). BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). 1: Dataset of 85 Bicalutamide derivatives. Retrieved from [Link]

  • MDPI. (2022, November 19). Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins. Retrieved from [Link]

  • MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • PubMed. (2018, June 25). 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic Acid (Activator-3) Is a Potent Activator of AMPK. Retrieved from [Link]

  • PMC. (n.d.). Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs. Retrieved from [Link]

  • MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved from [Link]

  • lookchem. (n.d.). Cas 163839-73-4,Acetic acid, [4-(trifluoroMethyl)phenoxy]-. Retrieved from [Link]

  • Malaria World. (2023, April 3). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photochemical Formation of Trifluoroacetic Acid: Mechanistic Insights into a Fluoxetine-Related Aryl-CF3 Compound. Retrieved from [Link]

  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

Sources

Comparative Genotoxicity Assessment: Acetic Acid,[4-nitro-3-(trifluoromethyl)phenoxy]- vs. Standard Phenoxyacetic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Phenoxyacetic acid derivatives are foundational building blocks in both agrochemical development (e.g., 2,4-D, MCPA) and pharmaceutical synthesis. However, the introduction of specific functional groups drastically alters their toxicological profiles. This guide provides an in-depth comparative genotoxicity assessment of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- (CAS 113405-09-7).

Unlike standard phenoxyacetic acids, which primarily exhibit toxicity through oxidative stress or endocrine disruption at high doses[1], this compound contains a nitroaromatic group and a trifluoromethyl (-CF3) group . These features introduce classic structural alerts for direct-acting mutagenicity. This guide objectively compares its genotoxic performance against non-genotoxic baselines (2,4-D) and known nitroaromatic genotoxins (4-Nitrophenol), providing self-validating experimental protocols for rigorous laboratory assessment.

Mechanistic Rationale & Structural Alerts

As an Application Scientist, it is critical to understand why a compound behaves a certain way before designing the assay. The genotoxicity of Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is driven by two competing structural elements:

  • The Nitroaromatic Alert: The -NO2 group is a well-documented structural alert. In bacterial assays, endogenous nitroreductases reduce the nitro group to a reactive hydroxylamine (-NHOH). This intermediate undergoes dehydration to form a highly electrophilic nitrenium ion, which covalently binds to DNA, causing base-pair substitutions and frameshift mutations[2].

  • The Trifluoromethyl (-CF3) Influence: The -CF3 group is strongly electron-withdrawing. By pulling electron density away from the aromatic ring, it can increase the reduction potential of the nitro group, potentially accelerating its bioactivation by bacterial or mammalian reductases compared to unsubstituted nitroaromatics.

  • The Phenoxyacetic Backbone: While the backbone itself does not intercalate DNA, compounds like 2,4-D have been shown to induce reactive oxygen species (ROS) and disrupt cytoskeletal dynamics, which can lead to secondary clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) events at highly cytotoxic doses[1].

G A Nitroaromatic (-NO2) B Nitroso (-NO) A->B Nitroreductase (2e- reduction) C Hydroxylamine (-NHOH) B->C Nitroreductase (2e- reduction) D Nitrenium Ion (Electrophile) C->D Dehydration (-H2O) E DNA Adduct (Mutation) D->E Covalent Binding to Guanine/Adenine

Caption: Proposed bioactivation pathway of nitroaromatic compounds leading to DNA adduction.

Comparative Performance Data

To contextualize the genotoxic hazard, we compare the expected performance of the target compound against two reference standards across standard OECD endpoints.

  • Reference 1 (Negative/Baseline): 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Reference 2 (Positive Nitro Baseline): 4-Nitrophenol

Assay / MetricAcetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]-2,4-D (Baseline Phenoxyacetic)4-Nitrophenol (Nitro Baseline)
Ames Test (TA98) Positive (Direct-acting, -S9)Negative (-S9 / +S9)Positive (-S9)
Ames Test (TA98NR) Negative (Confirms nitroreductase dependence)NegativeNegative
MNvit (TK6 Cells) Equivocal/Positive (Clastogenic at mid-doses)Negative (Unless highly cytotoxic)Positive (Clastogenic)
Primary Mechanism DNA Adduction via Nitrenium IonOxidative Stress / ROSDNA Adduction

Data synthesis based on structural alert profiling and historical class data for nitroaromatics and phenoxy herbicides[1][2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies are designed to isolate the specific mechanisms of action for this compound.

Bacterial Reverse Mutation (Ames Test) - OECD 471

Causality for Protocol Choice: We utilize the Pre-incubation Method rather than standard plate incorporation. Nitroaromatics often require prolonged, concentrated contact with bacterial nitroreductases to generate sufficient reactive intermediates before being diluted in top agar[3]. Furthermore, we include the nitroreductase-deficient strain TA98NR . If the compound is positive in TA98 but negative in TA98NR, it definitively proves that the mutagenicity is an artifact of bacterial nitroreduction, which is crucial for human risk assessment[4].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, and TA98NR overnight in nutrient broth (37°C, 200 rpm) until an OD650 of ~1.0 is reached[3].

  • Pre-incubation: In sterile test tubes, combine 100 µL of bacterial suspension, 10 µL of test compound (dissolved in DMSO, max 5 mg/plate), and 500 µL of either phosphate buffer (-S9) or rat liver S9 mix (+S9).

  • Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Validation Criteria:

    • Negative Control: DMSO vehicle must yield historical spontaneous revertant counts.

    • Positive Controls: 4-Nitroquinoline-1-oxide (4-NQO) for -S9; 2-Aminoanthracene (2-AA) for +S9. These must induce a ≥3-fold increase in revertants.

  • Scoring: Count colonies after 48-72 hours. A dose-dependent, reproducible ≥2-fold increase over the vehicle control indicates a positive result.

In Vitro Mammalian Cell Micronucleus Test (MNvit) - OECD 487

Causality for Protocol Choice: While the Ames test detects point mutations, it cannot detect structural chromosome aberrations. Because phenoxyacetic acids can disrupt cellular architecture[1], we must assess clastogenicity and aneugenicity using human TK6 cells with a Cytochalasin B cytokinesis block[5][6].

Step-by-Step Methodology:

  • Cell Culture: Seed human TK6 lymphoblastoid cells at 2.0×105 cells/mL in RPMI 1640 medium[5].

  • Exposure: Treat cells with the test compound for 4 hours (+S9 and -S9) and 24 hours (-S9).

  • Cytokinesis Block: Wash cells and add Cytochalasin B (6 µg/mL) for 20-24 hours. This prevents cell cleavage, yielding binucleated cells, which proves the cells underwent mitosis during exposure[6].

  • Harvest & Staining: Subject cells to mild hypotonic shock (KCl), fix in methanol/acetic acid, and stain with 10% Giemsa or DAPI[5].

  • Validation Criteria (Cytotoxicity): Calculate the Cytokinesis-Block Proliferation Index (CBPI). The top dose must induce 55 ± 5% cytotoxicity. If cytotoxicity exceeds 60%, secondary DNA damage from apoptosis will yield false positives[6].

  • Scoring: Score 2,000 binucleated cells per concentration for the presence of micronuclei (BNMN).

G Start Compound: CAS 113405-09-7 Ames Ames Test (OECD 471) Pre-incubation: TA98, TA100, TA98NR Start->Ames MN In Vitro Micronucleus (OECD 487) TK6 Cells + CytoB Start->MN Eval Data Evaluation & CBPI Check Ames->Eval MN->Eval Pos Genotoxic Hazard (Mechanistic Follow-up Required) Eval->Pos Positive in either assay (e.g., TA98 +) Neg Non-Genotoxic (Proceed to In Vivo / OECD 474) Eval->Neg Negative in both assays

Caption: Tier 1 in vitro genotoxicity testing battery according to ICH/OECD guidelines.

Conclusion

When assessing Acetic acid,[4-nitro-3-(trifluoromethyl)phenoxy]- , researchers cannot rely on the standard toxicological profiles of common phenoxyacetic herbicides like 2,4-D. The integration of the nitro and trifluoromethyl groups fundamentally shifts the hazard profile toward direct-acting mutagenicity. By utilizing specialized Ames strains (TA98NR) and strictly controlling cytotoxicity in mammalian micronucleus assays (CBPI monitoring), development professionals can accurately isolate the compound's true genotoxic potential from artifactual bacterial metabolism or generalized cytotoxicity.

References

  • [1] Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms Polish Journal of Environmental Studies URL:[Link]

  • [2] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity SciELO Brazil URL:[Link]

  • [3] Correlation of the genotoxic activation and kinetic properties of Salmonella enterica serovar Typhimurium nitroreductases SnrA and cnr Mutagenesis (Oxford Academic) URL:[Link]

  • [4] Opinion of the Scientific Committee on Consumer Safety on dichloromethane European Commission URL:[Link] 5.[5] In Vitro Mutagenic and Genotoxic Assessment of a Mixture of the Cyanotoxins Microcystin-LR and Cylindrospermopsin MDPI Toxins URL:[Link]

  • [6] Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity... in the Bacterial Reverse Mutation Test PubMed Central (NIH) URL:[Link] 7.[7] In vitro primary human lymphocyte flow cytometry based micronucleus assay ResearchGate URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.